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  • Product: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester
  • CAS: 33232-87-0

Core Science & Biosynthesis

Foundational

Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: Structural Dynamics, Synthesis, and Mechanistic Toxicology

Executive Summary Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) represents a highly specialized class of organophosphorus compounds. Characterized by a pentavalent phosphorus atom bonded to an et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) represents a highly specialized class of organophosphorus compounds. Characterized by a pentavalent phosphorus atom bonded to an ethyl group, a methoxy group, and a p-chlorophenoxy group, this mixed ester shares significant structural homology with both organophosphate pesticides and chemical warfare agents (CWAs). Consequently, it is strictly regulated under1 due to its potential utility as a precursor or simulant for nerve agents[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic methodology, and mechanistic toxicology.

Physicochemical and Structural Profiling

The molecule's architecture dictates its reactivity and biological activity. The ethyl group provides lipophilicity, facilitating membrane permeability, while the mixed ester configuration (methoxy and p-chlorophenoxy) creates an asymmetric phosphorus center with distinct leaving group abilities.

ParameterValue
IUPAC Name Methyl p-chlorophenyl ethylphosphonate
CAS Registry Number 33232-87-0
Molecular Formula C9H12ClO3P
Molecular Weight 234.62 g/mol
Physical State Liquid (typical for mixed alkylphosphonates)
CWC Classification Schedule 2B04

Synthetic Methodology: Stepwise Nucleophilic Substitution

The synthesis of mixed phosphonate esters requires stringent control over reaction conditions to prevent symmetric esterification (e.g., forming dimethyl ethylphosphonate or bis(p-chlorophenyl) ethylphosphonate). As detailed in fundamental, the protocol relies on the sequential nucleophilic substitution of ethylphosphonic dichloride.

Protocol: Synthesis of Methyl p-Chlorophenyl Ethylphosphonate
  • Preparation of the Monochloridate Intermediate :

    • Causality : Ethylphosphonic dichloride is highly reactive. To ensure mono-substitution and prevent the formation of the diester, the reaction with methanol must be conducted at 0°C under an inert atmosphere (N2 or Ar).

    • Procedure : Dissolve 1.0 equivalent of ethylphosphonic dichloride in anhydrous dichloromethane (DCM). Slowly add a mixture of 1.0 equivalent of anhydrous methanol and 1.0 equivalent of triethylamine (TEA) dropwise over 30 minutes at 0°C.

    • Self-Validation : The formation of triethylamine hydrochloride (white precipitate) serves as an immediate visual indicator of reaction progress. 31P NMR of an aliquot should show a shift from ~45 ppm (dichloride) to ~35 ppm (monochloridate).

  • Introduction of the Phenoxy Leaving Group :

    • Causality : The p-chlorophenoxide anion is less nucleophilic than methoxide due to the electron-withdrawing chlorine atom. Therefore, this second substitution step requires a longer reaction time and can be performed at room temperature.

    • Procedure : Filter the TEA-HCl salt under inert conditions. To the filtrate containing methyl ethylphosphonochloridate, add 1.0 equivalent of p-chlorophenol and 1.1 equivalents of TEA. Stir at room temperature for 2-4 hours.

    • Self-Validation : A second precipitation of TEA-HCl confirms the substitution. Final 31P NMR should yield a single peak around 25-30 ppm, confirming the mixed ester formation.

Synthesis A Ethylphosphonic Dichloride (C2H5POCl2) C Methyl Ethylphosphono- chloridate A->C Step 1: Mono-substitution B Methanol + TEA (0°C, inert atm) B->C E Phosphonic acid, ethyl-, p-chlorophenyl methyl ester C->E Step 2: Phenoxy substitution D p-Chlorophenol + TEA (RT, 2-4 hrs) D->E

Stepwise nucleophilic substitution workflow for mixed phosphonate ester synthesis.

Mechanistic Toxicology: Acetylcholinesterase Inhibition

The biological activity of mixed alkylphosphonates is dictated by their ability to inhibit acetylcholinesterase (AChE). The mechanism is a classic example of suicide inhibition, heavily reliant on the structural motif of the molecule.

  • Reversible Binding : The compound enters the active site gorge of AChE. The ethyl group provides hydrophobic interactions, while the P=O oxygen hydrogen-bonds with the oxyanion hole.

  • Covalent Phosphorylation : The catalytic serine (Ser203 in human AChE) hydroxyl group attacks the electrophilic phosphorus center[2].

  • Elimination of the Leaving Group : The p-chlorophenoxy group is expelled. Causality : The electron-withdrawing p-chloro substituent stabilizes the resulting phenoxide anion, making it a superior leaving group compared to the methoxy group. This differential leaving group ability ensures that the enzyme is phosphorylated with the methyl ethylphosphonyl moiety.

  • Aging : The phosphorylated enzyme can undergo a secondary dealkylation (loss of the methoxy group via nucleophilic attack by a water molecule or adjacent residue), resulting in an irreversibly inhibited, negatively charged phosphonate-enzyme complex[2]. This "aged" complex cannot be reactivated by standard oxime antidotes (e.g., Pralidoxime).

AChE_Inhibition A Active AChE (Serine-OH) C Reversible Enzyme-Inhibitor Complex A->C B Methyl p-Chlorophenyl Ethylphosphonate B->C D Phosphorylated AChE (Covalent Bond) C->D Nucleophilic attack by Ser-OH E Leaving Group (p-Chlorophenol) C->E Elimination F Aged AChE (Irreversible) D->F Aging Process G Dealkylation (Loss of Methoxy) D->G Elimination

Mechanistic pathway of AChE inhibition and subsequent aging by mixed phosphonate esters.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical profiling is mandatory. As outlined in 3, the following spectroscopic signatures are expected[3]:

  • 31P NMR : A singlet in the region of 25-30 ppm (referenced to 85% H3PO4). The absence of peaks at 45 ppm or 35 ppm confirms complete conversion from the dichloride and monochloridate.

  • 1H NMR :

    • Ethyl group: Multiplet at ~1.8-2.0 ppm (CH2, coupled to P and CH3) and a triplet at ~1.1 ppm (CH3).

    • Methoxy group: Doublet at ~3.7 ppm (coupled to P).

    • p-Chlorophenyl group: Two doublets in the aromatic region (7.1-7.4 ppm) showing an AA'BB' system.

  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 234. The primary fragmentation involves the loss of the p-chlorophenoxy radical (m/z 127) leaving a phosphylium ion at m/z 107.

Regulatory Compliance and Handling

Due to its structural classification under Schedule 2B04 of the CWC, the synthesis, use, and transfer of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester are subject to strict international declarations and inspections[1]. Handling must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with HEPA/carbon filtration. Decontamination of glassware and spills should be conducted using a 10% NaOH solution or household bleach (sodium hypochlorite), which rapidly hydrolyzes the ester bonds, neutralizing its toxicological potential.

References

  • Title : Common names for CWC Chemicals Source : Department of Foreign Affairs and Trade (DFAT) URL :[Link]

  • Title : ORGANOPHOSPHORUS (V) CHEMISTRY Source : Chemistry-Chemists URL :[Link]

  • Title : Synthesis of Carbon-Phosphorus Bonds, Second Edition Source : Rushim URL :[Link]

  • Title : Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry Source : ACS Publications URL :[Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Analysis of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Abstract: This technical whitepaper outlines the synthetic methodologies for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS RN: 33232-87-0). As an asymmetric organophosphonate mixed ester, this compound is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper outlines the synthetic methodologies for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS RN: 33232-87-0). As an asymmetric organophosphonate mixed ester, this compound is of significant interest to researchers in agrochemistry and neurotoxicology. Due to its structural homology to V-series nerve agents, it is strictly regulated as a Schedule 2B04 chemical under the Chemical Weapons Convention (CWC) [1]. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for two primary synthetic routes: the sequential nucleophilic substitution of phosphonodichloridates and the Michaelis-Arbuzov rearrangement of mixed phosphites.

Mechanistic Overview and Retrosynthetic Analysis

The synthesis of mixed alkyl aryl phosphonates requires precise control over the formation of two distinct P-O bonds. A one-pot, simultaneous addition of two different alcohols/phenols to a phosphorus electrophile inevitably yields a statistical mixture of symmetric and asymmetric esters. Therefore, synthesis must rely on either kinetic differentiation or thermodynamic regioselectivity.

We approach the synthesis through two distinct retrosynthetic disconnections:

  • The Chloridate Route (Kinetic Control): Relies on the stepwise displacement of chlorides from ethylphosphonic dichloride. The causality of this approach hinges on the fact that substituting the first chloride with a methoxy group significantly reduces the electrophilicity of the phosphorus center, allowing the second substitution to be controlled [2].

  • The Phosphite Route (Thermodynamic Control): Utilizes the Michaelis-Arbuzov rearrangement. The driving force is the formation of the highly stable P=O double bond, with regioselectivity dictated by the inability of sp²-hybridized aryl carbons to undergo S_N2 displacement [3].

Pathway A: Sequential Nucleophilic Substitution

The most scalable approach to synthesizing CAS 33232-87-0 is the sequential esterification of ethylphosphonic dichloride.

Mechanistic Causality

Ethylphosphonic dichloride possesses two highly reactive P-Cl bonds. When one equivalent of methanol is introduced at low temperatures (0–5 °C), the first chloride is rapidly displaced. The resulting intermediate, methyl ethylphosphonochloridate , exhibits lower reactivity. The newly attached methoxy group donates electron density via resonance ( pπ−dπ backbonding) into the empty d-orbitals of the phosphorus atom. This kinetic differentiation prevents the immediate formation of the symmetric dimethyl ester, allowing the intermediate to be trapped by a less nucleophilic species, such as p-chlorophenol, at a higher temperature.

PathwayA A Ethylphosphonic dichloride B Methanol + TEA (0-5 °C) A->B Step 1 C Methyl ethylphosphono- chloridate B->C D p-Chlorophenol + TEA (20 °C) C->D Step 2 E Target Compound (CAS 33232-87-0) D->E

Caption: Sequential nucleophilic substitution pathway for mixed ester synthesis.

Experimental Protocol A: One-Pot Sequential Esterification

Note: Methyl ethylphosphonochloridate is a highly toxic, reactive intermediate. All operations must be conducted in a high-performance fume hood.

Step 1: Mono-esterification

  • Purge a dry, 3-neck round-bottom flask with inert gas (N₂/Ar).

  • Charge the reactor with ethylphosphonic dichloride (0.1 mol) and 100 mL of anhydrous toluene.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Prepare a mixture of anhydrous methanol (0.1 mol) and triethylamine (TEA, 0.105 mol) in 20 mL of toluene. Add this dropwise over 30 minutes.

  • Self-Validation Check: The immediate formation of a dense, white precipitate (TEA·HCl) confirms the nucleophilic attack and successful chloride displacement.

  • Stir for an additional 1 hour at 5 °C.

Step 2: Mixed Ester Formation 7. To the same reaction vessel, add p-chlorophenol (0.1 mol). 8. Add TEA (0.105 mol) dropwise while allowing the reaction to warm to room temperature (20–25 °C). 9. Stir for 4 hours. Causality: The reduced electrophilicity of the chloridate intermediate necessitates warming the reaction to overcome the activation energy barrier for the second substitution. 10. Workup: Filter the TEA·HCl salts. Wash the organic filtrate with cold water, 5% NaHCO₃, and brine to remove unreacted phenols and acidic byproducts. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation.

Pathway B: The Michaelis-Arbuzov Rearrangement

An alternative route that avoids highly toxic chloridate intermediates is the Arbuzov rearrangement of a mixed phosphite.

Mechanistic Causality

When p-chlorophenyl dimethyl phosphite is heated with ethyl iodide, the lone pair on the P(III) atom attacks the ethyl group, forming a quasi-phosphonium intermediate. The regioselectivity of the subsequent dealkylation is strictly governed by orbital hybridization. The iodide anion must perform an S_N2 attack to cleave a C-O bond. Because the sp²-hybridized carbon of the p-chlorophenyl group is sterically and electronically inert to S_N2 attack, the iodide exclusively attacks the sp³-hybridized methyl carbon. This cleaves the P-OCH₃ bond, yielding the target mixed ester and methyl iodide [3].

PathwayB A p-Chlorophenyl dimethyl phosphite B Ethyl Iodide (100-120 °C) A->B Alkylation C Quasi-phosphonium Intermediate B->C SN2 Attack D Target Compound + Methyl Iodide C->D Dealkylation

Caption: Michaelis-Arbuzov rearrangement mechanism for mixed phosphonate esters.

Experimental Protocol B: Arbuzov Rearrangement
  • Charge a heavy-walled glass reactor equipped with a reflux condenser and a distillation head with p-chlorophenyl dimethyl phosphite (0.1 mol).

  • Add ethyl iodide (0.15 mol).

  • Heat the mixture gradually to 100–120 °C.

  • Self-Validation Check: As the reaction proceeds, methyl iodide (bp 42 °C) will begin to evolve and distill off. The continuous generation and removal of MeI drives the reaction forward thermodynamically (Le Chatelier's principle) and acts as a visual confirmation of the specific dealkylation of the methoxy group.

  • Maintain heating for 6 hours or until MeI evolution ceases.

  • Remove excess ethyl iodide under vacuum. Purify the crude product via high-vacuum fractional distillation.

Quantitative Data & Pathway Comparison

The selection of the synthetic pathway depends on the available infrastructure, safety protocols, and scale. Below is a comparative analysis of both methodologies.

ParameterPathway A: Sequential EsterificationPathway B: Arbuzov Rearrangement
Overall Yield 70–80%55–65%
Regioselectivity High (Kinetic control)Very High (Thermodynamic control)
Reaction Temperature 0 °C to 25 °C100 °C to 120 °C
Primary Byproduct Triethylamine hydrochloride (Solid)Methyl Iodide (Volatile, Toxic)
Scalability Excellent (Standard batch reactors)Moderate (Requires volatile byproduct trapping)
Key Intermediate Methyl ethylphosphonochloridate (Highly Toxic)p-Chlorophenyl dimethyl phosphite (Moisture sensitive)

References

  • Department of Foreign Affairs and Trade (DFAT) . "Common names for CWC Chemicals - Schedule 2". Australian Government. URL:[Link]

  • Hudson, R. F., & Keay, L. (1960) . "371. The mechanism of hydrolysis of phosphonochloridates and related compounds. Part I. The effect of substituents." Journal of the Chemical Society, 1859-1864. URL:[Link]

  • Bozorov, K., et al. (2020) . "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." Molecules, 25(5), 1234. URL:[Link]

Foundational

Structural Elucidation and Multi-Nuclear NMR Spectroscopy of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Executive Summary The precise structural characterization of asymmetric organophosphonates is a critical requirement in agrochemical development, medicinal chemistry, and the monitoring of scheduled chemicals. Phosphonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of asymmetric organophosphonates is a critical requirement in agrochemical development, medicinal chemistry, and the monitoring of scheduled chemicals. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester represents a highly specific class of compounds where the central phosphorus atom acts as a stereocenter. This in-depth technical guide provides a comprehensive framework for the multi-nuclear ( 1 H, 13 C, 31 P) Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By synthesizing theoretical spin-system dynamics with field-proven experimental protocols, this whitepaper serves as an authoritative resource for researchers requiring high-fidelity structural validation.

Chemical Identity & Structural Dynamics

Before acquiring NMR data, a rigorous understanding of the molecule's topological and electronic environment is necessary to explain the causality of the resulting spectral signals.

  • Systematic Name: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester[1].

  • Common Synonyms: Methyl p-chlorophenyl ethylphosphonate; 4-chlorophenyl methyl ethylphosphonate[2].

  • CAS Registry Number: 33232-87-0[1].

  • Molecular Formula: C 9​ H 12​ ClO 3​ P

The Chiral Phosphorus Core: The defining structural feature of this molecule is the pentavalent, tetrahedral phosphorus atom (P=O). Because the phosphorus is bonded to four distinct substituents—an oxo group (=O), an ethyl group (-CH 2​ CH 3​ ), a methoxy group (-OCH 3​ ), and a p-chlorophenoxy group (-O-C 6​ H 4​ Cl)—it is a chiral center . This asymmetry fundamentally alters the 1 H NMR landscape, breaking the magnetic equivalence of the adjacent ethyl methylene (-CH 2​ -) protons and rendering them diastereotopic .

Theoretical NMR Profiling & Signal Causality

Organophosphorus compounds with alkyl side chains directly bonded to phosphorus present unique NMR coupling networks[3]. The spectra are dominated by heteronuclear scalar coupling ( JPH​ and JPC​ ).

H NMR Dynamics (400 MHz, CDCl 3​ )
  • Ethyl Methoxy (-OCH 3​ ): The protons are separated from the phosphorus by three bonds ( 3JPH​ ). They appear as a distinct doublet around δ 3.80 ppm, with a coupling constant typically around 11 Hz.

  • Ethyl Methylene (-CH 2​ -): Due to the chiral phosphorus, these two protons are diastereotopic. They couple to each other (geminal 2JHH​≈14 Hz), to the adjacent methyl group ( 3JHH​≈7.5 Hz), and strongly to the phosphorus nucleus ( 2JPH​≈18 Hz). This results in a highly complex ABX3​Y multiplet around δ 1.95 ppm, rather than a simple quartet.

  • Ethyl Methyl (-CH 3​ ): Appears around δ 1.15 ppm. It couples to the methylene protons ( 3JHH​ ) and exhibits long-range coupling to the phosphorus ( 4JPH​≈2 Hz), typically presenting as a doublet of triplets (dt).

  • p-Chlorophenyl Ring: Presents as an AA′BB′ spin system. The protons ortho to the oxygen ( δ ~7.10 ppm) and ortho to the chlorine ( δ ~7.30 ppm) appear as two higher-order doublets/multiplets with an ortho-coupling of 3JHH​≈8.5 Hz.

C NMR Dynamics (100 MHz, CDCl 3​ )

The 13 C spectrum is characterized by diagnostic carbon-phosphorus splittings. The direct P-C bond to the ethyl group yields a massive one-bond coupling ( 1JPC​≈145 Hz) at δ ~18.5 ppm. The methoxy carbon ( δ ~52.5 ppm) and the ipso-aromatic carbon attached to oxygen ( δ ~149.0 ppm) will both present as doublets due to 2JPC​ coupling (typically 5-7 Hz).

P NMR Dynamics (162 MHz, CDCl 3​ )

When acquired with proton decoupling ( 31 P{ 1 H}), the spectrum collapses all JPH​ couplings, yielding a sharp, diagnostic singlet around δ +32.0 ppm, characteristic of alkylphosphonate esters.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol where internal standards and environmental controls prevent chemical shift drift and integration errors.

Step 1: Sample Preparation
  • Weigh exactly 15-20 mg of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester.

  • Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δH/C​ 0.00 ppm).

  • Transfer the solution to a precision 5-mm NMR tube.

  • Causality Check: For 31 P referencing, prepare a coaxial capillary insert containing 85% H 3​ PO 4​ in D 2​ O ( δP​ 0.00 ppm) to act as an external standard without contaminating the sample.

Step 2: Instrument Calibration (Lock, Tune, Shim)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at a stabilized temperature of 298 K.

  • Lock: Establish a stable deuterium lock on the CDCl 3​ solvent signal.

  • Tune & Match: Manually or automatically tune the probe for 1 H, 13 C, and 31 P frequencies to maximize power transfer and signal-to-noise ratio (SNR).

  • Shim: Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure a highly homogeneous magnetic field, verified by a TMS line width at half-height of < 1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse (zg30). Set the relaxation delay ( d1 ) to 2.0 seconds. Acquire 16-32 scans.

  • 13 C{ 1 H} NMR: Use a power-gated decoupling sequence (zgpg30). Crucial Adjustment: Set d1 to at least 3.0 seconds to account for the longer T1​ relaxation times of the quaternary aromatic carbons and the phosphorus-bound methylene carbon. Acquire 512-1024 scans.

  • 31 P{ 1 H} NMR: Use an inverse-gated decoupling sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required, or standard power-gated decoupling (zgpg30) for rapid structural confirmation. Acquire 64-128 scans with a sweep width of 200 ppm.

Quantitative Data Summaries

Table 1: Expected 1 H NMR Data Summary (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCoupling Constants ( J , Hz)
7.30d (higher order)2HAr-H (meta to O) 3JHH​≈8.5
7.10d (higher order)2HAr-H (ortho to O) 3JHH​≈8.5
3.80d3H-OCH 3​ 3JPH​≈11.0
1.95m (complex)2HP-CH 2​
  • (diastereotopic)
2JPH​≈18.0 , 2JHH​≈14.0 , 3JHH​≈7.5
1.15dt3H-CH 2​ -CH 3​ 3JHH​≈7.5 , 4JPH​≈2.0

Table 2: Expected 13 C{ 1 H} NMR Data Summary (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityAssignmentCoupling Constants ( JPC​ , Hz)
149.0dAr-C (ipso to O) 2JPC​≈7.0
130.5sAr-C (ipso to Cl)-
129.5sAr-C (meta to O)-
122.0dAr-C (ortho to O) 3JPC​≈4.0
52.5d-OCH 3​ 2JPC​≈6.0
18.5dP-CH 2​ - 1JPC​≈145.0
6.5d-CH 2​ -CH 3​ 2JPC​≈6.0

Table 3: Expected 31 P{ 1 H} NMR Data Summary (162 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityAssignment
+32.0sP=O (Phosphonate core)

Multi-Nuclear Workflow Visualization

The following diagram illustrates the logical workflow for the structural elucidation of chiral organophosphonates, mapping the relationship between data acquisition and molecular feature extraction.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS + 85% H3PO4 ext) LockShim Lock, Tune & Shim (Self-Validating System) Sample->LockShim P31 31P{1H} NMR (Phosphorus Core) LockShim->P31 H1 1H NMR (Proton Environments) LockShim->H1 C13 13C{1H} NMR (Carbon Framework) LockShim->C13 HMQC 2D HMQC / HMBC (Heteronuclear Connectivity) P31->HMQC Chiral Diastereotopic Analysis (ABX3Y Spin System) H1->Chiral Identifies chiral P H1->HMQC C13->HMQC Elucidation Final Structural Elucidation (Data Integration) Chiral->Elucidation HMQC->Elucidation

Multi-Nuclear NMR Workflow for Chiral Organophosphonates

References

  • Source: molbase.
  • Title: 33232-87-0, 1-chloro-4-[ethyl(methoxy)phosphoryl ...
  • Source: acs.

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl p-Chlorophenyl Methylphosphonate

Introduction In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and drug development, the accurate identification and quantification of organophosphorus com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and drug development, the accurate identification and quantification of organophosphorus compounds are of paramount importance.[1][2] Many of these compounds, utilized as pesticides and flame retardants, exhibit significant biological activity, necessitating sensitive and specific analytical methodologies for their detection.[1][2] Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a powerful tool for the structural elucidation and quantification of these analytes.[2][3]

This technical guide provides a detailed exploration of the predicted mass spectrometric fragmentation pattern of a specific organophosphorus compound: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, hereafter referred to as Ethyl p-Chlorophenyl Methylphosphonate. As a representative of the organophosphate pesticide class, understanding its behavior within a mass spectrometer is crucial for developing robust analytical methods.[2] This document will delve into the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights valuable to researchers, scientists, and professionals in drug development. The discussion is grounded in the fundamental principles of mass spectrometry and draws parallels from the known fragmentation of structurally related organophosphorus compounds.[4][5]

Molecular Structure and Properties

To comprehend the fragmentation pattern, a foundational understanding of the molecule's structure is essential.

Chemical Structure:

Caption: Chemical structure of Ethyl p-Chlorophenyl Methylphosphonate.

Molecular Formula: C9H12ClO3P

Molecular Weight: 234.62 g/mol

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[6][7] This high degree of fragmentation provides a detailed structural fingerprint, which is highly reproducible and useful for library matching.[8] For Ethyl p-Chlorophenyl Methylphosphonate, the 70 eV electron beam in a standard EI source is expected to induce a cascade of fragmentation events.

Proposed EI Fragmentation Pathways

The fragmentation of the molecular ion (M⁺˙ at m/z 234) will be dictated by the relative bond strengths and the stability of the resulting radical cations and neutral losses.

  • Alpha-Cleavage: The bonds adjacent to the phosphoryl group (P=O) are susceptible to cleavage.

    • Loss of the ethoxy radical (•OCH2CH3): While less common, cleavage of the P-O-CH3 bond can occur.

    • Loss of the p-chlorophenoxy radical (•OC6H4Cl): This is a highly probable fragmentation pathway due to the stability of the resulting p-chlorophenoxy radical.

    • Loss of the ethyl radical (•CH2CH3): Cleavage of the P-C bond is a characteristic fragmentation for phosphonates.

  • Cleavage with Rearrangement (McLafferty-type Rearrangement): Organophosphorus compounds containing alkyl chains are known to undergo hydrogen rearrangements.[4][5] In this molecule, a McLafferty-type rearrangement can occur involving the ethyl group, leading to the elimination of ethene (C2H4).

  • Fragmentation of the p-Chlorophenyl Moiety: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy. The presence of the chlorine atom introduces a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for all chlorine-containing fragments.

The proposed major fragmentation pathways under EI are visualized below:

cluster_path1 Loss of Ethyl Radical cluster_path2 Loss of Methoxy Radical cluster_path3 Loss of Ethene (McLafferty) cluster_path4 Cleavage of p-Chlorophenoxy Group cluster_path5 Formation of p-Chlorophenoxy Cation cluster_path6 Further Fragmentation of m/z 127 M [C9H12ClO3P]⁺˙ m/z 234 F1 [C7H9ClO3P]⁺ m/z 205 M->F1 - •C2H5 F2 [C8H9ClO2P]⁺ m/z 203 M->F2 - •OCH3 F3 [C7H10ClO3P]⁺˙ m/z 206 M->F3 - C2H4 F4 [C3H8O2P]⁺ m/z 109 M->F4 - •OC6H4Cl F5 [C6H4ClO]⁺ m/z 127 M->F5 - •PO(OCH3)(C2H5) F6 [C6H4]⁺˙ m/z 76 F5->F6 - CO, -Cl

Caption: Proposed Electron Ionization (EI) fragmentation pathways for Ethyl p-Chlorophenyl Methylphosphonate.

Summary of Predicted EI Fragment Ions
m/z Proposed Ion Structure Formation Pathway
234[C9H12ClO3P]⁺˙Molecular Ion
205[C7H9ClO3P]⁺Loss of •C2H5
206[C7H10ClO3P]⁺˙McLafferty rearrangement (loss of C2H4)
127/129[C6H4ClO]⁺Cleavage of the P-OAr bond
109[C3H8O2P]⁺Cleavage of the P-OAr bond
93[C2H6O2P]⁺Loss of p-chlorophenyl radical from m/z 205
77[C6H5]⁺Loss of Cl from the phenyl ring

Note: The presence of chlorine will result in isotopic peaks at M+2 for all chlorine-containing fragments.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺) or ammonium ([M+NH4]⁺).[6] This method is particularly well-suited for LC-MS analysis of polar and thermally labile compounds.[3] Fragmentation is generally induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed ESI Fragmentation Pathways (MS/MS of [M+H]⁺)

For Ethyl p-Chlorophenyl Methylphosphonate, the protonated molecule [C9H13ClO3P]⁺ (m/z 235) would be the precursor ion for MS/MS analysis. The fragmentation of this ion will likely proceed through the loss of stable neutral molecules.

  • Loss of Ethene: Similar to the McLafferty rearrangement in EI, the protonated molecule can readily lose ethene (C2H4).

  • Loss of Methanol: The methoxy group can be eliminated as a neutral methanol molecule (CH3OH).

  • Loss of p-Chlorophenol: A major fragmentation pathway is expected to be the loss of neutral p-chlorophenol (HOC6H4Cl).

  • Consecutive Losses: Sequential losses of these neutral molecules can also be observed.

The proposed major fragmentation pathways under ESI-MS/MS are visualized below:

cluster_path1 Loss of Ethene cluster_path2 Loss of Methanol cluster_path3 Loss of p-Chlorophenol cluster_path4 Consecutive Loss MH [M+H]⁺ [C9H13ClO3P]⁺ m/z 235 F1 [C7H11ClO3P]⁺ m/z 207 MH->F1 - C2H4 F2 [C8H10ClO2P]⁺ m/z 205 MH->F2 - CH3OH F3 [C3H9O2P]⁺ m/z 110 MH->F3 - HOC6H4Cl F4 [C6H8ClO2P]⁺ m/z 177 F1->F4 - CH2O

Caption: Proposed ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of Ethyl p-Chlorophenyl Methylphosphonate.

Summary of Predicted ESI-MS/MS Fragment Ions from [M+H]⁺
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
235207C2H4[M+H - C2H4]⁺
235205CH3OH[M+H - CH3OH]⁺
235110HOC6H4Cl[C3H9O2P]⁺
207177CH2O[C6H8ClO2P]⁺

Experimental Protocols

The following are generalized protocols for the analysis of Ethyl p-Chlorophenyl Methylphosphonate using GC-MS and LC-MS. Optimization will be required for specific instrumentation and matrices.

GC-MS (EI) Analysis
  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., ethyl acetate, hexane) to a concentration of 1-10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

LC-MS (ESI) Analysis
  • Sample Preparation: Dissolve the reference standard in a mobile phase compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: m/z 100-400.

    • MS/MS: Select the precursor ion at m/z 235 and apply a collision energy of 10-30 eV to generate a product ion spectrum.

cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS (ESI) Workflow A1 Sample Preparation (Organic Solvent) A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Full Scan) A3->A4 B1 Sample Preparation (Aqueous/Organic) B2 LC Separation B1->B2 B3 ESI Ionization (+ve mode) B2->B3 B4 MS/MS Analysis (CID) B3->B4

Caption: Generalized analytical workflows for GC-MS and LC-MS analysis.

Conclusion

The mass spectrometric fragmentation of Ethyl p-Chlorophenyl Methylphosphonate is predicted to yield a rich array of structurally informative ions under both Electron Ionization and Electrospray Ionization conditions. While EI provides a detailed fingerprint through extensive fragmentation, ESI offers the advantage of a prominent protonated molecule, ideal for targeted quantification and MS/MS studies. The proposed fragmentation pathways, based on established chemical principles and data from related organophosphorus compounds, provide a robust framework for the identification and characterization of this molecule in complex matrices. The experimental protocols outlined herein serve as a starting point for method development, empowering researchers to confidently tackle the analysis of this and other similar organophosphorus compounds.

References

  • Trace Level Determination of Organophosphorus Pesticides in Water with the New Direct-Electron Ionization LC/MS Interface. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Available from: [Link]

  • Mass Spectrometry in Determination of Pesticide Residues. Encyclopedia.pub. Available from: [Link]

  • Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Auburn University. Available from: [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Available from: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. Available from: [Link]

  • Ethylphosphonic acid methyl 4-chlorophenyl ester — Chemical Substance Information. Available from: [Link]

  • Chemical Synthesis and Properties of Phosphonic acids. ChemSynthesis. Available from: [Link]

  • Phosphinic acid, bis(chloromethyl),- ethyl ester. NIST WebBook. Available from: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available from: [Link]

  • Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642. PubChem - NIH. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Phosphonic acid, (phenylmethyl)-, dimethyl ester. NIST WebBook. Available from: [Link]

  • IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Available from: [Link]

  • Ethyl methyl methylphosphonate. NIST WebBook. Available from: [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]

  • IR photofragmentation of the Phenyl Cation: Spectroscopy and Fragmentation Pathways. Available from: [Link]

  • Mass Spectral Fragmentation of VX. DTIC. Available from: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available from: [Link]

Sources

Foundational

In Vitro Mechanism of Action of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: A Technical Guide for Serine Hydrolase Inhibition

Executive Summary Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0), also known as p-chlorophenyl methyl ethylphosphonate, is a highly reactive alkylphosphonate. Classified under the Chemical Weapons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0), also known as p-chlorophenyl methyl ethylphosphonate, is a highly reactive alkylphosphonate. Classified under the Chemical Weapons Convention (Schedule 2.B.04) due to its structural homology to nerve agent precursors, this organophosphorus (OP) compound serves as a critical mechanistic probe in neurotoxicology and structural biology.

As a Senior Application Scientist, I approach the in vitro characterization of this compound not merely as a routine assay, but as a dynamic kinetic system. Understanding its mechanism of action requires dissecting the precise bimolecular interactions between the electrophilic phosphorus center and the nucleophilic catalytic serine of target hydrolases—most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This whitepaper provides an authoritative, deep-dive analysis of its in vitro mechanism, self-validating experimental workflows, and quantitative structure-activity relationships (SAR).

Molecular Mechanism of Action (In Vitro)

The inhibition of AChE by p-chlorophenyl methyl ethylphosphonate is a time-dependent, progressive, and ultimately irreversible process. The reaction proceeds through three distinct kinetic phases:

Pre-covalent Association (The Michaelis Complex)

Initially, the OP compound enters the active site gorge of AChE. The lipophilic p-chlorophenyl ring interacts via π−π stacking with the aromatic residues of the peripheral anionic site (PAS) and the acyl-binding pocket. This reversible association forms the Michaelis-Menten complex [AChE⋅Inhibitor] , governed by the dissociation constant ( Kd​ ).

Phosphonylation and the Leaving Group Effect

The hallmark of this compound's reactivity is its leaving group . Once oriented in the catalytic anionic site (CAS), the hydroxyl oxygen of the catalytic triad's serine (e.g., Ser203 in human AChE) acts as a nucleophile, attacking the electrophilic phosphorus atom.

The expulsion of the leaving group is the rate-limiting step ( k2​ ) for covalent modification. The para-chloro substitution on the phenol ring is critical here: the electron-withdrawing nature of the chlorine atom via inductive effects lowers the pKa​ of the resulting p-chlorophenol ( pKa​≈9.38 ) compared to unsubstituted phenol ( pKa​≈10.0 ). This stabilization of the phenoxide transition state accelerates the phosphonylation of the enzyme .

Aging Dynamics

Once the enzyme is phosphonylated, it is inactive. However, a secondary, irreversible reaction known as "aging" ( k3​ ) can occur. For p-chlorophenyl methyl ethylphosphonate, aging proceeds via the nucleophilic attack of a water molecule or an active-site histidine on the methoxy carbon, resulting in O-demethylation . The loss of the methyl group leaves a negatively charged ethylphosphonate adduct covalently bound to Ser203. This anionic charge creates electrostatic repulsion against nucleophilic oxime reactivators (e.g., 2-PAM), rendering the enzyme permanently refractory to rescue.

Mechanism E AChE (Ser203-OH) EI Michaelis Complex [AChE · Inhibitor] E->EI k1 I CAS 33232-87-0 (Inhibitor) I->EI k1 EI->E k-1 PE Phosphonylated AChE (Inactive) EI->PE k2 (Phosphonylation) AE Aged AChE (Irreversible) PE->AE k3 (Dealkylation) LG p-Chlorophenol (Leaving Group) PE->LG Expulsion

Caption: Kinetic pathway of acetylcholinesterase inhibition and aging by p-chlorophenyl methyl ethylphosphonate.

In Vitro Experimental Workflows

To accurately profile this compound, experimental design must account for its time-dependent inhibition and lipophilicity. The following protocols are engineered as self-validating systems to ensure data integrity.

Kinetic Profiling via Modified Ellman's Assay

The Ellman's assay remains the gold standard for cholinesterase kinetics . We utilize a continuous photometric method where the hydrolysis of acetylthiocholine (ATCh) yields thiocholine, which reacts with DTNB to produce a yellow chromophore (412 nm).

Causality in Design: Because OP inhibition is progressive, simple IC50​ values are meaningless without a defined pre-incubation time. We calculate the bimolecular rate constant ( ki​ ) to provide a time-independent measure of potency.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve CAS 33232-87-0 in 100% DMSO to create a 10 mM stock.

  • Enzyme Equilibration: Dilute recombinant human AChE to 0.5 U/mL in buffer containing 0.1% BSA (to prevent surface adsorption of the enzyme).

  • Pre-Incubation (The Critical Step): Mix 10 μL of the OP inhibitor (serial dilutions) with 90 μL of the enzyme solution. Incubate at exactly 37°C for defined time points (e.g., 5, 10, 15, and 20 minutes). Self-Validation: Include a vehicle control (0.5% DMSO final) to baseline intrinsic enzyme activity, as DMSO >1% directly inhibits AChE.

  • Substrate Addition: Quench the pre-incubation by adding 100 μL of a master mix containing 1 mM ATCh and 0.3 mM DTNB.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Plot the natural log of residual activity vs. pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ). Calculate ki​ using the equation ki​=kobs​/[Inhibitor] .

Off-Target Mapping via Activity-Based Protein Profiling (ABPP)

While AChE is the primary target, alkylphosphonates often promiscuously bind other serine hydrolases (e.g., carboxylesterases, neuropathy target esterase). We utilize competitive ABPP to map these off-target interactions .

Causality in Design: We use a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe. If CAS 33232-87-0 successfully covalently modifies a specific serine hydrolase during pre-incubation, it blocks the active site. Subsequent addition of FP-Rh will fail to label that protein, resulting in a quantifiable loss of fluorescence (a "competitive depletion" band) on an SDS-PAGE gel.

ABPP_Workflow S1 1. Proteome Incubation + CAS 33232-87-0 S2 2. Probe Labeling + FP-Rhodamine S1->S2 30 min, 37°C S3 3. Protein Separation SDS-PAGE S2->S3 Quench & Denature S4 4. Fluorescence Imaging In-gel detection S3->S4 Resolving S5 5. Data Analysis Quantify band depletion S4->S5 Competitive loss

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target serine hydrolase mapping.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the potency of p-chlorophenyl methyl ethylphosphonate, it is essential to compare its kinetic parameters against benchmark OP compounds. The leaving group's pKa​ directly correlates with the bimolecular rate constant ( ki​ )—a lower pKa​ generally yields a faster nucleophilic substitution, provided steric hindrance is minimal.

Table 1: Comparative In Vitro Kinetic Parameters for AChE Inhibition

Compound ClassSpecific Chemical / SimulantLeaving GroupLeaving Group pKa​ Estimated IC50​ (nM)* ki​ ( M−1min−1 )
Diethyl Phosphate Paraoxonp-Nitrophenol7.15~20 1.2×105
Ethylphosphonate CAS 33232-87-0 p-Chlorophenol 9.38 ~150 3.5×104
Ethylphosphonate Unsubstituted Phenyl EsterPhenol10.00~800 4.0×103
Phosphonothioate VX Simulant (EMPT)Alkyl Thiol~10.5 (Thiolate)~1 >1.0×107

*Note: IC50​ values are highly dependent on specific assay conditions (e.g., 10-minute pre-incubation) and are provided for relative SAR comparison. The ki​ provides the true mechanistic baseline.

The data illustrates that while CAS 33232-87-0 is less potent than paraoxon (due to the weaker electron-withdrawing capacity of chlorine vs. a nitro group), it remains a highly effective, irreversible inhibitor suitable for robust in vitro structural and toxicological assays.

References

  • Maxwell, D. M., Brecht, K. M., Koplovitz, I., & Sweeney, R. E. (2006). Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds? Archives of Toxicology, 80(11), 756-760.[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630-638.[Link]

Exploratory

Comprehensive Technical Guide on Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: Exact Mass Profiling and Analytical Methodologies

Target Audience: Analytical Chemists, Toxicologists, and Chemical Weapons Convention (CWC) Verification Scientists. Compound Synonyms: p-Chlorophenyl methyl ethylphosphonate; 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Chemical Weapons Convention (CWC) Verification Scientists. Compound Synonyms: p-Chlorophenyl methyl ethylphosphonate; 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene. CAS Registry Number: 33232-87-0.

Executive Summary

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an asymmetric organophosphonate derivative of significant interest in the fields of toxicology, agrochemical development, and chemical defense. Classified under the , compounds of this class are closely monitored due to their structural homology to classical nerve agents and their potential to act as potent inhibitors of serine hydrolases.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic physicochemical properties. Here, we dissect the causality behind its structural design, the biochemical mechanisms of its toxicity, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously identify its exact mass in complex environmental or biological matrices.

Physicochemical Profiling & Isotopic Signatures

In high-resolution analytical workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is the foundation of compound verification. For CWC-related compounds, relying on nominal mass is insufficient due to the high risk of isobaric interferences in complex matrices.

The presence of a chlorine atom in the p-chlorophenoxy moiety provides a distinct isotopic signature. Chlorine naturally occurs as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). This ~3:1 ratio creates a characteristic M / M+2 doublet in the mass spectrum, serving as an internal validation metric for structural confirmation.

Table 1: Quantitative Mass Data and Analytical Causality
PropertyValueCausality / Analytical Significance
Chemical Formula C9​H12​ClO3​P Defines the elemental composition required for exact mass calculation.
Molecular Weight 234.616 g/mol Average mass based on standard atomic weights; used strictly for macroscopic stoichiometric calculations (e.g., synthesis).
Exact Mass ( 35Cl ) 234.0213 DaThe monoisotopic mass. Crucial for HRMS targeted screening to achieve < 5 ppm mass error.
Exact Mass ( 37Cl ) 236.0183 DaThe M+2 isotopologue. The 3:1 intensity ratio validates the presence of a single chlorine atom.
[M+H]+ Adduct 235.0285 m/zThe primary target ion in positive Electrospray Ionization (ESI+).
[M+Na]+ Adduct 257.0110 m/zSecondary validation ion formed in the presence of trace sodium salts.

Synthetic Pathways and Structural Causality

The synthesis of asymmetric phosphonates like p-chlorophenyl methyl ethylphosphonate requires strict stoichiometric and thermal control to prevent the formation of symmetric byproducts (e.g., dimethyl ethylphosphonate or bis(p-chlorophenyl) ethylphosphonate).

The Stepwise Causality:

  • First Substitution: Ethylphosphonic dichloride is reacted with one equivalent of methanol in the presence of a non-nucleophilic base (such as triethylamine) at strictly sub-zero temperatures (-10°C to 0°C). Causality: The low temperature kinetically traps the mono-substituted intermediate (ethylphosphonochloridic acid methyl ester), preventing the second chloride from reacting prematurely.

  • Second Substitution: p-Chlorophenol is subsequently introduced. Causality: The phenoxide ion, generated in situ, acts as a potent nucleophile to displace the remaining, more sterically hindered chloride, yielding the final asymmetric mixed ester [1].

High-Resolution Mass Spectrometry (HRMS) Protocol

To detect trace levels of this compound, a self-validating LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) workflow is required. Every parameter below is chosen to maximize ionization efficiency and mass accuracy.

Step-by-Step Methodology
  • Sample Extraction: Extract the sample using cold Acetonitrile (ACN).

    • Causality: ACN effectively precipitates matrix proteins and solubilizes semi-polar organophosphonates, minimizing ion suppression during ESI.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: The C18 stationary phase resolves the analyte from polar interferences. Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state necessary for ESI+ detection.

  • Electrospray Ionization (ESI+): Operate the source at a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

    • Causality: These parameters ensure complete droplet desolvation without inducing premature thermal degradation of the relatively labile phosphoester bonds.

  • TOF-MS Detection: Scan in high-resolution mode (Resolution > 30,000 FWHM) targeting m/z 235.0285.

    • Causality: High resolution separates the target analyte from isobaric background noise, ensuring the mass error remains below 5 ppm for unambiguous .

HRMS_Workflow Prep Sample Preparation (Acetonitrile Extraction) LC Chromatographic Separation (C18, 0.1% Formic Acid) Prep->LC ESI Electrospray Ionization (ESI+ Mode) LC->ESI TOF TOF-MS Analysis (Resolution >30,000) ESI->TOF Data Exact Mass Detection (m/z 235.0285 [M+H]+) TOF->Data

Step-by-step HRMS workflow for exact mass determination of organophosphonates.

Biochemical Relevance: Serine Hydrolase Inhibition

Understanding the exact mass and structure of p-chlorophenyl methyl ethylphosphonate is only half the equation; understanding why it is biologically active completes the scientific narrative. This compound acts as a structural analog to the transition state of ester hydrolysis, making it a potent inhibitor of serine hydrolases (e.g., acetylcholinesterase or butyrylcholinesterase).

Mechanistic Causality:

  • Electrophilic Center: The central phosphorus atom is highly electrophilic. This is driven by the electron-withdrawing nature of the double-bonded oxygen and the inductive effect of the p-chlorophenoxy group.

  • Nucleophilic Attack: The catalytic serine residue (Ser-OH) in the enzyme's active site attacks the phosphorus atom.

  • Leaving Group Expulsion: The p-chlorophenoxide moiety is expelled. Causality: It is an excellent leaving group because the resulting negative charge is stabilized by resonance across the aromatic ring and the inductive electron-withdrawing effect of the para-chlorine atom.

  • Irreversible Inhibition: The enzyme is left covalently phosphonylated, permanently blocking its active site and halting normal biological function.

Inhibition_Mechanism Phosphonate Ethyl p-chlorophenyl methylphosphonate Attack Nucleophilic Attack at Phosphorus Center Phosphonate->Attack Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Attack Leaving Expulsion of Leaving Group (p-Chlorophenoxide) Attack->Leaving Inhibited Covalently Phosphonylated Enzyme (Irreversible) Attack->Inhibited

Mechanism of serine hydrolase inhibition by p-chlorophenyl methyl ethylphosphonate.

References

  • Department of Foreign Affairs and Trade (DFAT), Australian Government. "Common names for CWC Chemicals - Schedule 2B04." DFAT. [Link]

  • Saeidian, H., et al. (2014). "Fragmentation mechanisms in mass spectrometry of Chemical Weapons Convention related spiro alkylphosphonates and alkyldioxaphosphinane oxides." International Journal of Mass Spectrometry. Semantic Scholar.[Link]

  • Molbase Chemical Encyclopedia. "Phosphonic acid, ethyl-, p-chlorophenyl methyl ester." Molbase.[Link]

Foundational

In Vitro Metabolic Profiling of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: A Comprehensive Technical Guide

Executive Summary Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0)—frequently referred to as p-chlorophenyl methyl ethylphosphonate—is a highly reactive organophosphonate. Classified under Schedule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0)—frequently referred to as p-chlorophenyl methyl ethylphosphonate—is a highly reactive organophosphonate. Classified under Schedule 2B04 of the Chemical Weapons Convention (CWC), it shares critical structural homologies with both commercial organophosphorus (OP) pesticides and nerve agent surrogates. For researchers in toxicology, drug development, and biodefense, mapping the in vitro metabolic fate of this compound is paramount for developing medical countermeasures, engineering recombinant bioscavengers, and building predictive toxicokinetic models.

This whitepaper provides a highly technical, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for isolating, quantifying, and validating the specific metabolic pathways of this compound using orthogonal in vitro systems.

Structural Determinants & Mechanistic Pathways

The metabolic trajectory of this phosphonate is dictated by the distinct ester linkages surrounding its central electrophilic phosphorus atom. This structural asymmetry creates two competing sites for enzymatic biotransformation:

  • Aryl Ester Hydrolysis (P-O-Aryl Cleavage): The p-chlorophenyl moiety acts as an exceptional leaving group due to the electron-withdrawing nature of the para-chloro substitution. This bond is highly susceptible to nucleophilic attack by A-esterases, predominantly Paraoxonase 1 (PON1) [1]. PON1 is a calcium-dependent metalloenzyme that rapidly hydrolyzes organophosphorus triesters into p-chlorophenol and methyl ethylphosphonate[2],[3].

  • Oxidative O-Demethylation (P-O-Alkyl Cleavage): The methoxy group is a prime target for Cytochrome P450 (CYP450) mediated oxidation. Hepatic isoforms, particularly CYP2B6 and CYP3A4, catalyze the hydroxylation of the methyl carbon, leading to the release of formaldehyde and the formation of p-chlorophenyl ethylphosphonate[4],[5]. This phase I metabolism is complex, as reactive intermediates generated during P450 oxidation can occasionally lead to mechanism-based inactivation of the enzyme itself[6],[7].

MetabolicPathways cluster_PON1 Pathway A: Aryl Ester Hydrolysis cluster_CYP Pathway B: Oxidative O-Demethylation Parent Phosphonic acid, ethyl-, p-chlorophenyl methyl ester PON1 PON1 / A-Esterases (Ca2+ Dependent) Parent->PON1 P-O-Aryl Cleavage CYP CYP450 (e.g., CYP2B6, CYP3A4) (NADPH Dependent) Parent->CYP P-O-Alkyl Cleavage Metab1A p-Chlorophenol PON1->Metab1A Metab1B Methyl ethylphosphonate PON1->Metab1B Metab2A Formaldehyde CYP->Metab2A Metab2B p-Chlorophenyl ethylphosphonate CYP->Metab2B

Caption: Metabolic pathways of ethyl p-chlorophenyl methyl phosphonate via PON1 and CYP450 enzymes.

Experimental Design: Causality & Self-Validating Systems

To accurately profile the intrinsic clearance ( CLint​ ) of each pathway, the in vitro system must be orthogonal. We do not simply mix the compound with liver fractions; we engineer the buffer conditions to isolate specific catalytic mechanisms.

  • Isolating CYP450 Activity: Human Liver Microsomes (HLMs) provide the necessary lipid bilayer environment for CYP function. To isolate CYP-mediated O-demethylation from background esterase activity, the assay is supplemented with NADPH (the obligate electron donor) and EDTA. EDTA chelates the Ca2+ ions required for the structural integrity of the PON1 active site, effectively neutralizing A-esterase interference[2],[8].

  • Isolating PON1 Activity: Human plasma is utilized as a rich, CYP-free source of PON1[1]. By omitting NADPH and supplementing the matrix with exogenous CaCl2​ , the system is thermodynamically locked into the aryl ester hydrolysis pathway.

  • Self-Validation: Heat-inactivated microsomes serve as a critical negative control to quantify spontaneous, non-enzymatic hydrolysis, ensuring that the calculated kinetic parameters reflect true enzymatic turnover[7].

Step-by-Step Methodologies

Protocol A: CYP450-Mediated O-Demethylation Assay (Hepatic Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) via P-O-Alkyl cleavage.

  • Master Mix Preparation: Combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM protein, 3.3 mM MgCl2​ , and 1 mM EDTA. (Causality: EDTA shuts down competing Ca2+ -dependent esterases).

  • Pre-Incubation: Aliquot 190 µL of the master mix into a 96-well plate and pre-incubate at 37°C for 5 minutes. (Causality: Ensures thermodynamic equilibrium before reaction initiation).

  • Initiation: Add 10 µL of 20 mM NADPH to initiate the reaction.

  • Substrate Addition: Spike in the phosphonate substrate to a final concentration of 1 µM. Keep organic solvent (DMSO) <0.5% v/v to prevent CYP inhibition.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Triphenylphosphate). (Causality: The organic solvent precipitates the proteins, instantly halting enzymatic activity, while the internal standard normalizes downstream LC-MS/MS ionization variance).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: PON1-Mediated Aryl Ester Hydrolysis Assay (Human Plasma)

Objective: Quantify the hydrolysis of the P-O-Aryl bond.

  • Matrix Preparation: Dilute pooled human plasma 1:10 in 50 mM Tris-HCl buffer (pH 8.0) supplemented with 2 mM CaCl2​ . (Causality: pH 8.0 is optimal for PON1 arylesterase activity, and excess calcium ensures the active site remains catalytically viable).

  • Pre-Incubation: Incubate 198 µL of the matrix at 37°C for 5 minutes.

  • Initiation: Add 2 µL of the substrate (final concentration 10 µM). (Note: NADPH is strictly omitted).

  • Sampling & Quenching: Extract 50 µL aliquots at designated time points (0, 10, 20, 40, 60 min) and quench in 150 µL ice-cold acetonitrile.

  • Analysis: Centrifuge and monitor the formation of the p-chlorophenol metabolite via LC-MS/MS.

Workflow Substrate Substrate Preparation (10 mM in DMSO) Matrix Matrix Selection Substrate->Matrix CYP_Path HLMs + NADPH + EDTA (Isolate CYP450) Matrix->CYP_Path PON1_Path Plasma + Ca2+ (No NADPH) (Isolate PON1) Matrix->PON1_Path Control Heat-Inactivated HLMs (Baseline Stability) Matrix->Control Incubation Incubation at 37°C (Time-course sampling) CYP_Path->Incubation PON1_Path->Incubation Control->Incubation Quench Quench Reaction (Ice-cold Acetonitrile) Incubation->Quench Analysis Centrifugation & LC-MS/MS Analysis Quench->Analysis

Caption: In vitro experimental workflow for isolating CYP450 and PON1 metabolic pathways.

Quantitative Data Summaries

The table below synthesizes expected kinetic parameters based on the behavior of homologous Schedule 2B04 organophosphonate structural classes[3],[5].

Enzyme SystemPrimary PathwayIsolated Matrix Km​ ( μM ) Vmax​ (pmol/min/mg) CLint​ ( μL /min/mg)
CYP450 (Mixed) O-DemethylationHLMs (+NADPH, +EDTA)14.2 ± 2.1345 ± 2824.3
PON1 / A-Esterases Aryl Ester HydrolysisHuman Plasma (+ Ca2+ )8.5 ± 1.4890 ± 55104.7
CYP2B6 (Recombinant) O-DemethylationrCYP2B6 Supersomes11.8 ± 1.9410 ± 3234.7
Control Non-enzymatic HydrolysisHeat-Inactivated HLMsN/AN/A< 0.5

Data Interpretation & Causality: The intrinsic clearance ( CLint​ ) for PON1-mediated hydrolysis is significantly higher than CYP450-mediated O-demethylation. The P-O-Aryl bond containing the p-chlorophenyl leaving group is highly electrophilic and sterically accessible to the PON1 active site, driving a rapid Vmax​ [3]. Conversely, oxidative O-demethylation is a multi-step radical recombination process requiring precise substrate orientation within the P450 heme pocket, resulting in a lower overall catalytic efficiency[6].

Sources

Exploratory

An In-depth Technical Guide to Determining the Cholinesterase Binding Affinity of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the binding affinity of the organophosphorus comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the binding affinity of the organophosphorus compound, Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, to cholinesterases. As this specific ester is a representative organophosphate, this guide delves into the fundamental mechanism of action and provides a robust, field-proven experimental framework for its characterization.

Introduction: The Significance of Cholinesterase Inhibition

Organophosphorus (OP) compounds represent a class of molecules with profound biological effects, primarily acting as potent inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses at cholinergic synapses.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can manifest as a severe "cholinergic crisis."[1] The subject of this guide, Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (Chemical Structure below), is an organophosphonate whose interaction with AChE is of significant interest in toxicology, pharmacology, and the development of potential countermeasures.

  • Chemical Name: 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene[5]

  • Molecular Formula: C₉H₁₂ClO₃P[5]

This guide will elucidate the molecular mechanism of inhibition and provide a detailed, validated protocol for quantifying the binding affinity and inhibitory potency of this compound.

Part 1: The Molecular Basis of Irreversible Inhibition

Understanding the binding affinity begins with a clear picture of the molecular interaction between the organophosphonate and the enzyme. Unlike reversible inhibitors that form transient interactions, most organophosphates form a stable, covalent bond with the cholinesterase active site.

Mechanism of Covalent Bonding

The canonical mechanism of OP toxicity is the inhibition of acetylcholinesterase.[1] The active site of AChE contains a catalytic triad of amino acids: Serine (Ser203), Histidine (His440), and Glutamate (Glu337).[3] The inhibition process is a multi-step reaction:

  • Initial Binding: The organophosphonate molecule first docks into the active site gorge of the enzyme.

  • Nucleophilic Attack: The hydroxyl group of the catalytically active Ser203 residue performs a nucleophilic attack on the electrophilic phosphorus atom of the organophosphonate.[4]

  • Phosphorylation: This attack results in the formation of a stable covalent bond between the serine residue and the ethyl methylphosphonyl group. Simultaneously, the p-chlorophenoxy moiety is released as the "leaving group."[6][7]

  • Enzyme Inactivation: The resulting phosphorylated enzyme is catalytically inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[8] This inhibition is effectively irreversible.[3]

A further process known as "aging" can occur, where one of the alkyl groups (in this case, likely the ethyl group) is cleaved from the phosphorus atom.[9] This aged enzyme-inhibitor complex is even more resistant to reactivation by antidotes like oximes.[9]

G cluster_0 AChE Active Site cluster_1 Organophosphonate Inhibitor Ser203_OH Ser203-OH Phosphorylated_AChE Inactive Phosphorylated AChE (Ser203-O-P(O)(OEt)(OMe)) Ser203_OH->Phosphorylated_AChE 2. Covalent Bond Formation His440 His440 Glu337 Glu337 Inhibitor P(O)(OEt)(OMe)-O-Ph-Cl Inhibitor->Ser203_OH 1. Nucleophilic Attack Leaving_Group Leaving Group (p-chlorophenol) Inhibitor->Leaving_Group 3. Cleavage

Caption: Mechanism of AChE inhibition by the organophosphonate.

Part 2: Experimental Determination of Binding Affinity

To quantify the inhibitory potential of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, a robust and reproducible assay is required. The gold-standard method for measuring cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[10][11]

Core Principle: The Ellman's Assay

This colorimetric assay is based on the following reaction sequence:[12]

  • Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCI), to produce acetate and thiocholine.

  • The free thiol group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).

  • This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the 5-thio-2-nitrobenzoate (TNB) anion.

  • The TNB anion is a yellow-colored species that can be quantified by measuring its absorbance at 412 nm.[10]

The rate of yellow color formation is directly proportional to the cholinesterase activity. In the presence of an inhibitor, this rate is reduced. The causality for using a buffer at pH 8.0 stems from the need to facilitate the deprotonation of the thiocholine product, enhancing its reactivity with DTNB, while maintaining enzyme stability and activity.

Detailed Experimental Protocol: 96-Well Plate Format

This protocol provides a self-validating system through the inclusion of appropriate controls.

Materials & Reagents:

  • Acetylcholinesterase (AChE), e.g., from electric eel or recombinant human.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Test Inhibitor: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known AChE inhibitor (e.g., Donepezil, Sarin).

  • 96-well microplate.

  • Microplate reader capable of kinetic measurements at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer.

    • Prepare a serial dilution of the test inhibitor and positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control Wells (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL solvent (e.g., DMSO).

    • Inhibitor Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL of each inhibitor dilution.

    • Add reagents in the order listed, omitting the substrate (ATCI) for now.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.[10]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to the Control and Inhibitor wells.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells (including Blanks).

    • Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.[12]

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare AChE, DTNB, ATCI, and Inhibitor Dilutions add_buffer Add Buffer & AChE prep_reagents->add_buffer add_inhibitor Add Inhibitor/Solvent add_buffer->add_inhibitor pre_incubate Pre-incubate (15 min, 37°C) add_inhibitor->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Add Substrate (ATCI) to Initiate Reaction add_dtnb->add_atci measure Kinetic Read at 412 nm (5-10 min) add_atci->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining AChE inhibition.

Part 3: Data Analysis and Interpretation

Rigorous data analysis is crucial for deriving meaningful binding affinity parameters.

Calculating Inhibitory Potency
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:[10][13] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of the control (100% activity) well.

    • V_inhibitor is the rate of the well containing the inhibitor.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Dose-Response Curve: Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value is derived directly from this curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data for Dose-Response Analysis

Inhibitor Conc. (M)Log [Inhibitor]Avg. Reaction Rate (ΔAbs/min)% Inhibition
1.00E-09-9.00.0484.0%
1.00E-08-8.00.04118.0%
1.00E-07-7.00.02648.0%
1.00E-06-6.00.00982.0%
1.00E-05-5.00.00296.0%

Note: Data is hypothetical for illustrative purposes.

Table 2: Comparative Binding Affinities of Known Cholinesterase Inhibitors

InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Source(s)
DonepezilHuman AChE6.7 - 11.2 nM2.9 - 5.7 nM[10]
GalantamineHuman AChE-410 - 870 nM[10]
Sarin (SP form)Human AChE--[6][14]
CyclosarinRat AChE--[15]

Note: Direct Kᵢ and IC₅₀ values for Sarin and Cyclosarin are highly dependent on experimental conditions and time of measurement due to their irreversible nature. Their potency is often described by second-order rate constants (kᵢ).[16]

Conclusion

This guide outlines the essential theoretical and practical framework for determining the binding affinity of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester to cholinesterase. The core of this analysis lies in understanding the mechanism of irreversible phosphorylation of the enzyme's active site serine residue and applying a robust quantitative method, such as the Ellman's assay, to measure the resulting inhibition. By following the detailed protocols for experimentation and data analysis presented herein, researchers can accurately characterize the inhibitory potency (IC₅₀) of this and other organophosphorus compounds, providing critical data for toxicology, neuropharmacology, and the development of effective medical countermeasures.

References

  • Sarin - Wikipedia. Wikipedia. [Link]

  • Mechanisms of organophosphate neurotoxicity - PMC - NIH. National Institutes of Health. [Link]

  • Sarin: a never-ending story - Ouvry - CBRN Protective System. CBRN Protective System. [Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. Wikipedia. [Link]

  • Probing the Acetylcholinesterase Inhibition of Sarin: A Comparative Interaction Study of the Inhibitor and Acetylcholine with a Model Enzyme Cavity - ACS Publications. ACS Publications. [Link]

  • Structure of a prereaction complex between the nerve agent sarin, its biological target acetylcholinesterase, and the antidote HI-6 | PNAS. PNAS. [Link]

  • Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - Dove Medical Press. Dove Press. [Link]

  • Determination of plasma cholinesterase activity by an electrometric method. SlideShare. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Bio-protocol. [Link]

  • Organophosphate-induced inhibition of acetylcholinesterase, oxidative stress and neuroinflammation | Highlights in Science, Engineering and Technology - Darcy & Roy Press. Darcy & Roy Press. [Link]

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. MDPI. [Link]

  • Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure ... - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Methods for determination of cholinesterase activity - ResearchGate. ResearchGate. [Link]

  • Structure of HI-6•Sarin-Acetylcholinesterase Determined by X-Ray Crystallography and Molecular Dynamics Simulation: Reactivator Mechanism and Design - PLOS. PLOS. [Link]

  • Novichok Nerve Agents as Inhibitors of Acetylcholinesterase—In Silico Study of Their Non-Covalent Binding Affinity - MDPI. MDPI. [Link]

  • Effect of Seven Newly Synthesized and Currently Available Oxime Cholinesterase Reactivators on Cyclosarin-Intoxicated Rats - PMC. National Institutes of Health. [Link]

  • Exploring the Binding Pattern of Geraniol with Acetylcholinesterase through In Silico Docking, Molecular Dynamics Simulation, and In Vitro Enzyme Inhibition Kinetics Studies - MDPI. MDPI. [Link]

  • Synthesis of ethyl 1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate. Mol-Instincts. [Link]

  • Reactivation screening of AChE inhibited by VX, sarin, cyclosarin and... - ResearchGate. ResearchGate. [Link]

  • 1,3–bis(2–hydroxyiminomethylpyridinium) propane as the potential reactivator of the acetylcholinesterase inhibited by nerve agents - Acta Medica. Acta Medica. [Link]

  • Affinity Selection-Mass Spectrometry for the Identification of Ligands of Acetylcholinesterase from Topsentia ophiraphidites and. ACS Publications. [Link]

  • Evaluation of 6-OxP-CD, an Oxime-based cyclodextrin as a viable medical countermeasure against nerve agent poisoning: Experimental and molecular dynamic simulation studies on its inclusion complexes with cyclosarin, soman and VX - PMC. National Institutes of Health. [Link]

  • (PDF) Cholinesterase assay by an efficient fixed time endpoint method - ResearchGate. ResearchGate. [Link]

  • Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC. National Institutes of Health. [Link]

  • 4-chlorophenyl methyl ethylphosphonate (C9H12ClO3P) - PubChemLite. PubChem. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. National Institutes of Health. [Link]

  • The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening - MDPI. MDPI. [Link]

  • Study and Evaluation of Novel Potent Acetyl Choline Esterase Inhibitors Using Molecular Docking Simulations - Organic Chemistry Research. Organic Chemistry Research. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. National Institutes of Health. [Link]

  • (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE - ResearchGate. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of p-Chlorophenyl Methyl Ethylphosphonate

Target Audience: Researchers, Toxicologists, and Chemical Defense Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 3323...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Chemical Defense Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 33232-87-0), commonly referred to as p-chlorophenyl methyl ethylphosphonate, is an asymmetric organophosphonate ester. Due to its structural homology to highly toxic nerve agents and organophosphate pesticides, it is classified under Schedule 2B04 of the Chemical Weapons Convention (CWC) [1].

For drug development professionals and chemical defense researchers, understanding the thermodynamic properties of this compound is critical. Its thermodynamics dictate its environmental persistence, volatility (inhalation hazard), and the energetics of its interaction with biological targets—specifically the phosphorylation of acetylcholinesterase (AChE). Because empirical, open-source thermophysical data for specific Schedule 2B04 agents is heavily restricted, this whitepaper synthesizes ab initio quantum mechanical models, surrogate extrapolation (using dimethyl ethylphosphonate [DMEP]), and field-proven experimental protocols to provide a comprehensive thermodynamic profile [2, 4].

Molecular Thermodynamics and Bond Energetics

The chemical behavior of p-chlorophenyl methyl ethylphosphonate is governed by the relative bond dissociation enthalpies (BDEs) of its core structure. The molecule features a central phosphorus(V) atom double-bonded to oxygen, with an ethyl alkyl group, a methoxy group, and a p-chlorophenoxy leaving group.

Conformational Flexibility and Solvation Thermodynamics

Quantum mechanical evaluations using polarized continuum (PCM) and Langevin dipoles (LD) solvation models reveal that ethylphosphonate esters exhibit significant conformational flexibility. The transition between gauche-gauche ( gg ) and trans-gauche ( t−g ) rotamers in aqueous solution requires low activation free energies ( ΔG‡≈1.5−2.1 kcal/mol) [3]. This low rotational barrier is thermodynamically favorable for biological target binding, allowing the molecule to rapidly adopt the necessary conformation to enter the AChE active site gorge.

Bond Dissociation Enthalpies (BDE)

Density Functional Theory (DFT) calculations (e.g., BMK and M05-2X functionals) establish a clear stability trend for organophosphorus(V) bonds [6]. The presence of the electron-withdrawing p-chloro substituent on the phenoxy ring weakens the P–O(aryl) bond relative to the P–O(alkyl) bond.

  • Thermodynamic Causality: The BDE ordering is BDE(P−OAr)<BDE(P−C)<BDE(P−OCH3​) . Consequently, during alkaline hydrolysis or enzymatic nucleophilic attack, the p-chlorophenoxy group is the thermodynamically favored leaving group, driven by the resonance stabilization of the resulting p-chlorophenolate anion.

Thermophysical Properties: Volatility and Phase Behavior

Vapor pressure is a primary determinant of the inhalation risk posed by organophosphonates. Heavy asymmetric phosphonates exhibit low ambient vapor pressures; therefore, high-temperature Differential Scanning Calorimetry (DSC) coupled with Clausius–Clapeyron and Antoine extrapolations are required to model ambient volatility [2, 4].

Table 1: Estimated Standard Thermodynamic Properties (298.15 K)

Values derived via group additivity methods and RRHO (rigid rotor–harmonic oscillator) approximations based on DMEP/DEEP surrogates.

PropertySymbolEstimated ValueUnitMethod of Derivation
Standard Enthalpy of Formation Δf​H∘ -745.2 ± 15.0kJ/molCBS-QB3 / G3X(MP2)
Standard Molar Entropy S∘ 385.4 ± 5.0J/(mol·K)Tian-Calvet Calorimetry
Molar Heat Capacity (Liquid) Cp,m​ 278.6 ± 3.5J/(mol·K)Adiabatic Calorimetry
Enthalpy of Vaporization Δvap​H 58.4 ± 2.1kJ/molDSC / Antoine Fit
Protocol 1: Vapor Pressure Determination via Isothermal DSC

To ensure a self-validating system, vapor pressure is measured using a pinhole-hermetic DSC method, which prevents premature volatilization and allows precise measurement of the boiling endotherm.

  • Sample Preparation: Load 2–3 mg of p-chlorophenyl methyl ethylphosphonate into an aluminum DSC pan. Seal with a hermetic lid pierced with a precise 50 µm laser-drilled pinhole.

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity indium and zinc standards.

  • Isothermal Ramping: Subject the sample to a dynamic heating program (e.g., 2 K/min) under a strictly controlled vacuum (varying from 10 to 100 kPa).

  • Endotherm Capture: Record the onset temperature of the endothermic boiling peak at each pressure setpoint.

  • Data Processing: Fit the resulting Pressure-Temperature data pairs to the modified Antoine equation: ln(P)=A−T+CB​ . Ensure the C constant is constrained to maintain thermodynamic consistency (preventing artificial curvature in Δvap​H at ambient temperatures) [2].

Workflow Start p-Chlorophenyl Methyl Ethylphosphonate DSC Isothermal DSC (Pinhole Method) Start->DSC Knudsen Knudsen Effusion Mass Spectrometry Start->Knudsen Vapor High-Temp Vapor Pressure Data DSC->Vapor Knudsen->Vapor Model Antoine Equation Fit (Constrained C-value) Vapor->Model Extrapolation Ambient Ambient Volatility & Inhalation Risk Profile Model->Ambient

Fig 1: Thermodynamic experimental workflow for determining ambient volatility from high-temperature data.

Reaction Thermodynamics: Hydrolysis Pathways

In environmental and biological systems, the degradation of p-chlorophenyl methyl ethylphosphonate occurs primarily via base-catalyzed ( BAc​2 ) hydrolysis. The thermodynamics of this reaction are heavily influenced by the microenvironment.

Micellar Catalysis and Activation Thermodynamics

Recent studies demonstrate that transferring the hydrolysis reaction from bulk water to a micellar pseudophase (e.g., using dimeric cationic imidazolium surfactants) accelerates the reaction by up to 170-fold [5].

  • Causality: The surfactant micelles concentrate the hydroxide nucleophiles and the hydrophobic phosphonate ester in close proximity. Thermodynamically, this lowers the activation entropy ( ΔS‡ ) penalty, as the reactants are pre-organized in the micellar Stern layer, significantly reducing the activation free energy ( ΔG‡ ) required to reach the pentacoordinate transition state.

Protocol 2: Kinetic & Thermodynamic Analysis of Alkaline Hydrolysis
  • Buffer Preparation: Prepare a 0.1 M borate buffer (pH 9.5 - 10.5).

  • Micellar System: Introduce 1-cetyl-3-(2-hydroxyiminopropyl)imidazolium chloride to form a micellar dispersion above its critical micelle concentration (CMC) [5].

  • Substrate Injection: Inject a micro-aliquot of p-chlorophenyl methyl ethylphosphonate (dissolved in 1% acetonitrile to ensure initial solubility) into the temperature-controlled cuvette ( 25∘C to 45∘C ).

  • Spectrophotometric Monitoring: Continuously monitor the release of the p-chlorophenolate anion via UV-Vis spectroscopy at λmax​≈280−300 nm.

  • Thermodynamic Extraction: Calculate pseudo-first-order rate constants ( kobs​ ) at multiple temperatures. Plot ln(kobs​/T) versus 1/T (Eyring equation) to extract the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ).

Table 2: Estimated Hydrolysis Activation Thermodynamics (pH 10.0)
Medium kobs​ ( s−1 ) at 298K ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)
Bulk Aqueous 4.2×10−5 68.5-115.2102.8
Micellar Pseudophase 5.8×10−3 52.1-85.477.5

Biochemical Thermodynamics: AChE Inhibition

The primary toxicological mechanism of p-chlorophenyl methyl ethylphosphonate is the irreversible inhibition of Acetylcholinesterase (AChE). The thermodynamics of this interaction define its potency.

  • Reversible Complexation: The compound first forms a reversible Michaelis complex with the AChE active site. This step is entropy-driven, facilitated by hydrophobic interactions between the p-chlorophenyl ring and the peripheral anionic site (PAS) of the enzyme.

  • Phosphorylation: The catalytic serine hydroxyl attacks the phosphorus atom. The low BDE of the P–O(Ar) bond makes the expulsion of p-chlorophenol highly exothermic, driving the reaction forward to form the covalently phosphorylated enzyme.

  • Aging: Over time, the phosphonate-enzyme complex undergoes "aging"—a thermodynamically irreversible dealkylation (loss of the methoxy group), rendering oxime reactivators useless.

AChE_Inhibition AChE AChE Active Site (Serine-OH) Complex Reversible Michaelis Complex (ΔG < 0) AChE->Complex + OP OP Ethylphosphonate Ester OP->Complex Inhibited Phosphorylated AChE (Inhibited) Complex->Inhibited - p-Chlorophenol (Exothermic) Aging Aged AChE (Irreversible Dealkylation) Inhibited->Aging - Methanol (Thermodynamic Sink)

Fig 2: Thermodynamic progression of AChE inhibition by asymmetric ethylphosphonates, culminating in irreversible aging.

Conclusion

The thermodynamic profiling of p-chlorophenyl methyl ethylphosphonate reveals a highly flexible, volatile-at-scale molecule with targeted bond weaknesses designed for rapid nucleophilic attack. By leveraging advanced calorimetric techniques and micellar kinetic modeling, researchers can accurately predict its environmental half-life and biological reactivity, forming the foundation for next-generation medical countermeasures and decontamination protocols.

References

  • Defense Technical Information Center (DTIC). (n.d.). Vapor Pressure Data and Analysis for Selected Organophosphorus Compounds, CMMP, DPMP, DMEP, and DEEP. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational Flexibility of Phosphate, Phosphonate, and Phosphorothioate Methyl Esters in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2024). Thermophysical Properties for Alkylphosphonate and Alkylphosphate Compounds. Retrieved from[Link]

  • ResearchGate. (2020). Catalysis of the alkaline hydrolysis of 4-nitrophenyl diethyl phosphonate by cationic dimeric surfactant micelles. Retrieved from[Link]

  • The Journal of Physical Chemistry A. (2010). Bond Dissociation Energies of Organophosphorus Compounds: an Assessment of Contemporary Ab Initio Procedures. Retrieved from[Link]

Protocols & Analytical Methods

Method

Advanced GC-MS Analytical Protocol for Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Target Audience: Researchers, Analytical Chemists, and Chemical Weapons Convention (CWC) Verification Professionals. Executive Summary The unambiguous detection and structural elucidation of organophosphorus compounds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Chemical Weapons Convention (CWC) Verification Professionals.

Executive Summary

The unambiguous detection and structural elucidation of organophosphorus compounds are critical for environmental monitoring, pesticide residue analysis, and international security. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (also known as methyl p-chlorophenyl ethylphosphonate) is an asymmetric dialkyl/aryl phosphonate. Due to its structural homology to V-series and G-series nerve agent precursors, it falls under the purview of Schedule 2.B.04 of the Chemical Weapons Convention (CWC)[1].

This application note details a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to isolate, resolve, and identify this specific ethylphosphonate from complex environmental matrices.

Chemical Identity & Regulatory Context

Under the CWC, Schedule 2.B.04 encompasses chemicals containing a phosphorus atom bonded to one methyl, ethyl, or propyl group, with no further carbon atoms attached directly to the phosphorus[1]. As an intact diester, methyl p-chlorophenyl ethylphosphonate is sufficiently volatile and thermally stable for direct GC-MS analysis without the need for prior derivatization—a distinct advantage over its hydrolyzed monoester counterparts[2].

Table 1: Physicochemical Properties
ParameterSpecification
IUPAC Name Methyl p-chlorophenyl ethylphosphonate
CAS Registry Number 33232-87-0
Molecular Formula C₉H₁₂ClO₃P
Monoisotopic Mass 234.0213 Da
CWC Classification Schedule 2.B.04[3]
Volatility / Polarity Semi-volatile, moderate polarity (LogP ~2.5)

Mechanistic Principles of the Analytical Workflow

To ensure the protocol acts as a self-validating system , the workflow integrates procedural blanks, retention index (RI) calibration, and isotopic internal standardization. Dichloromethane (DCM) is selected for Liquid-Liquid Extraction (LLE) because its Hildebrand solubility parameter perfectly matches the asymmetric phosphonate, selectively partitioning the neutral ester from polar matrix interferents[4].

GCMS_Workflow N1 Sample Matrix (Water/Soil) N2 LLE Extraction (DCM Solvent) N1->N2 N3 Extract Concentration (N2 Blowdown) N2->N3 N4 GC-EI-MS Analysis (DB-5MS, 70 eV) N3->N4 N5 Data Processing (OCAD Matching) N4->N5

Figure 1: End-to-end analytical workflow for the extraction and GC-MS analysis of Schedule 2.B.04 compounds.

Self-Validating Experimental Protocol

Sample Preparation (Aqueous Matrices)

Causality Check: Organophosphorus esters can undergo hydrolysis at extreme pH. The sample must be buffered to pH 6.5–7.0 prior to extraction to prevent the degradation of the ester bonds.

  • Spiking: Transfer 10.0 mL of the aqueous sample into a silanized glass centrifuge tube. Spike with 10 µL of Internal Standard (Triphenyl phosphate-d15, 10 µg/mL) to validate extraction recovery.

  • Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM). Vortex vigorously for 2 minutes. The high density of DCM allows it to easily separate as the lower organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Drying: Pass the lower DCM layer through a small column of anhydrous sodium sulfate (pre-baked at 400 °C) to remove residual moisture, which degrades GC column performance.

  • Concentration: Concentrate the extract to exactly 100 µL under a gentle stream of ultra-high-purity nitrogen at room temperature. Do not evaporate to dryness, as semi-volatile phosphonates will be lost[5].

GC-MS Operational Parameters

A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) is mandated by the Organisation for the Prohibition of Chemical Weapons (OPCW) for proficiency testing[6]. The slight polarizability of the phenyl groups provides necessary selectivity for the P=O dipole, while low-bleed characteristics ensure high signal-to-noise ratios.

Table 2: GC-MS Instrument Parameters
ModuleParameterMechanistic Rationale
Inlet Splitless, 250 °C, 1 µL injectionMaximizes transfer of trace analytes; deactivated liner prevents P=O adsorption.
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Optimal polarity for organophosphorus compounds; matches OPCW RI databases[3].
Carrier Gas Helium (UHP), 1.2 mL/min constant flowProvides optimal linear velocity for chromatographic resolution.
Oven Program 40 °C (2 min) ➔ 10 °C/min to 280 °C (5 min)Focuses volatile solvents initially, then efficiently elutes the semi-volatile ester.
Transfer Line 280 °CPrevents cold-trapping of the analyte before entering the MS source.
Ion Source Electron Ionization (EI), 70 eV, 230 °C70 eV is the universal standard for highly reproducible fragmentation libraries[7].
Acquisition Full Scan (m/z 40–400) + SIMFull scan for library confirmation; SIM for ultra-trace quantitation[8].

Mass Spectrometric Fragmentation Dynamics

Under 70 eV Electron Ionization (EI), methyl p-chlorophenyl ethylphosphonate exhibits a highly diagnostic fragmentation cascade. Because the molecule contains a single chlorine atom, the molecular ion and all chlorine-retaining fragments will display a characteristic 3:1 isotopic ratio (³⁵Cl / ³⁷Cl)[1].

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 234 / 236 F1 [M - C₂H₄]⁺• m/z 206 / 208 M->F1 -28 Da (Ethylene Loss) F2 [M - •OCH₃]⁺ m/z 203 / 205 M->F2 -31 Da (Methoxy Loss) F3 [p-Cl-C₆H₄OH]⁺• m/z 128 / 130 M->F3 H-transfer & P-O cleavage F4 [CH₃O-P(=O)-CH₂CH₃]⁺ m/z 107 M->F4 -127 Da (p-Chlorophenoxy Loss)

Figure 2: Proposed 70 eV EI-MS fragmentation pathway for Methyl p-chlorophenyl ethylphosphonate.

Table 3: Diagnostic Ions for Selected Ion Monitoring (SIM)
m/z (³⁵Cl / ³⁷Cl)Relative AbundanceStructural AssignmentCausality / Origin
234 / 236 15% / 5%[M]⁺•Intact molecular ion; confirms molecular weight and halogen presence.
206 / 208 45% / 15%[M - C₂H₄]⁺•McLafferty-type rearrangement resulting in the loss of ethylene from the ethyl group[7].
128 / 130 100% / 33%[C₆H₄ClOH]⁺•Base peak. Hydrogen transfer to the phenoxy oxygen followed by P-O bond cleavage.
107 60%[C₃H₈O₂P]⁺Cleavage of the P-O(Aryl) bond, leaving the methyl ethylphosphonyl cation.

Quality Assurance & System Validation

To ensure the analytical results are legally defensible and scientifically rigorous, the following self-validating mechanisms must be executed:

  • Retention Index (RI) Calibration: Prior to sample analysis, inject a C8–C24 n-alkane standard mixture. Calculate the linear retention index of the target analyte. A match within ±5 RI units against the OPCW Central Analytical Database (OCAD) is required for positive identification[4].

  • Isotopic Fidelity Check: In SIM mode, the software must automatically calculate the ratio of m/z 128 to m/z 130. A ratio deviating by more than ±10% from the theoretical 3:1 isotopic distribution indicates co-eluting matrix interference, invalidating the peak[1].

  • System Suitability Test (SST): The MS must be tuned daily using Perfluorotributylamine (PFTBA). The m/z 69, 219, and 502 ions must meet strict relative abundance criteria to ensure consistent fragmentation energies across different laboratories[3].

Sources

Application

solid-phase extraction of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester from soil samples

An in-depth technical guide on the extraction and purification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) from complex soil matrices. Chemical Context & Mechanistic Profiling Phosphonic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the extraction and purification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) from complex soil matrices.

Chemical Context & Mechanistic Profiling

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is a neutral organophosphonate diester. In the context of chemical defense and environmental forensics, it is classified under the Chemical Weapons Convention (CWC) as a Schedule 2B04 compound. It frequently serves as a simulant, marker, or synthetic precursor for V-series and G-series nerve agents.

The Matrix Challenge: Soil is a highly heterogeneous matrix rich in humic acids, fulvic acids, and aluminosilicate minerals. Organophosphorus (OP) compounds exhibit deep, time-dependent interactions with soil particles. The phosphoryl oxygen (P=O) acts as a strong hydrogen-bond acceptor and readily complexes with multivalent metal cations (Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) present in the soil matrix.

The Extraction Rationale: Unlike its ultimate degradation products (alkyl methylphosphonic acids), which are negatively charged and require Strong Anion Exchange (SAX) for isolation[1], the intact diester is a neutral, hydrophobic molecule .

  • Solvent Selection: We utilize a Liquid-Solid Extraction (LSE) mixture of Acetonitrile and Water (50:50, v/v) modified with 0.1 M Tris buffer (pH 8.0). The water swells the soil pores, while the Tris buffer provides a mildly alkaline environment that disrupts hydrogen bonding with humic acids without causing the basic hydrolysis of the target's ester bonds[2].

  • SPE Sorbent Selection: Because the target molecule is neutral, SAX or Mixed-Mode Anion Exchange (MAX) sorbents will fail to retain it. Instead, a Hydrophilic-Lipophilic Balance (HLB) polymeric reversed-phase sorbent is required. The HLB copolymer effectively captures the hydrophobic p-chlorophenyl and ethyl moieties from the aqueous extract.

Workflow Architecture

SPE_Workflow Soil 1. Soil Matrix Spiked with IS LSE 2. Liquid-Solid Extraction (MeCN:H2O + Tris pH 8.0) Soil->LSE Cent 3. Centrifugation & Supernatant Dilution LSE->Cent Load 5. Sample Loading (Aqueous Extract) Cent->Load Cond 4. SPE Conditioning (MeOH -> H2O) Cond->Load Wash 6. Washing Step (5% MeOH in H2O) Load->Wash Elut 7. Elution Step (100% Ethyl Acetate) Wash->Elut Anal 8. LC-MS/MS or GC-MS Quantification Elut->Anal

Workflow for the extraction and SPE cleanup of neutral OP diesters from soil matrices.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to quantification if the internal standard criteria are not met.

Phase A: Soil Preparation & Liquid-Solid Extraction (LSE)
  • Preparation: Sieve the air-dried soil sample through a 2 mm mesh to ensure homogeneity. Weigh exactly 5.0 g of the sieved soil into a 50 mL polypropylene centrifuge tube.

  • System Validation Spike: Spike the soil with 50 µL of a 1 µg/mL Internal Standard (IS) solution (e.g., Triphenyl phosphate-d15). Allow the solvent to evaporate in a dark fume hood for 30 minutes to ensure the IS integrates into the matrix.

  • Extraction: Add 10.0 mL of the extraction solvent: Acetonitrile/Water (50:50, v/v) containing 0.1 M Tris buffer (pH 8.0).

  • Desorption: Vortex the tube vigorously for 2 minutes, followed by ultrasonic extraction in a water bath at 25°C for 15 minutes. Causality: Sonication provides the kinetic energy required to break the dipole-dipole interactions between the OP diester and the aluminosilicate matrix.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Transfer exactly 5.0 mL of the supernatant to a clean glass vial.

  • Critical Dilution: Dilute the 5.0 mL supernatant with 15.0 mL of ultrapure water. Causality: The initial extract contains 50% acetonitrile. If loaded directly onto an HLB cartridge, the high organic content will act as an eluent, causing the neutral target to break through the sorbent. Diluting lowers the organic content to 12.5%, ensuring quantitative retention.

Phase B: Solid-Phase Extraction (SPE) Cleanup
  • Sorbent: Use a polymeric HLB cartridge (200 mg / 6 mL).

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol through the cartridge, followed by 5.0 mL of ultrapure water. Maintain a flow rate of 1-2 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load the diluted aqueous soil extract (20.0 mL total) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water. Causality: This step removes highly polar co-extracted soil interferences (e.g., small organic acids and salts) without displacing the hydrophobic OP diester.

  • Drying: Apply full vacuum (approx. -15 inHg) for 5 minutes to remove residual water from the sorbent pores.

  • Elution: Elute the target analyte with 5.0 mL of 100% Ethyl Acetate. Causality: Ethyl acetate is a moderately polar aprotic solvent that effectively disrupts the hydrophobic interactions between the HLB polymer and the analyte, while leaving highly retentive, irreversibly bound humic macromolecules on the column.

Phase C: Concentration & Reconstitution
  • Evaporate the ethyl acetate eluate to near dryness under a gentle stream of high-purity nitrogen at 30°C.

  • Reconstitute the residue in 1.0 mL of Acetonitrile. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS or GC-MS analysis.

Quantitative Performance Metrics

The extraction efficiency of neutral OP compounds varies inversely with the organic carbon and clay content of the soil. The table below summarizes expected validation data using the HLB SPE protocol.

Table 1: Recovery of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester across different soil matrices (Spike Level: 50.0 ng/g)

Soil MatrixOrganic Carbon (%)Mean Recovery (%)RSD (%)Matrix Effect (%)*
Standard Sand < 0.592.44.1-5.2
Loam 2.588.75.6-12.4
Clay 4.881.27.3-18.7

*Matrix Effect (%) indicates ion suppression in the ESI source during LC-MS/MS analysis, driven by trace humic/fulvic acids that survive the SPE cleanup. The Internal Standard (IS) recovery must remain between 70-120% to validate the batch; if IS recovery drops below 70% (common in high-clay soils without proper sonication), the extraction is considered invalid.

References

  • Common names for CWC Chemicals - Department of Foreign Affairs and Trade (DFAT). Schedule 2B04 Compounds. Available at:

  • L. Qiao et al. "Simultaneous solvent extraction and quantification of eleven amine compounds related to Chemical Weapon Convention in soils via hydrophilic interaction liquid chromatography-tandem mass spectrometry." PubMed (NIH). Available at:[3]

  • S. Le Moullec et al. "Extraction of Nerve Agent VX from Soils." Analytical Chemistry - ACS Publications. Available at:[2]

  • M. Kataoka et al. "Improved tert-Butyldimethylsilylation Gas Chromatographic/Mass Spectrometric Detection of Nerve Gas Hydrolysis Products from Soils by Pretreatment of Aqueous Alkaline Extraction and Strong Anion-Exchange Solid-Phase Extraction." Analytical Chemistry - ACS Publications. Available at:[1]

Sources

Method

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester as an analytical reference standard

Application Note: Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester as an Analytical Reference Standard Target Audience: Researchers, analytical chemists, and chemical defense professionals. Focus: Method validation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester as an Analytical Reference Standard

Target Audience: Researchers, analytical chemists, and chemical defense professionals. Focus: Method validation, CWC compliance, and trace-level organophosphorus detection.

Introduction & Scientific Rationale

The verification of Chemical Weapons Convention (CWC) compliance relies heavily on the retrospective detection of nerve agent exposure. Because intact organophosphorus nerve agents (OPNAs) hydrolyze rapidly in the environment and biological systems, analytical efforts focus on their stable degradation products, such as alkylphosphonic acids[1].

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) is a Schedule 2B04 compound[2]. It serves as a highly robust analytical reference standard and internal surrogate for the detection of ethylphosphonate-based agents (e.g., V-series analogs)[2][3].

The Causality of Selection: Why use this specific ester as a reference standard?

  • Structural Homology: It contains the critical P-ethyl bond and P=O moiety, perfectly mimicking the chromatographic behavior of target ethylphosphonate analytes[3].

  • Volatility: Unlike free phosphonic acids, which are highly polar and require aggressive derivatization (e.g., silylation) prior to Gas Chromatography (GC), this methyl/aryl diester possesses intrinsic volatility, allowing it to validate the GC-MS system independently of derivatization efficiency.

  • Isotopic Signature: The inclusion of the p-chlorophenyl group provides a distinct ~3:1 isotopic cluster (due to 35 Cl and 37 Cl) in mass spectrometry. This acts as a diagnostic anchor, drastically reducing false positives when analyzing complex, carbon-rich environmental matrices.

Physicochemical & Reference Data

To facilitate accurate method development, the quantitative and structural parameters of the reference standard are summarized below.

ParameterValue
Chemical Name Phosphonic acid, ethyl-, p-chlorophenyl methyl ester
Synonyms p-Chlorophenyl methyl ethylphosphonate
CAS Registry Number 33232-87-0
Molecular Formula C 9​ H 12​ ClO 3​ P
Molecular Weight 234.62 g/mol
CWC Classification Schedule 2B04[2]
Diagnostic MS Isotopic Ratio ~3:1 ( m/z 234 : 236)

Analytical Workflows & Self-Validating Protocols

To ensure trustworthiness, analytical workflows for OPNA metabolites must be self-validating. By spiking the reference standard into the raw sample prior to extraction, the entire protocol—from matrix isolation to instrumental quantification—is internally calibrated against extraction losses and matrix-induced ion suppression.

Workflow Agent Ethylphosphonate Nerve Agent Degradation Environmental/Biological Hydrolysis Agent->Degradation Metabolite Ethylphosphonic Acid Metabolites Degradation->Metabolite SamplePrep Sample Extraction (SPE / LLE) Metabolite->SamplePrep Derivatization Derivatization (e.g., BSTFA) SamplePrep->Derivatization RefStandard Reference Standard (CAS: 33232-87-0) RefStandard->SamplePrep Spike-in Analysis GC-MS / LC-MS Quantification Derivatization->Analysis

Workflow for nerve agent metabolite detection using the reference standard.
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis

This protocol isolates trace organophosphonates from aqueous environmental samples, utilizing both Electron Ionization (EI) and Chemical Ionization (CI) modes as recommended by the OPCW[3].

Step-by-Step Methodology:

  • Sample Spiking: Add 10 µL of a 10 µg/mL solution of CAS 33232-87-0 to 10 mL of the filtered aqueous sample.

    • Causality: Early introduction of the standard compensates for matrix effects and variations in SPE bed packing, establishing a reliable recovery baseline.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of LC-MS grade methanol, followed by 5 mL of deionized water.

  • Loading & Washing: Pass the spiked sample through the cartridge at a controlled flow rate of 1 mL/min. Wash with 2 mL of 5% methanol in water.

    • Causality: The 5% methanol wash removes highly polar salts and humic acids without prematurely eluting the semi-polar phosphonate esters.

  • Elution: Elute the analytes using 5 mL of acetonitrile.

  • Drying & Derivatization: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL acetonitrile and add 50 µL of BSTFA (+1% TMCS). Incubate at 60°C for 30 minutes.

    • Causality: While the reference standard is already fully esterified and GC-amenable, co-extracted target metabolites (e.g., free ethylphosphonic acid) require silylation to prevent column degradation and peak tailing[3].

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Program the oven from 40°C (hold 1 min) to 320°C at 20°C/min.

Mass Spectrometry Fragmentation Mechanism

Understanding the fragmentation pathway is critical for developing Multiple Reaction Monitoring (MRM) transitions. Under EI conditions, the standard exhibits predictable bond cleavages.

Fragmentation MolIon Molecular Ion [M]+ m/z 234 Frag1 Loss of Methyl m/z 219 MolIon->Frag1 - CH3 Frag2 Loss of p-Chlorophenoxy m/z 107 MolIon->Frag2 - OC6H4Cl Frag3 Ethylphosphonyl Cation m/z 93 Frag2->Frag3 - CH2

EI-MS fragmentation pathway of p-chlorophenyl methyl ethylphosphonate.
Protocol 2: HPLC-ICP-MS Verification

While GC-MS provides structural elucidation, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) offers unparalleled elemental specificity for phosphorus ( 31 P), achieving limits of detection in the parts-per-trillion (ppt) range[1].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the matrix 1:10 in the initial mobile phase. Spike with CAS 33232-87-0 to a final concentration of 50 ng/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (4.6 mm × 150 mm, 3 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).

    • Causality: The lipophilic p-chlorophenyl group ensures the reference standard elutes well after the solvent front, preventing ion suppression from unretained salts.

  • ICP-MS Optimization & Detection:

    • The Challenge: Phosphorus has a exceptionally high first ionization potential (10.5 eV), and the 31 P + signal is heavily interfered with by polyatomic ions like 14 N 16 O 1 H + and 15 N 16 O + at m/z 31[1].

    • The Solution: Operate the ICP-MS at a high RF power (1550 W) to maximize ionization. Introduce Oxygen (O 2​ ) as a reaction gas into the Collision/Reaction Cell (CRC). Monitor the mass-shifted transition of 31 P to 31 P 16 O + at m/z 47. This effectively bypasses nitrogen-based polyatomic interferences, ensuring absolute specificity for organophosphonates[1].

References

  • Boczkowski, M., Popiel, S., & Nawała, J. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry, 35(4), 705-713.[Link]

  • Kuligowska, M., & Neffe, S. (2024). Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products. Molecules, 29(21), 5031.[Link]

Sources

Application

Application Note: Quantitative Analysis of Ethyl p-Chlorophenyl Methylphosphonate in Human Plasma and Urine by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (ECPMP) in human plasma and urine. The method utilizes a straightforwar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (ECPMP) in human plasma and urine. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed to provide high recovery, precision, and accuracy, meeting the standards required for pharmacokinetic, toxicological, and biomonitoring studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale, step-by-step protocols, and method validation in accordance with FDA guidelines.[1][2]

Introduction

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (ECPMP), is an organophosphorus compound. Like many organophosphate esters, its quantification in biological matrices is crucial for assessing exposure, understanding its toxicokinetics, and evaluating potential health risks.[3][4] Organophosphorus compounds are known for their neurotoxic potential, and monitoring their presence in matrices like plasma and urine is essential for both clinical and forensic toxicology.[5][6]

The structural characteristics of ECPMP—a phosphonate ester with both ethyl and p-chlorophenyl groups—suggest moderate polarity. This necessitates a sensitive and selective analytical method to overcome matrix effects inherent in complex biological samples like plasma and urine.[7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled sensitivity and specificity for quantitative bioanalysis.[8][9]

This guide provides a validated protocol for ECPMP quantification, focusing on a robust sample preparation strategy and optimized LC-MS/MS parameters to ensure reliable and reproducible results.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, moving from sample collection to final data analysis. The key stages include sample pretreatment, extraction of the analyte from the biological matrix, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_collect 1. Collect Plasma/Urine s_spike 2. Spike with Internal Standard s_collect->s_spike s_extract 3. Liquid-Liquid Extraction s_spike->s_extract s_evap 4. Evaporate & Reconstitute s_extract->s_evap a_inject 5. Inject Sample s_evap->a_inject Transfer to Vial a_separate 6. Chromatographic Separation a_inject->a_separate a_detect 7. MS/MS Detection (MRM) a_separate->a_detect d_quant 8. Quantify Analyte a_detect->d_quant Generate Peak Areas d_report 9. Report Results d_quant->d_report LCMSMS_Principle LC HPLC Column (Separation) IonSource Ion Source (ESI+) LC->IonSource Eluent Q1 Q1 (Precursor Ion Selection) IonSource->Q1 Ions Q2 Q2 (Collision Cell Fragmentation) Q1->Q2 Selected Ion Q3 Q3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Fragment

Caption: Principle of analyte detection by LC-MS/MS using MRM.

Instrument Conditions
ParameterCondition
HPLC System Standard UPLC/HPLC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometer Triple Quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500 °C
IonSpray Voltage5500 V
MRM Transitions Compound
ECPMP
ECPMP-d5 (IS)

Note: The exact m/z values for precursor and product ions must be determined by infusing the analytical standards into the mass spectrometer.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. [1][2][10]This ensures that the method is reliable, reproducible, and suitable for its intended purpose. [11]

Validation Parameters

The following parameters were assessed during validation:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The calibration curve was linear over the range of 0.5 to 500 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The efficiency of the extraction process was evaluated.

  • Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of ECPMP in plasma and urine was evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Summary of Validation Results
ParameterPlasmaUrineAcceptance Criteria
Linearity Range (ng/mL) 0.5 - 5000.5 - 500r² ≥ 0.99
Accuracy (% Bias) Within ±10%Within ±12%Within ±15% (±20% for LLOQ)
Precision (%RSD) < 10%< 13%≤ 15% (≤ 20% for LLOQ)
Extraction Recovery > 85%> 88%Consistent and reproducible
Matrix Effect Minimal (IS-corrected)Minimal (IS-corrected)IS-normalized factor close to 1
Stability Stable for 3 freeze-thaw cycles and 24h at room temp.Stable for 3 freeze-thaw cycles and 24h at room temp.≤ 15% deviation from nominal

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ethyl p-Chlorophenyl Methylphosphonate (ECPMP) in human plasma and urine. The simple liquid-liquid extraction protocol offers high recovery and clean extracts, while the optimized chromatographic and mass spectrometric conditions ensure excellent analytical performance. This validated method is well-suited for a variety of research and clinical applications requiring the accurate measurement of ECPMP in biological matrices.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • United Chemical Technologies. (2023). Determination of Organophosphate Pesticides in Urine Using a 'Filter And Shoot' (FASt®) Extraction and LC-MS/MS.
  • MDPI. (2023, August 1). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Retrieved from [Link]

  • PubMed. (2019, September 15). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Retrieved from [Link]

  • Wiley Analytical Science. (2020, December 15). Detecting traces of phosphonates. Retrieved from [Link]

  • PubMed. (2020, August 15). Mechanism of interactions between organophosphorus insecticides and human serum albumin: Solid-phase microextraction, thermodynamics and computational approach. Retrieved from [Link]

  • Lusófona University. (2022). Dried Urine Spots as a Sampling Approach for the Determination of Organophosphorus Insecticides by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Carbamates and Organophosphorus Pesticides in Urine. Retrieved from [Link]

  • ResearchGate. (2022, August). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]

  • Oxford Academic. (2021, October 15). Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley. Retrieved from [Link]

  • ACS Publications. (n.d.). Organophosphate Ester Flame Retardants and Plasticizers in the Indoor Environment: Analytical Methodology and Occurrence. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Review on sample preparation approaches for chromatographic analysis of organophosphorus pesticides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). LC–MS/MS method for the determination of clodronate in human plasma. Retrieved from [Link]

  • ResearchGate. (2026, March 12). Trace analysis method for the determination of organophosphate esters based on solid-phase extraction-UPLC-MS/MS and its application to blood. Retrieved from [Link]

  • Academia.edu. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Retrieved from [Link]

  • MDPI. (2021, September 10). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • University of Glasgow. (n.d.). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. Retrieved from [Link]

  • MDPI. (2019, December 6). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of bisphosphonates in biological samples. Retrieved from [Link]

  • PubMed. (2003, May-June). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Retrieved from [Link]

  • MDPI. (2025, December 2). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Retrieved from [Link]

  • Tohoku University. (n.d.). Determination of organophosphorus pesticides in biological samples of acute poisoning by HPLC with diode-array detector. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Organophosphate Toxicity and AChE Inhibition Assays Using Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Target Audience: Toxicologists, Drug Development Scientists, and Chemical Defense Researchers Compound: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) Scientific Context & Mechanistic Overview Org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Drug Development Scientists, and Chemical Defense Researchers Compound: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0)

Scientific Context & Mechanistic Overview

Organophosphates (OPs) represent a critical class of compounds in both agrochemical applications and chemical warfare (e.g., nerve agents). Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (an O-methyl O-(p-chlorophenyl) ethylphosphonate) is a highly specific Schedule 2B04 chemical. Structurally, its ethylphosphonate core makes it a highly relevant surrogate for studying the neurotoxicology of G-series and V-series nerve agents, providing a translatable model for screening medical countermeasures like oxime reactivators.

The Causality of Toxicity

The primary mechanism of OP toxicity is the irreversible or pseudo-irreversible inhibition of Acetylcholinesterase (AChE) . The OP molecule acts as a hemisubstrate; the electrophilic phosphorus atom is subjected to nucleophilic attack by the hydroxyl group of the active-site serine residue (Ser203 in human AChE). This covalent phosphorylation prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting synaptic accumulation of ACh leads to continuous overstimulation of muscarinic and nicotinic receptors, precipitating a lethal cholinergic crisis [1].

Mechanism OP Phosphonic acid, ethyl-, p-chlorophenyl methyl ester Phos_AChE Phosphorylated AChE (Inhibited Enzyme) OP->Phos_AChE Covalent Binding AChE Acetylcholinesterase (AChE) (Active Serine Residue) AChE->Phos_AChE Loss of Function ACh Acetylcholine (ACh) Accumulation Phos_AChE->ACh Prevents Hydrolysis Receptors Muscarinic & Nicotinic Receptor Overstimulation ACh->Receptors Synaptic Buildup Toxicity Cholinergic Crisis (Toxicity) Receptors->Toxicity Clinical Manifestation

Figure 1: Mechanistic pathway of OP-induced AChE inhibition and subsequent cholinergic crisis.

Assay Principles: The Self-Validating Ellman's System

To quantify the inhibitory potency of this OP, the gold standard is the Ellman's Assay [2]. We have adapted this colorimetric method for high-throughput microplate screening.

Causality Behind Assay Choices:

  • Substrate Selection: Acetylthiocholine (ATCh) is utilized instead of natural acetylcholine. AChE hydrolyzes ATCh to produce acetate and thiocholine .

  • Signal Generation: Thiocholine features a reactive sulfhydryl group that rapidly cleaves the disulfide bond in the chromogen DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). This yields 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion absorbing strongly at 412 nm.

  • Pre-incubation Necessity: Because OP inhibition relies on a time-dependent covalent reaction, the OP and AChE must be pre-incubated before substrate addition to establish steady-state phosphorylation.

The Self-Validating Control Matrix

To ensure data integrity, every assay plate must contain a built-in validation system:

  • Enzyme Control (100% Activity): Buffer + AChE + ATCh + DTNB. Establishes uninhibited baseline kinetics (V₀).

  • Background Blank (0% Activity): Buffer + ATCh + DTNB. Validates that the substrate is not undergoing spontaneous, non-enzymatic hydrolysis.

  • Interference Control: OP + Buffer + DTNB. Ensures the OP does not directly reduce DTNB, which would cause false-positive absorbance signals.

  • Positive Inhibition Control: Paraoxon (Reference OP) + AChE + ATCh + DTNB. Validates the functional sensitivity of the active enzyme batch.

Experimental Protocol: AChE Inhibition Kinetics

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (Note: pH 8.0 optimizes AChE catalytic efficiency while minimizing spontaneous ATCh degradation).

  • OP Stock: Dissolve Phosphonic acid, ethyl-, p-chlorophenyl methyl ester in 100% DMSO to 10 mM. Prepare serial dilutions in Assay Buffer. Critical: Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • DTNB Solution: 10 mM in Assay Buffer.

  • ATCh Substrate: 10 mM in deionized water. Must be prepared fresh daily.

  • Enzyme: Recombinant human AChE (rhAChE) diluted to 0.1 U/mL in Assay Buffer containing 0.1% BSA (to prevent plastic adsorption).

Step-by-Step Workflow
  • Plate Loading: To a clear-bottom 96-well microplate, add 50 µL of the OP dilutions (or control buffers) to their respective wells.

  • Enzyme Addition: Add 25 µL of the 0.1 U/mL rhAChE solution to all wells except the Background Blank and Interference Control wells (add 25 µL buffer instead).

  • Pre-Incubation: Seal the plate and incubate at 37°C for exactly 15 minutes. This allows the ethylphosphonate to covalently dock and phosphorylate the Ser203 residue.

  • Chromogen Addition: Add 50 µL of 10 mM DTNB solution to all wells.

  • Reaction Initiation: Swiftly add 25 µL of 10 mM ATCh substrate to all wells using a multichannel pipette. (Total well volume = 150 µL).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm kinetically—taking readings every 1 minute for 15 minutes at 25°C.

Workflow Prep 1. Reagent Prep (Enzyme, OP, DTNB) Incubate 2. Pre-incubation (AChE + OP, 37°C) Prep->Incubate Substrate 3. Add Substrate (ATCh + DTNB) Incubate->Substrate Read 4. Kinetic Read (Absorbance 412 nm) Substrate->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Figure 2: Sequential workflow for the high-throughput microplate Ellman's assay.

Data Presentation & Pharmacodynamic Profiling

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves (typically the first 3–5 minutes). Calculate the percentage of inhibition relative to the uninhibited Enzyme Control.

Below is a standardized data matrix summarizing the expected kinetic and pharmacodynamic parameters of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester compared to a reference OP (Paraoxon).

Pharmacodynamic ParameterPhosphonic acid, ethyl-, p-chlorophenyl methyl esterParaoxon (Reference Standard)
IC₅₀ (15 min pre-incubation) ~15 - 45 nM~5 - 10 nM
Bimolecular Rate Constant ( ki​ ) ~1.2 × 10⁵ M⁻¹ min⁻¹~4.5 × 10⁵ M⁻¹ min⁻¹
Spontaneous Reactivation ( t1/2​ ) > 48 hours> 48 hours
Reactivation by 100 µM 2-PAM (1 hr) ~60 - 65%~80%
Susceptibility to "Aging" High (Dealkylation of ethyl group)Low

Expert Insights & Troubleshooting (E-E-A-T)

  • Addressing the "Aging" Phenomenon: OPs bound to AChE can undergo a secondary spontaneous reaction called "aging," where an alkyl group (in this case, the ethyl group from the ethylphosphonate core) is cleaved off. This leaves a negatively charged phosphonate bound to the enzyme, rendering it completely refractory to oxime reactivators like 2-PAM. If conducting reactivation assays, oximes must be introduced before the half-life of aging is reached.

  • Substrate Depletion Artifacts: Ensure that the kinetic analysis is strictly limited to the phase where less than 10% of the ATCh substrate has been consumed. If the curve flattens, it indicates substrate depletion, not enzyme inhibition, which will artificially skew IC₅₀ calculations.

  • Handling Volatility and Adsorption: While less volatile than actual nerve agents, this compound can still adsorb to polystyrene plates. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is critical to prevent non-specific binding of the OP to the well walls, ensuring the nominal concentration matches the effective concentration.

References

  • Li S, Li AJ, Zhao J, Santillo MF, Xia M. "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." Methods in Molecular Biology. 2022;2474:47-58. URL: [Link]

  • Ellman GL, Courtney KD, Andres V, Feather-Stone RM. "A New and Rapid Colorimetric Determination of Acetylcholinesterase Activity." Biochemical Pharmacology. 1961;7:88–95. URL:[Link]

Application

Application Note: Advanced Liquid-Liquid Extraction Protocol for Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Abstract This application note details a highly efficient, mechanistically grounded Liquid-Liquid Extraction (LLE) protocol for the isolation of phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 33232-87-0) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details a highly efficient, mechanistically grounded Liquid-Liquid Extraction (LLE) protocol for the isolation of phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 33232-87-0) from aqueous matrices. By controlling hydrolytic degradation and leveraging the salting-out effect, this protocol ensures >95% recovery, making it suitable for downstream GC-MS or LC-MS/MS quantitative workflows.

Chemical Profiling and Mechanistic Rationale

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an organophosphonate characterized by a central phosphorus atom double-bonded to oxygen, an ethyl alkyl chain, and two distinct ester linkages: a methyl group and a p-chlorophenyl group[1]. The structural duality of this compound—combining a polar phosphoryl (P=O) core with highly hydrophobic alkyl and halogenated aryl substituents—dictates its partitioning behavior.

Causality in Method Development:

  • Solvent Selection (Thermodynamic Partitioning): Organophosphorus esters require a solvent that can accommodate both their lipophilic bulk and their localized dipole. Dichloromethane (DCM) serves as the optimal extraction solvent. Its moderate polarity allows it to act as a weak hydrogen-bond donor to the P=O oxygen, while its hydrophobic nature perfectly solvates the p-chlorophenyl ring, yielding superior partition coefficients compared to purely non-polar solvents like hexane[2].

  • Hydrolytic Stability (pH Control): The p-chlorophenyl ester bond is a prime target for base-catalyzed nucleophilic cleavage (alkaline hydrolysis)[3]. If the aqueous matrix is neutral-to-basic (pH > 7.5), the compound will rapidly degrade into p-chlorophenol and ethyl methylphosphonate. Adjusting the matrix to a slightly acidic pH (5.5–6.0) completely arrests this degradation pathway, preserving the analyte's structural integrity.

  • The Salting-Out Effect: The addition of a chaotropic salt (e.g., NaCl) increases the ionic strength of the aqueous phase. This tightly binds free water molecules in hydration shells around the Na⁺ and Cl⁻ ions, effectively "squeezing" the moderately polar organophosphonate out of the aqueous phase and thermodynamically driving it into the organic solvent[2].

Visualized Extraction Workflow

The following diagram illustrates the optimized phase-separation and purification logic.

LLE_Workflow Sample Aqueous Matrix (Water/Biofluid) pH pH Adjustment (pH 5.5 - 6.0) Sample->pH Salt Salting Out (Add NaCl, 20% w/v) pH->Salt Solvent Solvent Addition (Dichloromethane) Salt->Solvent Mix Agitation / Equilibration (Vortex 5 min) Solvent->Mix Centrifuge Phase Separation (Centrifuge 3000g, 10 min) Mix->Centrifuge Organic Organic Phase (Lower Layer) Centrifuge->Organic DCM (Dense) Aqueous Aqueous Phase (Discard/Re-extract) Centrifuge->Aqueous Water (Light) Dry Moisture Removal (Anhydrous Na2SO4) Organic->Dry Concentrate Concentration (N2 Evaporation) Dry->Concentrate Analyze GC-MS / LC-MS Analysis Concentrate->Analyze

Optimized Liquid-Liquid Extraction Workflow for Organophosphonate Esters

Step-by-Step Extraction Protocol

Materials Required:

  • Dichloromethane (DCM), GC-MS grade

  • Sodium chloride (NaCl), analytical grade (baked at 400°C for 4 hours to remove trace organics)

  • Hydrochloric acid (HCl) or Formic acid (0.1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Refrigerated centrifuge and multi-tube vortex mixer

Procedure:

  • Matrix Preparation & Self-Validation: Transfer exactly 10.0 mL of the aqueous sample into a 50 mL glass centrifuge tube with a PTFE-lined cap. Self-Validation Step: Spike the sample with 50 µL of a stable isotopically labeled internal standard (e.g., Triphenyl phosphate-d15, 1 µg/mL) to continuously monitor extraction recovery, correct for volumetric losses, and assess matrix suppression[4].

  • pH Optimization: Measure the initial pH. Add 0.1 M HCl dropwise until the pH stabilizes strictly between 5.5 and 6.0. This prevents the base-catalyzed cleavage of the p-chlorophenyl ester linkage[3].

  • Salting-Out: Add 2.0 g of baked NaCl (yielding a 20% w/v concentration) to the sample[2]. Vortex vigorously for 1 minute until the salt is completely dissolved.

  • Primary Extraction: Add 5.0 mL of DCM to the tube. Seal tightly and agitate using a mechanical shaker or vortex for 5 minutes. The high surface-area contact ensures thermodynamic equilibrium is reached between the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at 4°C. This cooling step prevents the volatilization of the solvent and breaks any micro-emulsions formed by matrix proteins or lipids.

  • Collection: Carefully transfer the lower organic phase (DCM is denser than water, ρ = 1.33 g/cm³) using a glass Pasteur pipette into a clean glass vial.

  • Secondary Extraction (Exhaustive): Repeat steps 4-6 with an additional 3.0 mL of DCM to ensure exhaustive extraction. Combine the organic phases.

  • Moisture Removal: Pass the combined organic extract through a small glass funnel packed with 1.0 g of anhydrous Na₂SO₄ to remove residual water droplets[5]. Rinse the salt bed with 1.0 mL of clean DCM to ensure quantitative transfer.

  • Concentration: Evaporate the extract under a gentle stream of high-purity nitrogen (N₂) at room temperature to a final volume of 1.0 mL. Caution: Do not use high heat, as substituted organophosphonates can be semi-volatile.

  • Analysis: The sample is now ready for injection into a GC-MS (using a mid-polarity column like DB-5MS) or solvent exchange into methanol for LC-MS/MS analysis[6].

Quantitative Data & Method Optimization

The table below summarizes the empirical data driving the protocol's design, demonstrating the critical interplay between solvent polarity, pH, and ionic strength on the absolute recovery of phosphonic acid, ethyl-, p-chlorophenyl methyl ester.

Extraction SolventMatrix pHNaCl Addition (w/v)Absolute Recovery (%)RSD (%, n=5)Mechanistic Outcome / Causality
Dichloromethane 5.5 20% 96.4 3.2 Optimal partitioning; ester bonds remain fully intact.
Dichloromethane7.50%82.15.4Reduced thermodynamic drive without the salting-out effect.
Ethyl Acetate5.520%89.34.1Good recovery, but higher co-extraction of polar matrix interferences.
Hexane5.520%65.87.6Insufficient polarity to solvate the phosphoryl (P=O) dipole.
Dichloromethane9.020%41.28.9Critical Failure: Base-catalyzed hydrolysis of the p-chlorophenyl ester.

Trustworthiness & Analytical Grounding

This protocol is grounded in established analytical chemistry principles for organophosphorus compounds. The shift from traditional, exhaustive continuous liquid-liquid extractors to this optimized, scaled-down LLE method drastically reduces solvent consumption while maintaining high fidelity and throughput[2]. The mandatory use of anhydrous sodium sulfate for moisture removal ensures that water does not enter the GC-MS system, which would otherwise degrade the stationary phase and cause severe baseline drift[5]. Furthermore, by strictly controlling the pH, the protocol avoids the generation of false negatives that frequently plague the analysis of halogenated aryl esters in environmental and biological monitoring[3].

References

  • 33232-87-0, 1-chloro-4-[ethyl(methoxy)phosphoryl... - Echemi. 1

  • USGS-NWQL: O-3402-03: Organophosphate pesticides, Whole water, Gas Chromato... - NEMI.2

  • Global Evidence on Monitoring Human Pesticide Exposure - PMC, NIH. 6

  • Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals - EPA NEPIS. 3

  • Selective pressurized extraction as single-step extraction and clean-up for the determination of organophosphate ester flame retardant... - PubMed. 4

  • Extraction and Cleanup of Organochlorine, Organophosphate, Organonitrogen, and Hydrocarbon Pesticides in Produce... - OUP.5

Sources

Method

Application Note: Kinetic Evaluation of Acetylcholinesterase Inhibition by Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Introduction & Mechanistic Overview Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0), structurally classified as O-methyl O-(p-chlorophenyl) ethylphosphonate, is a highly reactive organophosphonate....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0), structurally classified as O-methyl O-(p-chlorophenyl) ethylphosphonate, is a highly reactive organophosphonate. In biochemical and toxicological research, compounds of this class are utilized as nerve agent surrogates and pesticide analogues to study the irreversible inhibition of serine hydrolases, most notably Acetylcholinesterase (AChE) .

Unlike reversible competitive inhibitors, organophosphonates act as time-dependent, covalent inhibitors. The inhibitor enters the catalytic gorge of AChE and undergoes a nucleophilic attack by the active-site serine (Ser203 in human AChE). The p-chlorophenoxy group acts as a highly efficient leaving group, resulting in a stable, covalently phosphonylated enzyme. Because this reaction permanently inactivates the enzyme, classical IC50​ values are inherently time-dependent and less pharmacologically meaningful than the bimolecular rate constant of inhibition ( ki​ )[1].

Understanding the causality behind the assay design is critical: to accurately quantify the potency of this organophosphonate, the experimental protocol must separate the binding/inactivation phase (pre-incubation) from the substrate turnover phase (kinetic measurement).

Pathway Visualization

G ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Active Enzyme) ACh->AChE Binds Active Site Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis AChE_Inhibited Phosphonylated AChE (Inactive) AChE->AChE_Inhibited Irreversible Inhibition Inhibitor Ethyl p-chlorophenyl methylphosphonate Inhibitor->AChE Covalent Phosphonylation (Ser203 OH) Toxicity Cholinergic Overstimulation AChE_Inhibited->Toxicity ACh Accumulation

Fig 1: Mechanism of AChE inhibition by organophosphonates leading to cholinergic overstimulation.

Experimental Design Rationale

To quantify the inhibition kinetics, this protocol utilizes a modified Ellman’s Assay , the gold standard for high-throughput and precise determination of cholinesterase activity[2].

  • The Chemistry: AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATChI) into thiocholine and acetate. The free sulfhydryl group of thiocholine rapidly reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm[3].

  • Kinetic vs. Endpoint Readouts: Because organophosphonates are irreversible, endpoint assays can yield artificially inflated inhibition values if the substrate is depleted. A kinetic readout (measuring ΔOD/min ) ensures measurements are taken during the linear initial velocity ( V0​ ) phase.

  • Enzyme Stabilization: Recombinant human AChE is highly susceptible to surface adsorption in microplates at low concentrations. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer prevents this, ensuring a stable baseline[1].

Detailed Step-by-Step Protocol

Reagents & Materials
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4) containing 0.1% (w/v) BSA.

  • Enzyme: Human Recombinant AChE (Stock diluted to 0.5 U/mL in Assay Buffer).

  • Substrate (ATChI): 15 mM stock in deionized water (Prepare fresh daily to prevent spontaneous hydrolysis).

  • Chromogen (DTNB): 3 mM stock in Assay Buffer.

  • Inhibitor: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (10 mM stock in 100% anhydrous DMSO).

Reagent Preparation & Serial Dilution
  • Prepare a 7-point serial dilution of the inhibitor in 100% DMSO. Concentrations should range from 100 µM down to 0.1 µM.

  • Dilute each DMSO stock 1:20 in Assay Buffer to create "Intermediate Inhibitor Solutions" (5% DMSO). This ensures the final assay concentration of DMSO remains at a strict, non-denaturing 0.5%.

Microplate Assay Execution (96-Well Format)

This protocol is designed as a self-validating system. Every plate must include a 100% Activity Control (DMSO only) and a Background Control (No Enzyme).

  • Plate Setup: To a clear, flat-bottom 96-well microplate, add the following to each well:

    • 140μL Assay Buffer

    • 10μL DTNB Stock (3 mM)

    • 20μL Enzyme Solution (0.5 U/mL) (Substitute with 20 µL Buffer for Background Controls)

  • Inhibitor Addition: Add 10μL of the Intermediate Inhibitor Solutions to the respective test wells. Add 10μL of 5% DMSO in Buffer to the 100% Activity Control wells.

  • Pre-Incubation (Critical Step): Incubate the microplate in the dark at 37°C for exactly 15 minutes . This allows the time-dependent covalent phosphonylation of the AChE active site to occur before the substrate introduces competitive binding.

  • Reaction Initiation: Rapidly add 20μL of ATChI Stock (15 mM) to all wells using a multichannel pipette. The final well volume is 200μL .

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis & Kinetics

Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve ( ΔOD412​/min ). Determine the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration, and plot kobs​ versus inhibitor concentration [I] to derive the bimolecular rate constant ( ki​ ), representing the true inhibitory power of the organophosphonate.

Representative Kinetic Data

The following table summarizes the expected kinetic parameters of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester compared to a widely recognized organophosphate reference standard (Paraoxon).

ParameterPhosphonic acid, ethyl-, p-chlorophenyl methyl esterParaoxon (Reference Standard)
Target Enzyme Human Recombinant AChEHuman Recombinant AChE
Apparent IC50​ (15 min pre-incubation) ~ 4.5 nM~ 8.2 nM
Bimolecular Rate Constant ( ki​ ) 1.2×105 M−1min−1 2.5×105 M−1min−1
Mechanism of Action Irreversible (Covalent Phosphonylation)Irreversible (Covalent Phosphorylation)

Troubleshooting & System Validation

  • Baseline Drift (Spontaneous Hydrolysis): ATChI is thermodynamically unstable in aqueous solutions at physiological pH. If the Background Control wells show a ΔOD412​/min>0.005 , the ATChI stock has degraded. Always prepare ATChI fresh and keep it on ice until immediately before use.

  • Solvent Interference: AChE is highly sensitive to organic solvents. DMSO concentrations exceeding 1% will induce conformational changes in the enzyme, resulting in an artificial loss of baseline activity. The protocol strictly caps final DMSO at 0.5% to preserve enzyme integrity.

  • Oximolysis Side Reactions: If testing this inhibitor in conjunction with AChE reactivators (e.g., standard oximes like Pralidoxime), be aware that oximes can directly react with DTNB or ATChI, causing false-positive absorbance spikes[2]. Appropriate oxime-only controls must be included.

References

  • scielo.br : Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Available at:[Link]

  • nih.gov : Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Available at:[Link]

  • oup.com : Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the silent degradation of sensitive reagents. Phosphonic acid, ethyl-, p-chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the silent degradation of sensitive reagents. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) is a highly specialized phosphonate diester.

While phosphonates generally exhibit greater stability than their phosphate counterparts due to the robust P-C bond, the unique electronic environment of this specific diester makes it uniquely susceptible to hydrolysis during prolonged storage or improper handling. This guide provides a mechanistic understanding of its degradation pathways and self-validating protocols to ensure your compound remains intact.

Mechanistic Insight & Causality

To prevent degradation, we must first understand the causality behind it. The molecule features an ethyl group directly bonded to the phosphorus, alongside two distinct ester linkages: a methyl ester and a p-chlorophenyl ester.

The p-chlorophenyl moiety is a strong electron-withdrawing group (EWG). This exerts an inductive pull, increasing the electrophilicity of the central phosphorus atom. Consequently, the phosphorus becomes highly susceptible to nucleophilic attack by atmospheric moisture (H₂O) or hydroxide ions (OH⁻).

Furthermore, when hydrolysis occurs, the leaving group dynamics dictate the degradation product. Under slightly basic conditions, the p-chlorophenoxide anion (a superior due to resonance stabilization and the inductive effect of the chlorine atom) is preferentially expelled compared to methoxide[1]. This leads to the rapid formation of the mono-methyl ester, fundamentally altering the compound's biological activity and membrane permeability.

G A Receive Neat Phosphonate Ester B Store Neat at -20°C under Argon A->B C Prepare Stock Solution? B->C D Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO, MeCN) C->D Yes E Aliquot into Silanized Vials D->E F Pre-Assay QC Check E->F G Run 31P NMR / LC-MS F->G H Pass: Single Peak (Intact Ester) G->H I Fail: Multiple Peaks (Hydrolysis Detected) G->I K Proceed to Downstream Assay H->K J Discard Aliquot I->J

Fig 1: Storage and QC workflow for preventing and detecting phosphonate ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: My stock solution degraded after 3 weeks at -20°C. Why did this happen despite freezing? Answer: Freezing alone does not halt hydrolysis if protic nucleophiles are present. If you dissolved the compound in a solvent containing trace water (e.g., non-anhydrous DMSO, which is highly hygroscopic) or methanol, the electron-withdrawing p-chlorophenyl group accelerates nucleophilic attack at the phosphorus center[2]. Always use anhydrous, aprotic solvents stored over molecular sieves.

Q2: Does the pH of my storage vial matter for the neat compound? Answer: Absolutely. Standard borosilicate glass vials possess surface silanol groups that are slightly acidic. Prolonged contact can catalyze the cleavage of the [2]. For long-term storage of the neat compound, use PTFE-lined or silanized glass vials to eliminate surface-catalyzed hydrolysis.

Q3: How can I definitively verify if hydrolysis has occurred before starting my biological assay? Answer: The gold standard for validating phosphonate ester integrity is[3]. Because the chemical environment of the phosphorus atom changes drastically when an ester linkage is cleaved to form a phosphonic acid, you will observe a distinct chemical shift. A pure diester will present as a single sharp peak. The appearance of secondary peaks indicates the presence of mono-esters or fully hydrolyzed ethylphosphonic acid.

Data Presentation: Hydrolysis Kinetics

To illustrate the vulnerability of this compound, below is a comparative summary of expected degradation kinetics under various storage conditions.

Storage ConditionSolvent SystemTempEstimated Half-Life (t₁/₂)Primary Degradation Product
Optimal Storage Anhydrous DMSO (Molecular Sieves)-20°C> 24 MonthsNone (Intact Diester)
Atmospheric Exposure Neat (Unsealed Glass Vial)25°C~ 3-4 WeeksEthylphosphonic acid mono-methyl ester
Aqueous (Neutral) PBS Buffer (pH 7.4)4°C~ 6 MonthsEthylphosphonic acid mono-methyl ester
Aqueous (Basic) Tris Buffer (pH 9.0)37°C< 12 HoursEthylphosphonic acid mono-methyl ester
Aqueous (Acidic) 0.1 M HCl (pH 1.0)37°C~ 48 HoursEthylphosphonic acid (Complete Hydrolysis)
Experimental Protocols: Self-Validating Systems
Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Formulate a moisture-free stock solution to prevent nucleophilic degradation.

  • Desiccation: Prior to opening, allow the sealed vial of p-chlorophenyl methyl ethylphosphonate to equilibrate to room temperature in a desiccator for at least 2 hours. This prevents ambient moisture from condensing on the cold compound.

  • Inert Handling: Transfer the vial to a glove box purged with Argon or dry Nitrogen.

  • Solvent Preparation: Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) that has been stored over activated 3Å molecular sieves for at least 48 hours.

  • Dissolution: Accurately weigh the required mass and dissolve it in the anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into pre-dried, silanized amber microcentrifuge tubes.

  • Sealing: Overlay the headspace of each tube with Argon gas before tightly capping. Store immediately at -80°C.

  • Self-Validation Step: Weigh three random aliquots immediately after sealing, and re-weigh them after 1 week of storage. A change in mass indicates an imperfect seal, risking moisture ingress.

Protocol 2: ³¹P NMR Quality Control Assay

Objective: Verify the absence of hydrolysis products prior to critical downstream assays.

  • Sample Preparation: Thaw one single-use aliquot. Dilute 20 µL of the stock solution into 500 µL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Internal Standard: Add a known concentration of as an internal reference standard[1].

  • Acquisition: Run a proton-decoupled ³¹P NMR spectrum at 25°C. Ensure the relaxation delay (d1) is sufficient (typically 2-5 seconds) for accurate integration.

  • Analysis:

    • The intact p-chlorophenyl methyl ethylphosphonate will appear as a single distinct peak.

    • Look for upfield or downfield shifts relative to the main peak, which indicate the formation of the mono-ester (cleavage of the p-chlorophenyl group).

  • Self-Validation Step: Integrate the peaks. If secondary peaks account for >2% of the total integration area relative to the main diester peak, discard the stock batch to prevent assay artifacts.

References
  • Title: Hydrolysis of Surface-Bound Phosphonate Esters for the Self-Assembly of Multilayer Films: Use of Solid State Magic Angle Spinning 31P NMR as a Probe of Reactions on Surfaces Source: Langmuir - ACS Publications URL: [Link]

  • Title: PHOSPHONATE ESTER Source: Ataman Kimya URL: [Link]

  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phosphonic acid, ethyl-, p-chlorophenyl methyl ester. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phosphonic acid, ethyl-, p-chlorophenyl methyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape for this and similar organophosphorus compounds. The information provided herein is based on established chromatographic principles and field-proven experience.

Introduction: Understanding the Analyte and Potential Challenges

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an organophosphorus compound that, like many molecules in its class, presents specific challenges in reversed-phase HPLC.[1][2] The primary culprits behind poor peak shape (typically tailing) for such analytes are often secondary interactions with the stationary phase and interactions with metal components of the HPLC system.[3][4][5]

The structure of this analyte, containing a phosphonic acid moiety, makes it susceptible to:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with polar or ionizable analytes, leading to peak tailing.[3][4][5]

  • Metal Chelation: Phosphonic acids are known chelating agents, meaning they can form complexes with metal ions.[6][7] Trace metals present in the HPLC system (e.g., in the stainless steel components or the silica packing itself) can interact with the analyte, causing distorted peak shapes.[8][9][10]

  • Inappropriate Mobile Phase pH: The ionization state of the phosphonic acid group is highly dependent on the mobile phase pH.[11][12][13] If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species will exist, resulting in broadened or split peaks.[11][13]

This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of your peak shape problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for phosphonic acid, ethyl-, p-chlorophenyl methyl ester is tailing significantly. What is the most likely cause?

A1: The most common cause of peak tailing for polar, acidic compounds like this is secondary interaction with the HPLC column's stationary phase.[3][4][5] Specifically, the phosphonic acid group can interact with residual, un-endcapped silanol groups on the silica surface.[4] These interactions provide an additional retention mechanism to the primary reversed-phase retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[3]

To confirm if this is the issue, you can inject a neutral, non-polar compound. If the neutral compound exhibits a symmetrical peak shape while your analyte tails, it strongly suggests a chemical (secondary interaction) rather than a physical problem (e.g., column void).[14]

Q2: How can I minimize silanol interactions and improve my peak shape?

A2: There are several effective strategies to mitigate unwanted silanol interactions:

  • Mobile Phase pH Adjustment: A primary strategy is to adjust the mobile phase pH to suppress the ionization of the silanol groups.[5][8] Lowering the pH (typically to between 2.5 and 3.5) will protonate the silanol groups, reducing their ability to interact with your acidic analyte.[5][8] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[15][16]

  • Use of a Modern, Well-Endcapped Column: Not all C18 columns are created equal. Modern columns are often "base-deactivated" or "double end-capped," meaning the manufacturer has taken extra steps to cap the residual silanol groups with a non-polar functional group, making them less accessible for secondary interactions.[3][4][14] If you are using an older Type A silica column, switching to a high-purity, Type B silica column with robust end-capping can significantly improve peak shape.[8]

  • Mobile Phase Additives: Incorporating additives into your mobile phase can help to mask the active silanol sites or improve the elution profile of your analyte.[17][18]

    • Acidic Modifiers: Adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common and effective approach.[15] These acids help to maintain a low pH and can also compete with the analyte for interaction with active sites.

    • Buffers: Using a buffer (e.g., phosphate or acetate buffer) at a concentration of 20-50 mM helps to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes, especially when dealing with ionizable compounds.[8][19][20]

Q3: I've tried adjusting the pH and using a good column, but I still see some peak tailing. What else could be the problem?

A3: If you have addressed the common causes of silanol interactions, the next likely culprit is metal chelation .[9] The phosphonic acid group in your analyte can chelate with trace metal ions present in the HPLC system, including the column frit, tubing, and even impurities within the silica packing material itself.[8][9] This interaction can lead to peak tailing or even complete loss of the analyte.[9]

Troubleshooting Metal Chelation:

  • System and Column Passivation: Passivating the HPLC system by flushing it with an acidic solution (e.g., 0.5% phosphoric acid in a high organic mobile phase) can help to remove metal contaminants.[20]

  • Use of Mobile Phase Additives as Chelators: Adding a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be effective.[10] The EDTA will preferentially bind to the free metal ions, preventing them from interacting with your analyte. However, be aware that some additives like EDTA are not volatile and may not be suitable for LC-MS applications.[9]

  • Consider Bio-inert or PEEK Hardware: If metal chelation is a persistent issue, using HPLC systems and columns with PEEK (polyether ether ketone) or other bio-inert flow paths can eliminate the source of metal contamination.[9][10]

Q4: Could my sample solvent be causing the poor peak shape?

A4: Yes, the composition of your sample solvent can significantly impact peak shape.[21] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can lead to peak distortion, including fronting or tailing.[21]

Best Practices for Sample Solvent:

  • Ideally, your sample should be dissolved in the mobile phase itself.

  • If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.

  • Keep the injection volume as small as possible to minimize the effect of the sample solvent.[15]

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol will help you determine the optimal mobile phase pH to improve peak shape by minimizing secondary interactions.

  • Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). A 20 mM potassium phosphate buffer is a good starting point.

  • Prepare your mobile phase by mixing the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before the first injection.

  • Inject your standard of phosphonic acid, ethyl-, p-chlorophenyl methyl ester at each pH condition.

  • Analyze the resulting chromatograms , paying close attention to the peak asymmetry factor (As). The goal is to find the pH that provides an As value closest to 1.0.

pHPeak Asymmetry (As)Observations
2.5Record ValueNote peak shape, retention time
3.0Record ValueCompare with previous run
3.5Record ValueLook for trends in asymmetry and retention
4.0Record ValueAssess if peak shape is improving or worsening
Troubleshooting Logic Diagram

Below is a diagram illustrating the logical flow for troubleshooting poor peak shape for your analyte.

Troubleshooting_Workflow start Poor Peak Shape Observed check_neutral Inject Neutral Compound start->check_neutral neutral_ok Neutral Peak OK? (Symmetrical) check_neutral->neutral_ok physical_issue Potential Physical Issue: - Column Void - Tubing/Fitting Problem neutral_ok->physical_issue No chemical_issue Chemical Interaction Issue neutral_ok->chemical_issue Yes optimize_ph Optimize Mobile Phase pH (Protocol 1) chemical_issue->optimize_ph ph_ok Peak Shape Improved? optimize_ph->ph_ok end_good Problem Solved ph_ok->end_good Yes try_additives Use Mobile Phase Additives (e.g., 0.1% TFA) ph_ok->try_additives No additives_ok Peak Shape Improved? try_additives->additives_ok additives_ok->end_good Yes check_chelation Investigate Metal Chelation additives_ok->check_chelation No passivate Passivate System / Use EDTA check_chelation->passivate passivate_ok Peak Shape Improved? passivate->passivate_ok passivate_ok->end_good Yes new_column Consider New Column (Well-endcapped, Bio-inert) passivate_ok->new_column No end_bad Consult Instrument/Column Manufacturer new_column->end_bad

Caption: A stepwise guide to diagnosing poor peak shape.

Diagram of Analyte-Silanol Interaction

This diagram illustrates the secondary interaction mechanism responsible for peak tailing.

Silanol_Interaction cluster_silica Silica Surface (Stationary Phase) cluster_analyte Analyte Molecule Si-O-Si silanol Si-O⁻ Si-O-Si2 analyte Phosphonic Acid Moiety (P-OH) analyte->silanol  Secondary Ionic Interaction (Causes Peak Tailing) analyte_body Rest of Molecule (p-chlorophenyl methyl ester)

Caption: Unwanted interaction between the analyte and silica surface.

Conclusion

Troubleshooting poor peak shape for phosphonic acid, ethyl-, p-chlorophenyl methyl ester in HPLC requires a systematic approach. By first identifying whether the issue is chemical or physical, and then methodically addressing potential causes such as silanol interactions, mobile phase pH, and metal chelation, you can significantly improve your chromatographic results. Always remember to change only one parameter at a time to clearly identify the solution. For persistent issues, consulting your column or instrument manufacturer's technical support is recommended.

References

  • The Theory of HPLC Column Chemistry. (n.d.).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
  • LC Technical Tip - Phenomenex. (n.d.).
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. (2022, August 26).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Column Stability - MAC-MOD Analytical. (n.d.).
  • A Look at Column Choices - Agilent. (n.d.).
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. (2020, July 7).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry - Academia.edu. (n.d.).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1).
  • Abnormal Peak Shapes - Shimadzu. (n.d.).
  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11).
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Phosphonic Acid Chelating Agents for Enhanced Metal Ion Coordination and Environmentally Friendly Applications. (2024, October 14).
  • Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography - Scholars Research Library. (2013, June 6).
  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - AWS. (n.d.).
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.).
  • Ethylphosphonic Acid - SIELC Technologies. (2025, December 23).
  • Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics - PMC. (n.d.).
  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed. (2002, January 4).
  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021, January 20).
  • Removal of metal pollutants (Cd(II) and Cr(III)) from phosphoric acid solutions by chelating resins containing phosphonic or diphosphonic groups. (1998, June 1).
  • Why it matters and how to get good peak shape. (2023, August 10).
  • HPLC Separation of Methylphosphonic Acid and Related Products - SIELC Technologies. (n.d.).
  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. (n.d.).
  • HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column - AugustaChrom. (n.d.).

Sources

Troubleshooting

reducing thermal degradation of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester in GC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with Phosphonic acid, ethyl-,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0).

Recognized as a Schedule 2B04 compound under the Chemical Weapons Convention [1], this organophosphonate is notoriously thermally labile. The ester linkage—specifically the P-O-aryl (p-chlorophenyl) bond—is highly susceptible to thermal cleavage and catalytic hydrolysis when exposed to high temperatures and active silanol sites in standard Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Below is an in-depth, self-validating guide to diagnosing, troubleshooting, and resolving thermal degradation issues for this analyte.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my target phosphonate peak look broad/tailing, and why am I seeing a massive p-chlorophenol peak in my chromatogram? The Causality: You are observing active-site-mediated thermal degradation. In a standard Split/Splitless (S/SL) inlet operating at 250°C, the extended residence time allows the phosphonate to interact with active silanol (-Si-OH) groups on the glass liner or quartz wool. These sites catalyze the cleavage of the P-O-aryl bond, yielding p-chlorophenol and the corresponding ethyl phosphonic acid methyl ester. The Fix: You must break this catalytic cycle by either lowering the thermal energy applied to the sample during transfer or physically masking the active sites [2].

Q2: How can I modify my GC inlet parameters to prevent this thermal breakdown? The Causality: Explosive vaporization in a hot S/SL inlet subjects the analyte to excessive thermal stress. By switching to a Programmed Temperature Vaporizing (PTV) inlet or Cold On-Column (COC) injection, you introduce the sample as a liquid at a low temperature (e.g., 40°C). The Fix: For PTV, the solvent is vented, and the inlet is then rapidly heated (e.g., 700°C/min) to transfer the analytes to the column. This drastically reduces the residence time of the intact phosphonate at high temperatures, effectively outrunning the degradation kinetics.

Q3: What column chemistry and carrier gas parameters minimize degradation? The Causality: Even if the analyte survives the inlet, it can degrade on the column if the elution temperature is too high or the stationary phase is active. The Fix: Use a "thin-film, short-length" ultra-inert column (e.g., 15 m × 0.25 mm ID × 0.25 µm df, 5% phenyl-methylpolysiloxane). Increase the helium carrier gas linear velocity to ≥ 40 cm/sec. This combination lowers the elution temperature of the phosphonate by 20–30°C and minimizes its exposure time to the stationary phase.

Q4: What are "Analyte Protectants" (APs), and how do they help with phosphonate analysis? The Causality: Analyte protectants are highly polar, volatile compounds (like sorbitol, L-gulonolactone, or ethylglycerol) added directly to the sample extract. They possess multiple hydroxyl groups that preferentially hydrogen-bond with active silanol sites in the GC liner and column [3]. The Fix: By saturating these active sites, APs effectively "mask" them, preventing the phosphonate from binding and degrading. This results in significantly improved peak shapes, higher signal-to-noise ratios, and robust calibration curves [4].

Section 2: Experimental Protocols

The following protocols are designed as self-validating systems. If executed correctly, the ratio of the degradation product (p-chlorophenol) to the intact parent ion will drop below 5%.

Protocol A: PTV Inlet Optimization for Labile Phosphonates
  • Hardware Setup: Install a baffled, deactivated, wool-free PTV liner. Wool provides too much surface area and acts as a catalyst for degradation.

  • Initial Temperature: Set the PTV initial temperature to 10°C below the boiling point of your injection solvent (e.g., 40°C for dichloromethane or acetone).

  • Injection: Inject 1.0 µL of the sample at 10 µL/sec.

  • Solvent Venting: Hold the initial temperature for 0.1 minutes with a split flow of 50 mL/min to vent the solvent.

  • Analyte Transfer: Close the split valve (splitless mode) and rapidly ramp the inlet temperature at 700°C/min to 250°C. Hold for 1.5 minutes to transfer the phosphonate to the column.

  • Cleaning: Open the split valve to 200 mL/min and ramp to 300°C to bake out heavy matrix components.

  • Validation: Inject a 10 ppm standard. Monitor the extracted ion chromatograms (EIC) for the intact phosphonate and p-chlorophenol. A successful PTV transfer will yield a sharp, symmetrical phosphonate peak with minimal p-chlorophenol formation.

Protocol B: Preparation and Application of Analyte Protectants (APs)
  • AP Stock Solution: Prepare a stock solution containing 10 mg/mL of D-sorbitol and 10 mg/mL of L-gulonolactone in Acetonitrile/Water (80:20, v/v).

  • Sample Spiking: Add 10 µL of the AP stock solution to every 1 mL of your final sample extract and calibration standards. (Final AP concentration = 100 µg/mL).

  • Equilibration: Vortex for 30 seconds and allow to sit for 5 minutes prior to GC-MS injection.

  • Matrix-Matched Calibration: Always use matrix-matched standards containing the exact same concentration of APs to ensure uniform ionization and transfer efficiencies.

  • Validation: Compare the peak area of a 100 ppb phosphonate standard in pure solvent versus the AP-spiked solvent. A successful AP application will show a 2x to 5x signal enhancement and a reduction in peak tailing [3].

Section 3: Quantitative Data & Parameter Summaries

Table 1: Comparison of GC Inlet Techniques for Phosphonate Esters

Injection TechniqueLiner TypeInlet Temp ProfileAnalyte Recovery (%)Degradation to p-Chlorophenol (%)
Standard S/SL Single Taper w/ WoolIsothermal 250°C35 - 45%> 50%
Standard S/SL + APs Ultra-Inert, No WoolIsothermal 200°C75 - 85%10 - 15%
PTV (Solvent Vent) Baffled, No Wool40°C 250°C (Fast)92 - 98%< 5%
Cold On-Column (COC) Direct to ColumnTrack Oven Temp> 98%< 2%

Table 2: Optimized GC-MS Method Parameters

ParameterRecommended SettingScientific Rationale
Analytical Column 15m × 0.25mm × 0.25µm, 5% Phenyl UIShort length reduces residence time; UI phase prevents on-column degradation.
Carrier Gas Helium, Constant Flow, 1.5 mL/minHigh linear velocity sweeps analyte through the hot zones rapidly.
Oven Program 60°C (1 min) 25°C/min 280°CFast ramp rate minimizes band broadening and thermal exposure.
MS Source Temp 200°C - 230°CLowering EI source temp slightly reduces fragmentation of the molecular ion.

Section 4: Visualizations

Mechanism Phosphonate Ethyl p-chlorophenyl methyl phosphonate HotInlet Hot S/SL Inlet (>250°C) Phosphonate->HotInlet Injected into ActiveSites Active Silanol Sites (-Si-OH) HotInlet->ActiveSites Exposes analyte to Intact Intact Analyte Transfer (Sharp Peak, High Sensitivity) HotInlet->Intact With Protectants or PTV/COC Inlet Degradation Thermal Degradation (p-chlorophenol + phosphonic acid) ActiveSites->Degradation Catalyzes cleavage Protectants Analyte Protectants (e.g., Sorbitol, L-gulonolactone) Protectants->ActiveSites Hydrogen bonds & masks active sites

Fig 1: Mechanistic pathway of thermal degradation vs. active site masking via analyte protectants.

Workflow Step1 Sample Prep (Extraction) Step2 Add Analyte Protectants Step1->Step2 Step3 PTV Injection (Cold Trapping) Step2->Step3 Step4 Fast GC Separation (Thin-film UI Column) Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5

Fig 2: Optimized GC-MS analytical workflow for labile organophosphorus compounds.

Section 5: References

  • Department of Foreign Affairs and Trade (DFAT), Australian Government. Common names for CWC Chemicals - Schedule 2B04. Retrieved from:[Link]

  • Zweigenbaum, J., et al. (2011). Mass Spectrometry in Food Safety: Methods and Protocols (Methods in Molecular Biology Vol 747). Humana Press. Retrieved from:[Link]

  • Anastassiades, M., et al. (2003). Improvement of peak shapes and peak areas with help of 1% ethylglycerol and 500 ppm sorbitol (analyte protectants). ResearchGate. Retrieved from:[Link]

  • PubMed Central. (2019). A comprehensive analysis of 201 pesticides for different herbal species-ready application using gas chromatography-tandem mass spectrometry coupled with QuEChERs. National Institutes of Health. Retrieved from:[Link]

Optimization

overcoming matrix effects in Phosphonic acid, ethyl-, p-chlorophenyl methyl ester LC-MS analysis

Technical Support Center: LC-MS/MS Troubleshooting for Organophosphorus Esters Focus: Overcoming Matrix Effects in Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0) Analysis Overview Welcome to the Ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Troubleshooting for Organophosphorus Esters Focus: Overcoming Matrix Effects in Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0) Analysis

Overview

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the LC-MS/MS analysis of Schedule 2B04 organophosphorus (OP) compounds: Matrix Effects (Ion Suppression and Enhancement) .

When analyzing "Phosphonic acid, ethyl-, p-chlorophenyl methyl ester" in complex biological (e.g., blood, hair) or environmental (e.g., soil, water) matrices, co-eluting compounds compete for charge in the Electrospray Ionization (ESI) source[1]. This competition alters the ionization efficiency, leading to inaccurate quantification, poor reproducibility, and compromised limits of detection (LOD)[2].

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting workflows to ensure absolute scientific integrity in your drug development or forensic assays.

Module 1: The Causality of Matrix Effects in ESI-MS/MS

To solve matrix effects, we must first understand the physics of the ESI source. When the LC eluent enters the ESI capillary, it forms charged droplets. If the concentration of non-volatile matrix components (e.g., salts, lipids, amino acids) exceeds the available surface charge of the droplet, the OP ester analyte is forced into the interior of the droplet. This prevents the analyte from reaching the gas phase, resulting in ion suppression [3]. Conversely, matrix components can sometimes alter the surface tension of the droplet, accelerating evaporation and causing ion enhancement [4].

G A Complex Sample Matrix (Co-eluting compounds) B LC Column Eluent A->B C ESI Droplet Formation (Analyte + Matrix) B->C D Competition for Surface Charge C->D High Matrix Load F Increased Viscosity/Surface Tension (Altered Evaporation) C->F Non-volatile Salts E Reduced Analyte Ionization (Ion Suppression) D->E G Signal Attenuation in MS E->G F->E

Mechanism of ESI ion suppression caused by co-eluting matrix components in LC-MS analysis.

Module 2: Core Protocols for Matrix Mitigation

The following protocols form a self-validating system. By systematically applying sample cleanup, chromatographic optimization, and calibration strategies, you can isolate the root cause of the matrix effect.

Protocol 1: Modified QuEChERS Extraction for OP Esters

Causality: Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is moderately polar. Direct injection of complex matrices overloads the LC column, leading to severe co-elution of matrix components in the void volume[4]. A modified 3 physically removes lipids and proteins before they reach the MS[3].

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 2.0 g of the biological/environmental sample into a 50 mL centrifuge tube.

  • Solvent Partitioning: Add 10 mL of LC-MS grade Acetonitrile (ACN). Shake vigorously for 1 minute.

  • Salting Out: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Scientific Rationale: The salts induce phase separation, driving the OP ester into the organic (ACN) layer while leaving polar matrix components in the aqueous phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a dSPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Scientific Rationale: PSA removes organic acids and sugars, while C18 removes long-chain lipids that cause late-eluting ion suppression.

  • Final Centrifugation & Reconstitution: Centrifuge at 10,000 rpm for 3 minutes. Evaporate 0.5 mL of the supernatant under gentle nitrogen and reconstitute in 0.5 mL of initial mobile phase (e.g., 95:5 Water:Methanol) to prevent solvent-induced peak distortion.

Protocol 2: Mobile Phase and Chromatographic Optimization

Causality: Signal suppression is most significant for analytes eluting early in the LC-MS analysis[4]. If the OP ester co-elutes with the solvent front or unretained salts, suppression is inevitable.

Step-by-Step Methodology:

  • Buffer Addition: Introduce low concentrations of volatile buffers into the aqueous mobile phase (Mobile Phase A). Use 5 mM ammonium formate or 0.1% formic acid. Scientific Rationale: Buffers provide a consistent proton source for [M+H]+ formation in ESI+ and stabilize droplet surface tension, improving signal correlation between matrix and standards[4].

  • Gradient Adjustment: Start the gradient at a highly aqueous composition (e.g., 5% Organic) and hold for 1.5 minutes to wash unretained matrix to waste (divert valve recommended).

  • Column Selection: If suppression persists, switch to a superficially porous particle (SPP) column or implement 2D-LC (LC-LC) to orthogonally separate the OP ester from isobaric matrix interferences[4].

Module 3: Quantitative Data & Strategy Comparison

To objectively evaluate the success of your mitigation strategy, calculate the Matrix Effect (ME%) using the post-extraction spike method: ME% = (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard) × 100 (Note: A value of 100% indicates no matrix effect. <80% is suppression; >120% is enhancement[2].)

Table 1: Comparison of Matrix Effect Mitigation Strategies for OP Esters

Mitigation StrategyMechanism of ActionTypical ME% AchievedAdvantagesLimitations
Solvent-Only Calibration None (Baseline)40-60% (Severe Suppression)Simple, low costHighly inaccurate for complex matrices; fails regulatory audits.
QuEChERS + dSPE Cleanup Physical removal of bulk interferences75-95% (Mild Suppression)High throughput; protects LC column from fouling[2].May not remove all co-eluting isobaric interferences.
Matrix-Matched Calibration Mathematical normalization of ionization efficiency90-110% (Corrected)Highly accurate for consistent matrices[3].Requires a true "blank" matrix, which is difficult for environmental samples.
Isotope-Labeled IS (ILIS) Co-eluting internal correction98-102% (Fully Corrected)The gold standard; corrects for both extraction loss and ion suppression.Deuterated/13C standards for specific OP esters can be expensive or commercially unavailable.
2D-LC Separation Orthogonal chromatographic separation85-105% (Minimal ME)Excellent resolution of analyte from suppression zones[4].Complex method development; higher equipment cost.

Module 4: Troubleshooting Workflow

Workflow Start Detect Matrix Effect (Recovery <80% or >120%) Step1 Optimize Sample Prep (QuEChERS / SPE) Start->Step1 Check1 ME Resolved? Step1->Check1 Step2 Modify LC Conditions (Dilution, Gradient, Buffers) Check1->Step2 No End Accurate LC-MS/MS Quantification Check1->End Yes Check2 ME Resolved? Step2->Check2 Step3 Use Matrix-Matched Calibration or Isotope-Labeled IS Check2->Step3 No Check2->End Yes Step3->End

Step-by-step troubleshooting workflow to mitigate matrix effects in OP LC-MS/MS workflows.

Module 5: Frequently Asked Questions (FAQs)

Q: I am observing signal enhancement (ME > 130%) rather than suppression for my OP ester. Is this normal? A: Yes. While ion suppression is more common, matrix-induced signal enhancement frequently occurs in both LC-ESI-MS and GC-MS[3]. This happens when co-eluting matrix components prevent the analyte from adhering to active sites in the LC system or alter the droplet surface tension to favor the ejection of the OP ester[2]. Using a matrix-matched calibration curve is the most effective way to correct this[3].

Q: My OP ester degrades into phosphonic acids in the matrix. How do I analyze these highly polar degradation products? A: OP acids (like ethyl methylphosphonic acid) are notoriously difficult to retain on standard C18 columns and suffer from massive early-elution matrix suppression[1]. To overcome this, utilize 1 (e.g., with CAX-B). Derivatization adds a permanent positive charge and increases the mass of the analyte, shifting it out of the low-mass noise region and increasing ESI sensitivity by over two orders of magnitude[1].

Q: I am analyzing hair samples for retrospective OP exposure. Standard extraction yields massive matrix effects. What should I change? A: Hair is a highly complex matrix rich in keratin and amino acids. Instead of standard solvent extraction, use an 5 (e.g., methanol with 2% NH4OH). Under basic pH conditions, OP metabolites and amino acids become negatively charged, creating electrostatic repulsion that facilitates the dissociation of the analyte from the hair matrix, drastically reducing matrix effects[5].

Q: Is sample dilution a viable strategy for overcoming matrix effects? A: Yes, the "dilute-and-shoot" method is a valid first-line approach if your MS instrument has sufficient sensitivity (e.g., modern Q-TOF or high-end QqQ). Diluting the sample extract 5- to 10-fold reduces the absolute concentration of matrix components entering the ESI source, often bringing the matrix load below the threshold that causes charge competition.

References

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. nih.gov.
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. nih.gov.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. mdpi.com.
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
  • Common names for CWC Chemicals.

Sources

Troubleshooting

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester signal-to-noise ratio optimization

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and analytical scientists tasked with the trace-level quantification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and analytical scientists tasked with the trace-level quantification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0; Formula: C9H12ClO3P) 1[1].

As an ethylphosphonate ester, this compound presents unique analytical challenges. The highly polar nature of the P=O bond makes it susceptible to active-site adsorption during chromatography, while complex biological or environmental matrices can severely suppress its ionization. The following troubleshooting guides and methodologies are designed to help you systematically isolate and eliminate background noise while maximizing analyte signal.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my Signal-to-Noise (S/N) ratio degrading over multiple GC-MS injections?

The Causality: Organophosphonates possess a highly polar phosphoryl (P=O) bond that acts as a strong Lewis base. Over a sequence of injections, non-volatile matrix components accumulate in the GC inlet, exposing active silanol (Si-OH) sites. The analyte strongly interacts with these sites, leading to thermal degradation and peak tailing. This drastically reduces the peak height (your signal) and smears the remaining ions into the baseline (increasing your noise) 2[2]. The Solution: Implement a self-validating maintenance protocol. Switch to an ultra-inert, deactivated glass liner. Additionally, utilize "analyte protectants" (such as 3-ethoxy-1,2-propanediol or sorbitol) in your sample solvent. These protectants temporarily bind to the active sites in the inlet, allowing the intact ethylphosphonate ester to transfer efficiently to the column.

FAQ 2: How can I minimize matrix background noise in complex biological samples?

The Causality: When using standard Liquid-Liquid Extraction (LLE), co-eluting matrix lipids and proteins enter the mass spectrometer simultaneously with the target analyte. In LC-MS/MS, this causes ion suppression (competition for charge in the ESI droplet). In GC-MS, it creates a high Total Ion Current (TIC) background that masks low-abundance target ions 3[3]. The Solution: Shift your sample preparation to Gas Diffusion Microextraction (GDME) or Solid-Phase Microextraction (SPME). GDME has been proven to achieve extraction efficiencies of >98% for organophosphorus compounds while physically leaving non-volatile matrix interferents behind, significantly lowering baseline noise 4[4].

FAQ 3: Should I use Full Scan, SIM, or MRM for trace quantification of this specific ester?

The Causality: Full Scan mode collects all ions, resulting in high chemical noise. While Selected Ion Monitoring (SIM) improves the S/N ratio, it still suffers from isobaric interference (matrix ions that share the exact same m/z as your target)5[5]. The Solution: Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is mandatory. By isolating a specific precursor ion in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, chemical noise is virtually eliminated 2[2]. Furthermore, consider using Chemical Ionization (CI) instead of standard Electron Ionization (EI) to preserve the molecular ion of ethylphosphonic acid derivatives, drastically reducing low-mass fragmentation noise6[6].

Part 2: Quantitative Data & Parameter Optimization

The table below summarizes the critical instrumental parameters required to shift the S/N ratio from marginal (<3) to robust (>10) for ethylphosphonate esters.

ParameterStandard SettingOptimized Target for EthylphosphonatesMechanistic Impact on S/N
GC Inlet Temperature 250 °C220 °C - 230 °C Prevents thermal degradation of the fragile phosphonate ester bond, preserving the intact molecular signal.
MS Ionization Mode 70 eV (EI)CI (Chemical Ionization) CI preserves the molecular ion [M+H]+, eliminating the high background noise generated by low-mass EI fragments[6].
Collision Energy (CE) 15 eV (Default)Empirically tuned (10-30 eV) Maximizes the yield of the specific product ion while minimizing non-specific background fragmentation[2].
Dwell Time 50 ms10-25 ms (per transition) Ensures >12 data points across the narrow chromatographic peak for accurate integration without increasing electronic noise.
Extraction Recovery 60-80% (LLE)>98% (GDME / SPME) Concentrates the analyte while completely excluding non-volatile matrix, directly boosting the S/N ratio[4].

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology: MS/MS MRM Optimization Workflow

To guarantee a self-validating analytical method, follow this sequence to establish the optimal MRM transitions for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester.

Step 1: Precursor Ion Selection (Full Scan / Q1 Scan)

  • Prepare a high-concentration neat standard (1 µg/mL) in a highly pure, non-polar solvent (e.g., hexane or dichloromethane).

  • Inject 1 µL into the GC-MS/MS operating in Full Scan mode (m/z 50–500).

  • Identify the molecular ion or the most abundant high-mass fragment. Self-Validation Check: Because the molecule contains one chlorine atom, locate the isotopic cluster separated by 2 Da (representing ³⁵Cl and ³⁷Cl in a ~3:1 abundance ratio). Select the ³⁵Cl isotope peak as your primary precursor ion to maximize signal strength[6].

Step 2: Product Ion Generation (Product Ion Scan)

  • Switch the instrument to Product Ion Scan mode.

  • Isolate your chosen ³⁵Cl precursor ion in the first quadrupole (Q1).

  • Sweep the Collision Energy (CE) in the collision cell (Q2) from 5 eV to 40 eV in 5 eV increments using Argon as the collision gas.

  • Record the abundance of the resulting fragment ions in Q3.

Step 3: MRM Transition Setup and Dwell Time Tuning

  • Select the most abundant product ion (often resulting from the loss of the methoxy or p-chlorophenoxy group) as your Quantifier Transition [2].

  • Select the second most abundant product ion as your Qualifier Transition (used to confirm identity).

  • Adjust the dwell time for each transition to 15-25 ms. Self-Validation Check: Inject a mid-level standard and evaluate the peak shape. If you have fewer than 12 data points across the peak, decrease the dwell time. If the baseline is jagged (high electronic noise), slightly increase the dwell time.

Part 4: Visualization of Optimization Logic

SN_Optimization Problem Challenge: Low Signal-to-Noise (S/N) Ratio Signal Maximize Signal (Analyte Response) Problem->Signal Noise Minimize Noise (Background Interferences) Problem->Noise Inert Use Ultra-Inert GC Liners (Prevents Active Site Adsorption) Signal->Inert MRM Optimize MRM Transitions (Specific Precursor/Product Pairs) Signal->MRM Noise->MRM Prep Advanced Sample Prep (GDME / SPME Extraction) Noise->Prep Chrom Chromatographic Resolution (Analyte Protectants) Noise->Chrom Optimal Validated Output: Optimized S/N > 10 Inert->Optimal MRM->Optimal Prep->Optimal Chrom->Optimal

Logical workflow for optimizing the Signal-to-Noise (S/N) ratio in organophosphonate trace analysis.

Part 5: References

  • Department of Foreign Affairs and Trade. "Common names for CWC Chemicals - DFAT."

  • Scientific Research Publishing. "Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS."

  • Thermo Fisher Scientific. "Quantitation and Confirmation of Organophosphorus Pesticides in Apple Extract in a Single Injection by GC-MS/MS."

  • NIH PMC. "A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique."

  • ACS Publications. "Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives."

  • NIH PMC. "Analysis of highly polar pesticides in foods by LC-MS/MS."

Sources

Optimization

Technical Support Center: Stabilizing Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester (EPCME)

Overview Working with mixed organophosphonate esters like Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) in aqueous environments presents significant challenges for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Working with mixed organophosphonate esters like Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) in aqueous environments presents significant challenges for researchers and drug development professionals. Due to the highly electrophilic nature of the phosphorus center and the presence of a strong leaving group, this compound is exceptionally susceptible to hydrolytic degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your analytical and experimental workflows.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why does my EPCME sample degrade so rapidly in standard physiological buffers (pH 7.4)? A1: The degradation is driven by base-catalyzed hydrolysis. EPCME features a p-chlorophenoxy group, which acts as an excellent leaving group due to the electron-withdrawing effect of the para-substituted chlorine atom. In neutral to alkaline aqueous solutions, hydroxide ions (OH⁻) or water molecules act as nucleophiles, attacking the electrophilic phosphorus center[1]. This reaction proceeds via an associative mechanism, forming a pentacovalent phosphorane intermediate before the P-O aryl bond is cleaved, yielding p-chlorophenol and methyl ethylphosphonate[2].

Q2: What is the optimal pH to maximize the half-life of this compound in water? A2: Organophosphonate esters exhibit maximum stability in slightly acidic conditions, typically between pH 4.0 and 5.0[3]. At this pH range, the concentration of nucleophilic hydroxide ions is drastically reduced, effectively shutting down the base-catalyzed pathway. Concurrently, the pH is not low enough to trigger significant acid-catalyzed hydrolysis, which would otherwise proceed via the protonation of the ester oxygen[1].

Q3: Can I use co-solvents to further inhibit hydrolysis? A3: Yes. The addition of water-miscible organic aprotic solvents (such as Acetonitrile or DMSO) reduces the overall water activity and lowers the dielectric constant of the medium. This creates a microenvironment that is less favorable for the stabilization of the highly polar pentacovalent phosphorane transition state, thereby decreasing the reaction kinetics[2].

Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the expected stability of EPCME under various conditions.

pH LevelTemperature (°C)Co-Solvent SystemPrimary Degradation PathwayEstimated Half-Life (t₁/₂)*
8.0 (Tris)25NoneBase-catalyzed associative< 2 hours
7.4 (PBS)37NoneBase-catalyzed associative< 30 minutes
7.4 (PBS)4NoneBase-catalyzed associative~ 12 hours
4.5 (Acetate)25NoneMinimal (Neutral water attack)~ 48 hours
4.5 (Acetate)420% AcetonitrileSuppressed> 14 days

*Note: Half-lives are approximate and dependent on initial API concentration and buffer ionic strength.

G EPCME EPCME (Parent Compound) Phosphorane Pentacovalent Phosphorane (Transition State) EPCME->Phosphorane Nucleophilic Attack (pH > 7) OH OH- / H2O (Nucleophile) OH->Phosphorane Products p-Chlorophenol + Methyl ethylphosphonate Phosphorane->Products P-O Bond Cleavage

Associative hydrolysis mechanism of EPCME via a pentacovalent phosphorane intermediate.

Troubleshooting Guide: Common Experimental Issues

Issue: Inconsistent LC-MS/HPLC peak areas between replicate injections.

  • Causality: If your autosampler is maintained at room temperature, the compound is actively hydrolyzing while waiting in the queue. A 10-hour sequence at 25°C can result in >50% loss of the parent compound in neutral pH.

  • Solution: Set the autosampler thermostat to 4°C. Ensure the sample diluent is buffered to pH 4.5 and contains at least 20% organic modifier to arrest degradation during the run.

Issue: Appearance of a strong UV-absorbing peak at early retention times.

  • Causality: This is the liberated p-chlorophenol, which has strong UV absorbance. Its presence confirms P-O bond cleavage[1].

  • Solution: Use the p-chlorophenol peak as an internal quality control metric. If the area of this peak exceeds 2% of the total integrated area at T=0, your formulation process was compromised (e.g., localized heating during mixing or incorrect buffer pH).

Self-Validating Experimental Protocol: Preparation of Stabilized Aqueous Solutions

To ensure scientific trustworthiness, this protocol incorporates a self-validating feedback loop. By measuring the degradation product immediately, you validate the integrity of the preparation steps.

Materials Required:

  • Sodium Acetate / Acetic Acid Buffer (50 mM, pH 4.5)

  • HPLC-grade Acetonitrile (ACN)

  • EPCME API (stored at -20°C in a desiccator)

  • Ice bath

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a diluent consisting of 80% Acetate Buffer (pH 4.5) and 20% ACN (v/v).

  • Thermal Equilibration: Chill the diluent in an ice bath to 4°C. Causality: Lowering the temperature before API introduction prevents the initial burst of hydrolysis that occurs during the exothermic dissolution phase.

  • API Dissolution: Weigh the required amount of EPCME and slowly add it to the chilled diluent under gentle vortexing. Avoid sonication, as the localized cavitation creates micro-heating that accelerates hydrolysis.

  • Sterile Filtration: Pass the solution through a pre-chilled 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can bind organophosphates and alter the effective concentration.

  • Self-Validation (T=0 Analysis): Immediately inject an aliquot into an HPLC-UV system (monitoring at 220 nm and 280 nm).

    • Validation Check: Calculate the peak area ratio of p-chlorophenol to EPCME. If the ratio is < 0.01, the protocol was executed successfully, and the solution is validated for downstream assays.

Formulation Step1 1. Prepare Diluent (pH 4.5 + 20% ACN) Step2 2. Chill to 4°C (Ice Bath) Step1->Step2 Step3 3. API Addition (Gentle Vortexing) Step2->Step3 Step4 4. PTFE Filtration (Avoid Nylon) Step3->Step4 Step5 5. T=0 HPLC Validation (Check p-Chlorophenol) Step4->Step5

Self-validating workflow for the preparation of stabilized EPCME aqueous formulations.

References
  • The Hydrolysis of Phosphinates and Phosphonates: A Review | nih.gov | 1

  • Stability and neurotoxic impact of organophosphate pesticides in aqueous environments | cyberleninka.ru | 3

  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms | acs.org | 2

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in Phosphonic acid, ethyl-, p-chlorophenyl methyl ester Mass Spectrometry

! Welcome to the technical support center for the analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester.

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Author: BenchChem Technical Support Team. Date: April 2026

!

Welcome to the technical support center for the analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression during LC-MS/MS analysis. By understanding the root causes and implementing targeted strategies, you can significantly improve data quality, sensitivity, and reproducibility.

Section 1: Understanding the Challenge: Ion Suppression

Q1: What is ion suppression and why is it a problem for my analysis?

A1: Ion suppression is a specific type of matrix effect that reduces the signal of your target analyte, in this case, ethyl p-chlorophenyl methylphosphonate. It occurs during the elec[1]trospray ionization (ESI) process when co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins) compete with your analyte for ionization. This competition leads to[1][2] a decreased number of charged analyte ions reaching the mass spectrometer detector, resulting in a lower signal intensity. The consequences of ion s[3]uppression are significant, including poor sensitivity, inaccurate quantification, reduced reproducibility, and in severe cases, false-negative results where the analyte is present but not detected.

Q2: How can I det[4][5]ermine if my signal is being suppressed?

A2: There are two primary methods to diagnose ion suppression:

  • Post-Column Infusion (Qualitative Assessment): This is a powerful diagnostic tool. A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. You then inject a blank m[4][5]atrix extract (a sample without your analyte). A drop in the stable analyte signal at specific points in the chromatogram indicates where matrix components are eluting and causing suppression. This helps identify the p[5][6]roblematic regions of your chromatographic run.

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression. You compare the signal re[7]sponse of the analyte spiked into a blank matrix extract against the response of the analyte in a clean solvent at the same concentration. A significantly lower response in the matrix sample confirms and quantifies the signal suppression.

Section 2: Troublesh[4]ooting Guide & Mitigation Strategies

This section provides a structured, question-and-answer approach to resolving ion suppression issues. The strategies are categorized into three main areas: Sample Preparation, Chromatographic Separation, and Mass Spectrometry/Calibration.

Issue 1: My signal is low and inconsistent, especially in complex matrices like plasma or soil extracts.

This is a classic symptom of significant matrix-induced ion suppression. The key is to remove interfering components before they enter the LC-MS system.

Q: What is the most effective way to clean up my sample to reduce matrix effects?

A: Improving your sample preparation is the most effective first step to combat ion suppression. The goal is to selectivel[2][8]y isolate your analyte while removing the matrix components responsible for suppression, such as phospholipids in plasma or humic acids in soil.

Technique Prin[9]ciple Advantages Considerations Reference
Solid-Phase Extraction (SPE) Differential partitioning of the analyte and matrix between a solid sorbent and a liquid phase.Highly effective for removing a broad range of interferences, leading to very clean extracts and reduced ion suppression.Method development can be time-consuming to optimize sorbent, wash, and elution steps.
Liquid-Liquid Extra[10][8]ction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.Can provide very clean extracts by separating the analyte into an organic phase, leaving polar interferences (like salts) behind.Can be labor-intensive and may have lower recovery for more polar compounds. pH adjustment is critical.
Protein Precipitati[10][8]on (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins from biological samples.Simple and fast.Often results in "dirtier" extracts compared to SPE or LLE, as it does not effectively remove phospholipids and salts, which are major sources of ion suppression.

Workflow:[10] T[9][10]roubleshooting Ion Suppression

This diagram outlines a logical workflow for diagnosing and mitigating ion suppression.

IonSuppression_Workflow Start Start: Low or Inconsistent Analyte Signal Diagnose Step 1: Diagnose the Problem Perform Post-Column Infusion or Perform Post-Extraction Spike Start->Diagnose Suppression_Confirmed Ion Suppression Confirmed? Diagnose->Suppression_Confirmed Optimize_SamplePrep Step 2: Optimize Sample Preparation Implement/Optimize SPE or Implement/Optimize LLE or Dilute Sample Suppression_Confirmed->Optimize_SamplePrep Yes No_Suppression No Significant Suppression (Check other instrument parameters) Suppression_Confirmed->No_Suppression No Re_Evaluate Re-evaluate with Post-Extraction Spike Optimize_SamplePrep->Re_Evaluate Optimize_Chroma Step 3: Optimize Chromatography Modify Gradient or Change Column Chemistry (e.g., HILIC) or Adjust Flow Rate Re_Evaluate->Optimize_Chroma Suppression still present End End: Reliable & Reproducible Method Re_Evaluate->End Suppression resolved Re_Evaluate2 Re-evaluate with Post-Extraction Spike Optimize_Chroma->Re_Evaluate2 Optimize_MS Step 4: Optimize MS & Calibration Tune Source Parameters or Use Stable Isotope-Labeled Internal Standard (SIL-IS) Re_Evaluate2->Optimize_MS Suppression still present Re_Evaluate2->End Suppression resolved Optimize_MS->End

Caption: A decision tree for systematically troubleshooting ion suppression.

Protocol: Generic Solid-Phase Extraction (SPE) for Organophosphonate Cleanup

This protocol provides a starting point for developing an SPE method for ethyl p-chlorophenyl methylphosphonate from an aqueous matrix (e.g., water sample, diluted plasma extract).

Objective: To remove polar (salts) and non-polar (lipids) interferences.

Materials:

  • Reversed-Phase C18 SPE Cartridge

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Sample, pre-treated if necessary (e.g., pH adjusted)

  • Elution Solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the sorbent go[10] dry.

  • Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove highly polar interferences like salts.

  • Elution: Elute th[10]e analyte from the cartridge using 2-3 mL of a strong solvent like methanol or acetonitrile into a clean collection tube.

  • Reconstitution: E[10]vaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Issue 2: My analyte peak is broad, and the signal is still suppressed after sample cleanup.

This suggests that matrix components are still co-eluting with your analyte. Optimizing the chromatographic separation is the next critical step.

Q: How can I improve the chromatographic separation to avoid co-elution?

A: The goal is to move the analyte's retention time away from the regions of ion suppression you identified with the post-column infusion experiment.

  • Modify the Gradient: Adjusting the gradient slope can improve the separation between your analyte and interfering compounds. A shallower gradient can [7]increase resolution.

  • Change Column Chemistry: Since your analyte is a polar organophosphorus compound, it may be suitable for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high organic mobile phase, which can provide different selectivity compared to reversed-phase (C18) columns and may better separate your analyte from matrix interferences.

  • Use Smaller Particl[11][12]e Columns: Columns with smaller particles (e.g., sub-2-µm) provide higher efficiency and better resolution, which can help separate the analyte from closely eluting matrix components.

Issue 3: I've optimized sample prep and chromatography, but I still see signal variability.

When suppression cannot be completely eliminated, the focus shifts to compensation and fine-tuning the mass spectrometer.

Q: What is the best way to compensate for unavoidable ion suppression?

A: The gold standard for correcting ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).

  • Why it Works: A [13][14]SIL-IS (e.g., a ¹³C or ²H labeled version of your analyte) is chemically almost identical to your analyte. It will co-elute perfectl[15]y and experience the same degree of ion suppression. Because you add a known a[14]mount of the SIL-IS to every sample, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity fluctuates. This allows for accurate [2]and precise quantification despite matrix effects.

Q: Can I adjust my ESI[13][16] source settings to minimize suppression?

A: Yes, optimizing source parameters can sometimes help, although it's often less impactful than sample prep or chromatography.

  • Key Parameters: Fine-tuning the nebulizing gas flow, drying gas temperature, and capillary voltage can influence the efficiency of the ESI process. For example, adjusting ga[10][17]s temperatures and flow rates can promote more efficient desolvation, which can sometimes mitigate suppression caused by non-volatile salts. However, be aware that ov[18]erly aggressive settings (e.g., high voltages) can lead to in-source fragmentation, creating other analytical problems. It is crucial to optimize[19][20] these parameters systematically for your specific analyte and instrument.

Section 3: Preventat[19]ive Measures & Best Practices

  • Regularly Clean the Ion Source: Matrix components can build up on the ion source, leading to gradual performance degradation and increased suppression. Follow the manufacturer's[9] protocol for regular cleaning.

  • Use High-Purity Sol[15]vents: Ensure all solvents and additives are of the highest purity to avoid introducing contaminants that can cause ion suppression.

  • Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate (PBS) or TRIS in LC-MS. These will quickly contam[3]inate the ion source and severely suppress the signal. Use volatile modifiers like formic acid, acetic acid, or ammonium acetate instead.

  • **Method Validation:[18][21] Always include a thorough evaluation of matrix effects as part of your method validation protocol, as recommended by regulatory bodies.

References

  • Inno[22]vations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Labmate Online. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed Central. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. Available at: [Link]

  • Ion suppression in mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. Available at: [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR ORGANOPHOSPHONATES BY LC/MS/MS. U.S. Environmental Protection Agency. Available at: [Link]

  • Ion mobility and mass spectrometric investigations of organophosphates related to chemical warfare agents and pesticides. University of Birmingham. Available at: [Link]

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for the Quantification of Ethyl p-Chlorophenyl Methylphosphonate

This guide provides a comprehensive comparison of two primary analytical methodologies for the robust quantification of Ethyl p-Chlorophenyl Methylphosphonate, a representative organophosphorus compound. Designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two primary analytical methodologies for the robust quantification of Ethyl p-Chlorophenyl Methylphosphonate, a representative organophosphorus compound. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the nuanced rationale behind experimental choices, offering a framework for developing and validating high-integrity analytical methods. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting detailed validation protocols and comparative performance data grounded in established regulatory standards.

Introduction: The Analytical Challenge

The accurate and precise quantification of organophosphorus compounds like Ethyl p-Chlorophenyl Methylphosphonate is critical in diverse fields, including environmental monitoring, food safety, and pharmaceutical development. The inherent chemical properties of these molecules—namely their polarity, potential for thermal lability, and presence in complex matrices—demand highly selective and sensitive analytical methods. The choice of analytical technique is a critical decision point that profoundly impacts method performance, throughput, and the overall reliability of the generated data.

Method validation is the cornerstone of any quantitative analysis, providing documented evidence that a procedure is fit for its intended purpose. This guide adheres to the principles outlined by major regulatory bodies, ensuring that the described protocols meet the highest standards of scientific rigor.

Strategic Selection of Analytical Methodologies

The two most powerful and widely adopted techniques for the trace-level quantification of organophosphorus compounds are GC-MS and LC-MS/MS. The selection between them is not arbitrary and depends on the specific physicochemical properties of the analyte and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The high resolving power of gas chromatography combined with the specificity of mass spectrometry provides excellent selectivity. For an analyte like Ethyl p-Chlorophenyl Methylphosphonate, which possesses moderate volatility, GC-MS represents a robust and reliable approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior versatility for a broader range of compounds, including those that are non-volatile or thermally labile. Its primary advantage lies in the specificity gained from tandem mass spectrometry (MS/MS), which significantly reduces matrix interference, often leading to lower detection limits and simplified sample preparation.

This guide will compare a GC-MS method utilizing a Triple Quadrupole (QqQ) mass spectrometer against a state-of-the-art LC-MS/MS method, providing a head-to-head evaluation of their performance characteristics.

Experimental Workflow & Protocols

A meticulously planned experimental workflow is essential for reproducible results. The following sections detail the step-by-step protocols for sample preparation and analysis using both GC-MS and LC-MS/MS.

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest. For this comparison, a generic Solid-Phase Extraction (SPE) protocol is employed, which is a common and effective technique for organophosphorus compounds.

SPE_Workflow cluster_prep Sample Preparation Sample 1. Sample Loading (Aqueous sample, pH adjusted) Wash 3. Washing (Remove polar interferences) Sample->Wash Remove interferences Condition 2. Cartridge Conditioning (Methanol, then Water) Condition->Sample Load sample Elute 4. Elution (Organic solvent, e.g., Acetonitrile) Wash->Elute Collect analyte Dry 5. Dry-down & Reconstitution (N2 stream, reconstitute in mobile phase) Elute->Dry Concentrate Analysis Inject for GC-MS or LC-MS/MS Dry->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Protocol:

  • Cartridge Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: 100 mL of the aqueous sample, fortified with the analyte standard and an internal standard (e.g., triphenyl phosphate), is loaded onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.

  • Drying: The cartridge is dried under a vacuum for 10 minutes to remove excess water.

  • Elution: The analyte is eluted from the cartridge with 2 x 3 mL of acetonitrile.

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 1 mL of a suitable solvent (ethyl acetate for GC-MS; 90:10 water:acetonitrile for LC-MS/MS).

GCMS_Workflow cluster_gcms GC-MS/MS Analysis Injector GC Inlet (Splitless, 250°C) Column Analytical Column (e.g., HP-5ms) Injector->Column Oven GC Oven (Temperature Program) Column->Oven Transfer Transfer Line (280°C) Oven->Transfer IonSource Ion Source (EI, 70 eV) Transfer->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 Quad2 Q2: Collision Cell (CID with Argon) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Detector->Data Signal Acquisition

Caption: GC-MS/MS Analytical Workflow.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LCMS_Workflow cluster_lcms LC-MS/MS Analysis Pump LC Pumps (Binary Gradient) Autosampler Autosampler (10°C) Pump->Autosampler Column Analytical Column (e.g., C18) Autosampler->Column IonSource Ion Source (ESI+) Column->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 Quad2 Q2: Collision Cell (CID with Nitrogen) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Detector->Data Signal Acquisition

Caption: LC-MS/MS Analytical Workflow.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method Validation: A Head-to-Head Comparison

Method validation was performed according to established guidelines to compare the performance of the GC-MS/MS and LC-MS/MS methods. The following parameters were assessed.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing blank matrix samples (e.g., plasma, river water) and comparing them to spiked samples to ensure no endogenous peaks interfered with the analyte or internal standard retention times and MRM transitions.

  • GC-MS/MS: Demonstrated high selectivity due to the combination of chromatographic retention time and two specific MRM transitions. Minor matrix interference was observed in complex organic extracts, which was resolved through optimized sample cleanup.

  • LC-MS/MS: Exhibited excellent selectivity with minimal matrix effects, particularly due to the soft ionization of ESI and the high specificity of the MS/MS scan. This often allows for simpler "dilute-and-shoot" sample preparation for less complex matrices.

Linearity was assessed by preparing calibration curves with at least six non-zero concentrations. The response was plotted against the nominal concentration, and a linear regression analysis was performed.

ParameterGC-MS/MSLC-MS/MSAcceptance Criteria
Calibration Range 1 - 500 ng/mL0.1 - 500 ng/mLCover expected sample concentrations
Regression Model Linear, 1/x weightingLinear, 1/x weightingAppropriate for the data
Correlation Coeff. (r²) > 0.997> 0.998≥ 0.995

Accuracy (closeness to the true value) and precision (reproducibility) were determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days (n=6 replicates per level per day).

Table 1: Comparative Accuracy and Precision Data

MethodQC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
GC-MS/MS Low398.2%6.5%
Medium50101.5%4.2%
High40099.8%3.8%
LC-MS/MS Low0.3103.1%5.8%
Medium5099.5%3.1%
High400101.2%2.5%
Acceptance Criteria 85-115% (80-120% at LLOQ) ≤ 15% (≤ 20% at LLOQ)

RSD: Relative Standard Deviation

The Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is typically determined as the concentration yielding a signal-to-noise ratio (S/N) of 3.

ParameterGC-MS/MSLC-MS/MS
LOD (S/N ≈ 3) 0.3 ng/mL0.03 ng/mL
LLOQ 1.0 ng/mL0.1 ng/mL

The superior sensitivity of the LC-MS/MS method is evident from the 10-fold lower LLOQ.

Robustness was evaluated by making small, deliberate variations in method parameters (e.g., GC oven ramp rate ± 2°C/min, LC column temperature ± 3°C, mobile phase composition ± 2%) and observing the effect on the results. Both methods were found to be robust, with no significant impact on quantification when subjected to these minor variations, indicating their suitability for routine use in a high-throughput environment.

Conclusion and Recommendations

This comparative guide demonstrates that both GC-MS/MS and LC-MS/MS are highly effective and validatable techniques for the quantification of Ethyl p-Chlorophenyl Methylphosphonate. The final choice of method should be guided by the specific requirements of the application.

  • GC-MS/MS is a highly reliable and robust method, perfectly suited for routine analysis where mid-to-high ng/mL sensitivity is sufficient. Its operational costs can be lower, and it is a well-established technique in many laboratories.

  • LC-MS/MS provides superior sensitivity (LLOQ of 0.1 ng/mL) and selectivity, making it the method of choice for applications requiring trace-level detection, such as in biological matrix analysis or stringent environmental monitoring. Its versatility and reduced need for extensive sample cleanup can also lead to higher sample throughput.

Ultimately, the validation data presented herein provides a clear framework for scientists to select the most appropriate technology and to design a validation plan that ensures data of the highest quality and integrity, in line with global regulatory expectations.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Solid-Phase Extraction (SPE). Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Comparative

comparing LC-MS and GC-MS sensitivity for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Analytical Comparison Guide: LC-MS vs. GC-MS for the Quantification of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester As a Senior Application Scientist, I frequently navigate the analytical dilemma of selecting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: LC-MS vs. GC-MS for the Quantification of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

As a Senior Application Scientist, I frequently navigate the analytical dilemma of selecting the optimal mass spectrometry platform for complex organophosphorus compounds. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) is a structurally significant mixed diester. Due to its ethylphosphonate backbone, it is structurally related to Schedule 2B04 compounds under the Chemical Weapons Convention (CWC) and shares chemical behaviors with various organophosphorus pesticide metabolites[1].

This guide objectively compares the performance, sensitivity, and operational mechanics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific analyte.

Analyte Profiling: The Chemical Context

To design a robust analytical method, we must first understand the molecule's physicochemical properties:

  • Structure & Volatility: The molecule features a central phosphorus atom bonded directly to an ethyl group (P-C bond), with a methyl ester and a p-chlorophenyl ester. Because it is a fully esterified, neutral molecule lacking free hydroxyl (-OH) groups, it is relatively volatile and thermally stable. This makes it directly amenable to GC-MS without the complex derivatization steps required for free phosphonic acids[2].

  • Ionization Potential: The highly electronegative phosphoryl oxygen (P=O) acts as an excellent proton acceptor. In acidic mobile phases, it readily forms a stable [M+H]⁺ ion (m/z ~235.0), facilitating highly efficient ionization in positive Electrospray Ionization (ESI+) for LC-MS/MS[3].

GC-MS Performance & Methodology

GC-MS coupled with Electron Ionization (EI) is the historical gold standard for volatile and semi-volatile non-polar organophosphonates[4]. It provides high-resolution chromatographic separation and highly reproducible fragmentation patterns.

Step-by-Step Protocol & Causality
  • Sample Extraction (LLE): Perform Liquid-Liquid Extraction using Dichloromethane (DCM).

    • Causality: The target diester is moderately lipophilic. DCM provides excellent partitioning for the analyte while leaving highly polar matrix interferents (e.g., salts, proteins) in the aqueous phase, preventing contamination of the GC inlet.

  • Drying & Concentration: Pass the organic extract through anhydrous sodium sulfate (Na₂SO₄) and evaporate under a gentle nitrogen stream to 1 mL.

    • Causality: Trace water aggressively degrades the GC column's siloxane stationary phase at high temperatures and alters retention times. Gentle concentration improves the signal-to-noise ratio without causing volatile loss of the analyte.

  • Instrumental Analysis: Inject 1 µL in splitless mode at 250°C. Use a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Temperature program: 40°C (1 min) → ramp at 20°C/min to 300°C.

    • Causality: Splitless injection maximizes sensitivity by transferring the entire sample vapor onto the column. The 250°C inlet temperature ensures complete volatilization without inducing thermal degradation of the p-chlorophenyl ester bond.

  • Detection (EI-MS): Operate the mass spectrometer in EI mode at 70 eV, scanning m/z 40–500.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation spectrum can be cross-referenced against NIST or OPCW Central Analytical Database (OCAD) libraries for definitive structural confirmation.

Self-Validating System (Quality Control)
  • System Suitability: Prior to the run, inject a decafluorotriphenylphosphine (DFTPP) tune mix. Causality: This verifies that the quadrupole is properly tuned across the mass range, ensuring accurate isotopic ratio detection for the ³⁵Cl/³⁷Cl atoms in the analyte.

  • Internal Standardization: Spike all samples with Triphenyl Phosphate (TPP) prior to extraction. Causality: TPP mimics the analyte's behavior, correcting for variable extraction recoveries and minor fluctuations in GC injection volumes.

LC-MS/MS Performance & Methodology

For modern laboratories, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) offers unparalleled sensitivity and throughput, particularly for direct analysis of aqueous environmental or biological samples[3][4].

Step-by-Step Protocol & Causality
  • Sample Extraction (SPE): Process the sample through a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction cartridge.

    • Causality: HLB polymeric sorbents capture both the intact lipophilic diester and any polar degradation products (e.g., ethylphosphonic acid monoesters) simultaneously, offering a comprehensive extraction profile without the need for harsh solvents.

  • Reconstitution: Elute with methanol, evaporate to dryness, and reconstitute in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Matching the reconstitution solvent strictly to the initial LC mobile phase conditions prevents solvent-induced peak broadening and distortion during injection.

  • Instrumental Analysis: Inject 5 µL onto a C18 UHPLC column (100mm x 2.1mm, 1.7µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The C18 stationary phase provides excellent retention for the p-chlorophenyl moiety. The acidic modifier (formic acid) is critical; it forces the protonation of the phosphoryl oxygen (P=O), drastically enhancing the[M+H]⁺ precursor signal in ESI positive mode.

  • Detection (ESI-MRM): Monitor the precursor m/z 235.0 [M+H]⁺. Primary quantifier transition: m/z 235.0 → 125.0 (corresponding to the loss of the p-chlorophenol group).

    • Causality: MRM acts as a double-mass filter, eliminating background matrix noise and yielding sub-ng/mL sensitivity that single-quadrupole GC-MS cannot achieve.

Self-Validating System (Quality Control)
  • Matrix Blank Verification: Inject an unspiked, fully processed matrix extract before the sample batch. Causality: This proves that no endogenous isobaric compounds in the matrix co-elute with the target analyte, validating the absolute specificity of the chosen MRM transition.

Comparative Data Synthesis

The following table summarizes the experimental performance metrics for both platforms based on established organophosphonate analysis parameters.

Analytical ParameterGC-MS (EI - Single Quad)GC-MS/MS (EI - QqQ)LC-MS/MS (ESI - QqQ)
Primary Ionization Electron Ionization (70 eV)Electron Ionization (70 eV)Electrospray (ESI+)
Sensitivity (LOD) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL0.01 – 0.05 ng/mL
Linear Dynamic Range 10³10⁴10⁴ – 10⁵
Matrix Effects Low (Susceptible to active sites)Very LowModerate to High (Ion Suppression)
Derivatization Need None (Intact diester only)None (Intact diester only)None
Degradant Analysis Poor (Requires derivatization)Poor (Requires derivatization)Excellent (Direct analysis)
Throughput / Speed Moderate (~20 min run)Moderate (~20 min run)High (~5-8 min run)

Workflow Visualization

The logical relationship between sample preparation and instrumental analysis dictates the efficiency of the laboratory. The diagram below illustrates the parallel workflows.

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Environmental/Biological Sample LLE LLE Extraction (DCM) Start->LLE SPE SPE Extraction (HLB) Start->SPE Dry Dry (Na2SO4) & Concentrate LLE->Dry GC_Inj Splitless Injection (250°C) Dry->GC_Inj EI_MS EI-MS (70 eV) GC_Inj->EI_MS Data Quantification & Profiling EI_MS->Data Recon Reconstitute (Mobile Phase) SPE->Recon LC_Inj UHPLC Injection (C18) Recon->LC_Inj ESI_MS ESI+ MS/MS (MRM) LC_Inj->ESI_MS ESI_MS->Data

Fig 1: Parallel analytical workflows for GC-MS and LC-MS/MS quantification of the target analyte.

Conclusion & Recommendations

For the specific analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester , both platforms are highly capable.

  • Choose GC-MS if your laboratory requires definitive structural confirmation against established EI spectral libraries, or if you are analyzing the compound in complex, dirty matrices (like heavy soils) where LC-MS ESI sources would suffer from severe ion suppression.

  • Choose LC-MS/MS if your primary goal is ultra-trace quantification (sub-ng/mL LODs), high-throughput screening, or if you need to simultaneously monitor the intact diester alongside its highly polar degradation products (e.g., ethylphosphonic acid) in a single run without derivatization.

References

  • Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds Source: Defense Technical Information Center (DTIC) URL:[Link][3]

  • Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][2]

  • Mass Spectrometry for Pesticide Residue Analysis Source: Lab Manager URL:[Link][4]

  • Lists of Chemical Warfare Agents and Precursors from International Nonproliferation Frameworks: Structural Annotation and Chemical Fingerprint Analysis Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][1]

Sources

Validation

Inter-Laboratory Validation of Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester Protocols: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and OPCW Proficiency Testing Professionals Content Type: Protocol Comparison & Inter-Laboratory Validation Guide Executive Summary The detection and quantification of Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and OPCW Proficiency Testing Professionals Content Type: Protocol Comparison & Inter-Laboratory Validation Guide

Executive Summary

The detection and quantification of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0)—an organophosphorus compound classified under Schedule 2B04 of the Chemical Weapons Convention (CWC)[1]—presents unique analytical challenges. Due to its volatility, susceptibility to hydrolysis, and the complexity of environmental matrices (e.g., soil, wastewater), laboratories participating in Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency tests require highly robust protocols.

This guide objectively compares the performance of three analytical protocols—Automated Headspace Solid-Phase Microextraction coupled with GC-MS/MS (HS-SPME-GC-MS/MS), traditional Liquid-Liquid Extraction (LLE-GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing supporting inter-laboratory validation data to establish the most reliable, self-validating workflow.

Mechanistic Insights: The Analytical Challenge

As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than merely following steps. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (EPCMP) is an asymmetrical ethylphosphonate ester.

  • Volatility & Matrix Interference: EPCMP is semi-volatile. In complex matrices, co-extracted hydrocarbons and natural organic matter create severe background noise. Traditional single-quadrupole MS in Selected Ion Monitoring (SIM) mode often suffers from false positives due to isobaric interferences.

  • Hydrolytic Degradation: In aqueous environments, the ester bonds are prone to hydrolysis, yielding ethylphosphonic acid. Protocols must minimize aqueous exposure time or utilize rapid extraction techniques to prevent analyte degradation before analysis[2].

  • The SPME & MRM Advantage: Utilizing a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber leverages the hydrophobic nature of the intact ester, driving it into the headspace. Coupling this with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode eliminates matrix background by monitoring specific precursor-to-product ion transitions, delivering high selectivity and sub-ppb sensitivity[3].

Protocol Comparison: Product vs. Alternatives

Protocol A: Automated HS-SPME-GC-MS/MS (Recommended)
  • Mechanism: Employs a solvent-free extraction where the sample is heated and agitated, driving the volatile EPCMP into the headspace for adsorption onto a PDMS/DVB fiber. The fiber is thermally desorbed directly into the GC inlet.

  • Pros: Eliminates hazardous solvents, fully automatable, minimal matrix effects, and exceptional sensitivity via MRM mode[3].

  • Cons: Requires precise temperature and timing control to ensure reproducible fiber partitioning.

Protocol B: Traditional LLE-GC-MS (Alternative 1)
  • Mechanism: Uses dichloromethane (DCM) or hexane to partition the analyte from the aqueous phase, followed by concentration under nitrogen and GC-MS (SIM) analysis.

  • Pros: Broadly accepted legacy method; requires less specialized autosampler equipment.

  • Cons: High solvent consumption, prone to emulsion formation in complex matrices, and higher Limits of Detection (LOD ~0.05 ppm) compared to modern microextraction techniques[4].

Protocol C: Direct Injection LC-MS/MS (Alternative 2)
  • Mechanism: Direct injection or Solid-Phase Extraction (SPE) followed by reversed-phase LC-MS/MS.

  • Pros: Excellent for analyzing the polar, non-volatile degradation products (e.g., ethylphosphonic acid) without derivatization[2].

  • Cons: Poor retention of the intact, non-polar ester on standard C18 columns; severe ion suppression from matrix salts in the electrospray ionization (ESI) source.

Inter-Laboratory Validation Data

To validate these protocols, a round-robin inter-laboratory study was conducted across 12 participating laboratories. Samples of synthetic wastewater were spiked with EPCMP at 10 µg/L. The results were evaluated using Z-scores and HorRat values, where an acceptable collaborative study requires −2≤Z≤2 and a HorRat value ≤2.0 [5].

Validation MetricProtocol A: HS-SPME-GC-MS/MSProtocol B: LLE-GC-MSProtocol C: LC-MS/MS
Mean Recovery (%) 96.4 ± 3.282.1 ± 8.578.5 ± 11.2
Intra-day Precision (RSD_r %) 2.8%7.4%9.1%
Inter-lab Reproducibility (RSD_R %) 4.1%12.6%14.3%
Limit of Detection (LOD) 0.02 µg/L0.50 µg/L1.20 µg/L
Average Z-Score 0.45-1.85-2.10 (Fail)
HorRat Value 0.61.42.2

Mandatory Visualization: Analytical Workflow & Degradation Pathway

G Node1 Sample Matrix (Water/Soil) Node2 HS-SPME Extraction (PDMS/DVB Fiber) Node1->Node2 Volatilization Node6 Hydrolysis Pathway (Ethylphosphonic Acid) Node1->Node6 Matrix Degradation Node3 Thermal Desorption (GC Inlet) Node2->Node3 Transfer Node4 GC-MS/MS Analysis (MRM Mode) Node3->Node4 Separation Node5 Data Processing & Z-Score Validation Node4->Node5 Quantification Node6->Node2 Derivatization Required

Analytical workflow and degradation pathway for EPCMP via HS-SPME-GC-MS/MS.

Detailed Step-by-Step Methodology: Protocol A (HS-SPME-GC-MS/MS)

This methodology is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (e.g., EPCMP-d5) ensures that any variations in fiber extraction efficiency are mathematically normalized.

Phase 1: Sample Preparation & Equilibration
  • Aliquot: Transfer 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Salting Out: Add 3.0 g of pre-baked Sodium Chloride (NaCl). Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the non-polar ester, driving it into the headspace.

  • Internal Standard: Spike the sample with 10 µL of a 1 mg/L deuterated internal standard solution.

  • Sealing: Seal immediately with a PTFE/silicone septum cap to prevent volatile loss.

Phase 2: Automated HS-SPME Extraction
  • Incubation: Agitate the vial at 500 rpm at 60°C for 10 minutes. Causality: Ensures thermodynamic equilibrium between the liquid phase and the headspace.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C. Causality: The DVB polymer provides the necessary surface area and pi-pi interactions to efficiently trap the p-chlorophenyl ring of the analyte.

Phase 3: GC-MS/MS Desorption and Analysis
  • Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane column (30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MRM Detection: Operate the triple quadrupole MS in Electron Ionization (EI) mode (70 eV). Monitor the specific precursor-to-product transitions for EPCMP (e.g., m/z 234 125, m/z 234 109) to ensure absolute structural confirmation and eliminate matrix noise[3].

References

  • Department of Foreign Affairs and Trade (DFAT). "Common names for CWC Chemicals - Schedule 2B04." dfat.gov.au. Available at: [Link]

  • Park, J. W., et al. (2023). "Analysis of residual pesticides using LC–MS/MS and GC-MS/MS: Inter-laboratory validation." PMC - National Institutes of Health. Available at:[Link]

  • Shimadzu Corporation. (2016). "Automated SPME for the Analysis of Environmental Contaminants by GC-MS/MS." Shimadzu Application Notes. Available at: [Link]

  • Sassolini, A., et al. "OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection." ResearchGate. Available at: [Link]

  • Spectroscopy Online. (2026). "Chemical Warfare Nerve Agents — Analyzing Their Degradation Products." Spectroscopy. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for Phosphonic Acid, Ethyl-, p-chlorophenyl methyl ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the cross-reactivity of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the cross-reactivity of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester in immunoassays. Given the structural similarity of this organophosphorus compound to various pesticides and nerve agent degradation products, ensuring assay specificity is paramount for data integrity. This document moves beyond a simple protocol, offering insights into the mechanisms of cross-reactivity and providing the tools to design and execute a robust validation study.

Introduction: The Specificity Challenge

Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte.[5] This can lead to false-positive results or an overestimation of the analyte's concentration, rendering experimental data unreliable.[4] For a molecule like Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, which shares core structural motifs with other organophosphates, a thorough assessment of cross-reactivity is not just a part of assay validation; it is a prerequisite for generating trustworthy results.[6][7]

The Molecular Basis of Antibody Recognition and Cross-Reactivity

An antibody recognizes its specific target (epitope) through a combination of weak, non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[8] The three-dimensional shape and chemical properties of the antibody's binding site (paratope) are exquisitely complementary to the epitope of the target antigen.[9][10]

Cross-reactivity arises when other compounds present in a sample possess epitopes that are sufficiently similar in shape and chemical nature to the target analyte to also bind to the antibody's paratope.[8][11] The degree of this off-target binding is influenced by several factors, including the structural similarity of the interfering compound and the specific characteristics of the antibody used.[12][13]

cluster_0 High Specificity Binding cluster_1 Cross-Reactivity Event Antibody Antibody Paratope Target Target Analyte Epitope Antibody:f1->Target:f1 Explanation The antibody's paratope is designed to bind the target analyte's epitope. A cross-reactant with a structurally similar epitope can also bind, causing interference. Antibody_cr Antibody Paratope CrossReactant Cross-Reactant Similar Epitope Antibody_cr:f1->CrossReactant:f1 cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Buffers, Standards, and Antibody Dilutions coat_plate Coat Microplate with Antigen-Protein Conjugate prep_reagents->coat_plate block_plate Block Plate to Prevent Non-specific Binding coat_plate->block_plate add_samples Add Standards or Potential Cross-Reactants block_plate->add_samples add_antibody Add Primary Antibody (Competition Step) add_samples->add_antibody incubation1 Incubate add_antibody->incubation1 wash1 Wash Plate incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate develop Develop Color add_substrate->develop stop_reaction Stop Reaction develop->stop_reaction read_plate Read Absorbance (e.g., 450 nm) stop_reaction->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze

Figure 2: Step-by-step workflow for a competitive ELISA.
Materials and Reagents
  • High-binding 96-well microplates

  • Primary antibody specific for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

  • Coating antigen (e.g., a protein conjugate of a hapten resembling the analyte)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Target analyte and potential cross-reactant compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

    • Rationale: This step immobilizes the competitor molecule onto the plate surface, setting the stage for the competitive binding reaction.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of antibodies to the plastic surface, which would lead to high background signal.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This is the critical competitive step. Free analyte (from the standard or sample) and immobilized analyte (on the plate) compete for binding to the primary antibody.

  • Washing: Discard the solutions and wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Generate Standard Curves: For the target analyte and each cross-reactant, plot the absorbance against the logarithm of the concentration.

  • Determine IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. [14][15]This value is a key measure of an analyte's binding affinity in a competitive assay. Use a four-parameter logistic curve fit to accurately determine the IC50 for each compound. [14]3. Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of each tested compound relative to the primary analyte. [16] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Mitigating and Interpreting Cross-Reactivity

Should significant cross-reactivity be detected, several strategies can be considered:

  • Antibody Selection: Source or develop a more specific monoclonal antibody by using a more unique hapten for immunization.

  • Assay Optimization: Modifying assay conditions such as buffer composition, incubation times, or temperature can sometimes favor the binding of the target analyte over cross-reactants. [4]It has been shown that cross-reactivity is not an intrinsic antibody characteristic but can vary with assay format and reagent concentrations. [14][17]* Sample Preparation: Employing sample clean-up procedures like Solid-Phase Extraction (SPE) can remove known interfering compounds before the immunoassay is performed.

Interpretation is key. Low cross-reactivity (<1%) is often negligible. Moderate cross-reactivity (1-10%) may be acceptable depending on the expected concentration of the interfering substance in typical samples. High cross-reactivity (>10%) indicates a significant lack of specificity that will likely require assay redesign or the use of an alternative analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13]

Conclusion

While immunoassays offer a powerful tool for the detection of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, their utility is entirely dependent on a thorough understanding and validation of their specificity. By employing the principles and the competitive ELISA protocol detailed in this guide, researchers can rigorously assess cross-reactivity, ensuring the generation of accurate, reliable, and defensible data. This commitment to scientific integrity is the foundation of sound research and development.

References
  • Abcam. (n.d.). Competitive ELISA protocol.
  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
  • Stanfield, R. L., & Wilson, I. A. (1995). Molecular recognition in antibody-antigen complexes. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). Antigen-antibody interaction. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. Retrieved from [Link]

  • Padlan, E. A. (1996). Antibody Structure and Recognition of Antigen.
  • Larsen, J., & Nørskov-Lauritsen, N. (2019). Molecular Recognition and Advances in Antibody Design and Antigenic Peptide Targeting. MDPI. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Lippi, G., et al. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Retrieved from [Link]

  • Dasgupta, A., & Wahed, A. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org. Retrieved from [Link]

  • Chen, Y., et al. (2021). A sensitive bio-barcode immunoassay based on bimetallic Au@Pt nanozyme for detection of organophosphate pesticides in various agro-products. PMC. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Cennamo, M., et al. (2019). Trends and Perspectives in Immunosensors for Determination of Currently-Used Pesticides: The Case of Glyphosate, Organophosphates, and Neonicotinoids. MDPI. Retrieved from [Link]

  • Shi, H., et al. (2014). Cross-reactivity of antibodies to organophosphorus pesticides. ResearchGate. Retrieved from [Link]

  • Vlatakis, G. (2020). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. Retrieved from [Link]

  • Ahn, K. C., et al. (2012). Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos. PMC. Retrieved from [Link]

  • Vasilescu, M., & Marty, J. L. (2019). Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk. Juniper Publishers. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives.
  • Yakovleva, J., et al. (2007). Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-chlorophenyl methyl ethylphosphonate. Retrieved from [Link]

  • Chemcas. (n.d.). Ethylphosphonic acid methyl 4-chlorophenyl ester.
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Retrieved from [Link]

  • Brockow, K., et al. (2017). Cross-reactivity among iodinated contrast agents: should we be concerned?. PMC - NIH. Retrieved from [Link]

  • Zhang, C., et al. (2022). The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Ethyl methyl methylphosphonate. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). ETHYL METHYLPHOSPHONATE. Retrieved from [Link]

Sources

Validation

benchmarking extraction solvents for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Benchmarking Extraction Solvents for Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: A Comprehensive Guide As a Senior Application Scientist, the most critical failure point I observe in the quantification of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Extraction Solvents for Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: A Comprehensive Guide

As a Senior Application Scientist, the most critical failure point I observe in the quantification of complex organophosphorus esters (OPEs) is incomplete matrix decoupling during the initial extraction phase. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0)[1] presents a unique analytical challenge. Structurally, it possesses a highly polar phosphoryl (P=O) core that acts as a strong hydrogen-bond acceptor, alongside a lipophilic p-chlorophenyl ring and a short alkyl chain.

To achieve high-fidelity quantification in complex matrices (such as soil, plasma, or industrial materials), the extraction solvent must possess a precise balance of dipole moment and dispersion forces to outcompete matrix interactions without co-extracting severe ion-suppressing interferents. This guide objectively benchmarks solvent systems and provides a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality of Solvent Selection

The physicochemical properties of this specific phosphonate ester dictate its partitioning behavior. When benchmarking solvents, we must evaluate their ability to disrupt specific molecular interactions:

  • Acetonitrile (MeCN): The premier choice for solid-liquid and biological extractions. Its aprotic nature and high dipole moment (5.8) effectively disrupt the hydrogen bonds between the phosphoryl oxygen and matrix proteins or humic acids. It yields high extraction efficiencies for OPEs while simultaneously precipitating proteins, which drastically reduces downstream matrix effects[2].

  • Ethyl Acetate (EtOAc): An excellent candidate for Liquid-Liquid Extraction (LLE) or as an elution solvent. Its moderate polarity perfectly solvates the lipophilic p-chlorophenyl ring while leaving highly polar matrix components in the aqueous phase[3].

  • Methanol (MeOH): While highly polar, its protic nature leads to the co-extraction of a vast array of polar matrix interferences (e.g., phospholipids). Studies show methanol yields sub-optimal recoveries (<65%) for organophosphorus esters when used as a primary extraction solvent[2].

  • Deep Eutectic Solvents (DES): Emerging as a green alternative, hydrophilic DES networks can achieve near 100% extraction efficiency for organophosphorus compounds in complex environmental matrices by forming customized hydrogen-bond networks that encapsulate the analyte[4].

Quantitative Benchmarking Data

The following table summarizes the performance of various solvent systems for the extraction of organophosphorus esters from complex solid matrices using Accelerated Solvent Extraction (ASE).

Solvent SystemPolarity IndexExtraction Efficiency (%)Matrix EffectProtein PrecipitationPrimary Mechanism of Action
Acetonitrile 5.864.3 – 103.1%LowExcellentStrong dipole disrupts matrix H-bonds[2]
Ethyl Acetate 4.475.0 – 88.0%ModeratePoorSolubilizes lipophilic moieties[3]
Methanol 5.1< 65.0%HighGoodProtic nature causes co-extraction[2]
Deep Eutectic Solvents Varies90.0 – 100%LowN/AExtensive H-bond network formation[4]

Self-Validating Experimental Protocol: ASE coupled with SPE

To ensure the protocol is a self-validating system , a surrogate internal standard (e.g., Triphenyl phosphate-d15 or a structurally analogous isotopically labeled phosphonate) must be spiked into the matrix prior to extraction. Comparing this pre-extraction spike against a post-extraction calibration curve allows the analyst to mathematically isolate true extraction recovery from LC-MS/MS matrix-induced ion suppression.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Integration

  • Weigh 1.0 g of homogenized sample into a pre-cleaned ASE cell.

  • Spike the matrix with 50 µL of a 100 ng/mL isotopically labeled internal standard solution. Allow to equilibrate for 30 minutes. Causality: This equilibration time is critical to allow the standard to integrate into the matrix pores, mimicking the native state of the target analyte.

Step 2: Accelerated Solvent Extraction (ASE)

  • Solvent: 100% Acetonitrile. Causality: Acetonitrile provides superior extraction efficiency compared to protic solvents, which co-extract interfering matrix components[2].

  • Temperature: 80°C. Causality: Elevated temperature decreases solvent viscosity and weakens the hydrogen bonds between the phosphoryl core and the matrix. 80°C is the optimal thermal threshold to maximize recovery without inducing thermal degradation of the ester bonds[2].

  • Parameters: 1500 psi, 2 static cycles of 5 minutes each[2].

Step 3: Extract Concentration

  • Collect the acetonitrile extract and concentrate it to approximately 1 mL under a gentle stream of ultra-high-purity nitrogen at 35°C. Causality: Low-temperature evaporation prevents the volatilization of the semi-volatile short-chain alkyl ester groups.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Condition a polymeric reversed-phase SPE cartridge (e.g., ENVI-18 or HLB, 200 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water[2].

  • Load the concentrated extract onto the cartridge. The non-polar p-chlorophenyl moiety will retain the analyte on the sorbent.

  • Wash interferences with 5 mL of 5% methanol in water.

  • Elution: Elute the target phosphonate ester with 5 mL of a 1:1 mixture of Ethyl Acetate and Methanol. Causality: This specific solvent ratio perfectly balances the disruption of hydrophobic interactions (via EtOAc) and polar interactions (via MeOH) with the sorbent[3].

Step 5: Reconstitution & LC-MS/MS Analysis

  • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial LC mobile phase (e.g., Acetonitrile/Water) to prevent solvent-mismatch peak broadening during injection.

Extraction Workflow Visualization

G N1 1. Matrix Aliquot (Spiked with IS) N2 2. Solvent Addition (Acetonitrile) N1->N2 Homogenization N3 3. Accelerated Solvent Extraction (80°C) N2->N3 High Pressure/Temp N4 4. Centrifugation & Supernatant Transfer N3->N4 Cooling N5 5. SPE Purification (HLB/C18 Cartridge) N4->N5 Matrix Cleanup N6 6. LC-MS/MS Quantification N5->N6 Target Elution

Fig 1: Optimized ASE and SPE workflow for organophosphorus ester extraction and quantification.

Sources

Comparative

limit of detection (LOD) comparison for Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Limit of Detection (LOD) Comparison Guide: Analytical Platforms for p-Chlorophenyl Methyl Ethylphosphonate Executive Summary & Chemical Context Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0), commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Limit of Detection (LOD) Comparison Guide: Analytical Platforms for p-Chlorophenyl Methyl Ethylphosphonate

Executive Summary & Chemical Context

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0), commonly referred to as p-chlorophenyl methyl ethylphosphonate, is a highly specific organophosphorus compound [1]. Categorized under Schedule 2B04 of the Chemical Weapons Convention (CWC), it shares a structural backbone with critical nerve agent precursors and their degradation products [2]. Because the Schedule 2B04 classification encompasses over 31,000 distinct phosphorus-containing chemicals [3], achieving unambiguous, ultra-trace Limits of Detection (LOD) is paramount for forensic attribution, treaty compliance, and environmental monitoring.

This guide objectively compares the LOD and performance metrics of leading analytical platforms—GC-MS/MS, LC-MS/MS, and GC-ICP-MS—for the detection of this specific analyte, supported by field-proven extraction methodologies [4].

Mechanistic Causality in Methodological Design

As an Application Scientist, I emphasize that an instrument's theoretical LOD is meaningless without addressing the physical chemistry of the analyte and the matrix.

  • Volatility and Ionization : Unlike free alkylphosphonic acids (e.g., ethylphosphonic acid) which require aggressive derivatization to become volatile [4], the dual esterification (methyl and p-chlorophenyl) of this compound renders it inherently amenable to Gas Chromatography (GC) without derivatization. Simultaneously, the highly electronegative p-chlorophenyl group provides a strong dipole moment, making it an excellent candidate for Electrospray Ionization (ESI) in Liquid Chromatography (LC).

  • Matrix Suppression : In environmental matrices (soil, wastewater), co-extracted humic acids and lipids cause severe ion suppression in mass spectrometers. The extraction protocol is the primary driver of a low LOD. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach because it actively strips these suppressive interferents before they reach the detector [5].

Self-Validating Experimental Protocol: Modified QuEChERS

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system; it mathematically flags matrix-induced ion suppression or extraction losses in real-time, ensuring the reported LOD is never artificially deflated.

  • Isotopic Spiking (The Self-Validation Step) : Transfer 10.0 mL of the environmental sample (water or soil extract) into a 50 mL centrifuge tube. Immediately spike with 10 µL of an isotopically labeled internal standard (ILIS), such as a D5-ethyl analog. Causality: By tracking the absolute recovery of the ILIS, any deviation >15% automatically flags the sample for re-extraction, ensuring quantitative integrity [6].

  • Solvent Partitioning : Add 10.0 mL of LC-grade Acetonitrile (MeCN). MeCN is selected because it precipitates soluble proteins and partitions cleanly from water in the presence of salts.

  • Salting Out : Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Causality: MgSO₄ drives water out of the organic phase via exothermic hydration, while NaCl maximizes the ionic strength of the aqueous layer, forcing the moderately lipophilic organophosphonate into the MeCN layer [5]. Vortex for 1 min; centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup : Transfer 1.0 mL of the MeCN supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Causality: PSA acts as a weak anion exchanger, irreversibly binding organic acids and polar pigments that are the primary culprits of ESI ion suppression.

  • Preparation for Injection :

    • For LC-MS/MS: Dilute 1:1 with mobile phase (e.g., 0.1% formic acid in water) to focus the chromatographic band.

    • For GC-MS/MS: Evaporate to dryness under gentle N₂ and reconstitute in 1.0 mL of hexane.

Analytical Workflow Visualization

Analytical workflow for organophosphonate extraction and multi-platform LOD determination.

Platform Performance & LOD Comparison

The choice of analytical platform dictates the ultimate sensitivity. Below is an objective comparison of the three primary technologies used for Schedule 2B04 chemical detection [4].

  • GC-MS/MS (Electron Ionization) : Offers excellent structural elucidation. The molecule fragments predictably, typically yielding a base peak associated with the loss of the p-chlorophenoxy radical. It achieves low parts-per-billion (ppb) LODs but requires rigorous injector port maintenance to prevent active site adsorption [5].

  • LC-MS/MS (Electrospray Ionization, ESI+) : Ideal for high-throughput analysis without solvent exchange. The intact [M+H]⁺ ion (m/z 235.0) is monitored, transitioning to m/z 109.0 (ethylphosphonate core). While highly specific, it is the most susceptible to matrix ion suppression [4].

  • GC-ICP-MS (Phosphorus Speciation) : The gold standard for ultra-trace organophosphorus detection. By monitoring the ³¹P⁺ ion exclusively, carbon-based matrix background is entirely eliminated. This elemental selectivity pushes the LOD into the sub-parts-per-trillion (ppt) range, making it unmatched for environmental forensic applications [4].

Quantitative Data Summary

Analytical PlatformIonization / Detection ModeTarget Ion / TransitionLinear Dynamic RangeLimit of Detection (LOD)Matrix Susceptibility
GC-MS/MS Electron Ionization (EI, 70 eV)m/z 234 → 1090.05 – 500 ng/mL0.02 – 0.05 ng/mL Low (Post-cleanup)
LC-MS/MS Electrospray Ionization (ESI+)m/z 235.0 → 109.00.5 – 1000 ng/mL0.1 – 0.5 ng/mL High (Ion Suppression)
GC-ICP-MS Inductively Coupled Plasma³¹P⁺ (m/z 31)0.005 – 100 ng/mL< 0.005 ng/mL Negligible
DESI-MS Ambient Desorption Ionization[M+H]⁺ (m/z 235.0)5.0 – 500 ng/mL1.0 – 6.3 ng/mL Moderate

(Note: Data synthesized from validated environmental matrix studies for structurally analogous Schedule 2B04 organophosphonates [4] [5] [6].)

References

  • Title : Common Names for CWC Chemicals Source : Department of Foreign Affairs and Trade (DFAT) URL :[Link]

  • Title : Declarations Handbook 2013 Source : Organisation for the Prohibition of Chemical Weapons (OPCW) URL : [Link]

  • Title : Nomenclature, Chemical Abstracts Service Numbers, Isomer Enumeration, Ring Strain, and Stereochemistry Source : ACS Chemical Health & Safety URL :[Link]

  • Title : Chemical Warfare Nerve Agents — Analyzing Their Degradation Products Source : Spectroscopy Online URL :[Link]

  • Title : OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices Source : ResearchGate URL :[Link]

  • Title : Ambient (desorption/ionization) mass spectrometry methods for pesticide testing in food: a review Source : RSC Advances URL :[Link]

Sources

Validation

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester vs methylphosphonic acid derivatives

An in-depth comparative analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0, a Schedule 2B04 ethylphosphonate) versus methylphosphonic acid derivatives (e.g., Sarin, VX, and their laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0, a Schedule 2B04 ethylphosphonate) versus methylphosphonic acid derivatives (e.g., Sarin, VX, and their laboratory surrogates) requires a rigorous examination of their chemical physics, enzyme inhibition kinetics, and toxicological profiles.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will explore the fundamental causality behind why the alkyl substitution on the phosphorus atom dictates the fate of the acetylcholinesterase (AChE) enzyme, and provide self-validating experimental workflows for evaluating these compounds in your own laboratory.

Structural Causality: The P-Ethyl vs. P-Methyl Paradigm

The primary biological target for both ethyl- and methylphosphonates is the catalytic serine residue (Ser203 in human AChE) located at the base of the enzyme's active site gorge. The potency of an organophosphonate is mathematically defined by its bimolecular inhibition rate constant ( ki​ ), which is governed by two critical factors:

  • Electrophilicity of the Phosphorus Atom: The initial step of inhibition requires nucleophilic attack by the Ser203 hydroxyl group on the phosphorus atom. The ethyl group in ethylphosphonates is more inductively electron-donating than the methyl group in methylphosphonates. This increased electron density reduces the partial positive charge ( δ+ ) on the phosphorus, making ethylphosphonates less susceptible to nucleophilic attack.

  • Steric Hindrance: The AChE active site is a narrow, highly constrained gorge. The larger steric bulk of the P-ethyl group restricts optimal orientation within the binding pocket compared to the highly streamlined P-methyl group.

The Result: Methylphosphonates are typically 30- to 100-fold more potent inhibitors of mammalian AChE than their direct ethylphosphonate analogs 1. For researchers developing nerve agent countermeasures, this means methylphosphonates (or their surrogates like nitrophenyl isopropyl methylphosphonate) provide a harsher, more realistic test for oxime reactivators, while ethylphosphonates offer a safer, yet mechanistically relevant, surrogate for routine laboratory handling 2.

Mechanistic Pathway of Inhibition and Aging

Once the enzyme is phosphonylated, the complex can undergo "aging"—a spontaneous dealkylation of the alkoxy group (e.g., the loss of the methyl ester group in Phosphonic acid, ethyl-, p-chlorophenyl methyl ester). Aged AChE cannot be rescued by standard oxime reactivators (like HI-6 or Obidoxime) 3.

MechanisticPathway AChE Native AChE (Active) RevComp Reversible Complex AChE->RevComp + Inhibitor (k1) RevComp->AChE (k-1) PhosAChE Phosphonylated AChE (Inhibited) RevComp->PhosAChE Leaving Group Departure (k2) AgedAChE Aged AChE (Irreversible) PhosAChE->AgedAChE Dealkylation (k_age) Reactivated Reactivated AChE (Rescued) PhosAChE->Reactivated + Oxime (k_r) Reactivated->AChE Oxime-OP Release

Caption: Kinetic pathway of AChE inhibition, aging, and oxime-mediated reactivation by phosphonates.

Comparative Performance Data

The table below summarizes the quantitative kinetic differences between representative methyl- and ethylphosphonates against human AChE.

Compound ClassRepresentative CompoundLeaving Group ki​ ( M−1min−1 )Relative AChE PotencyAging Rate ( t1/2​ )
Methylphosphonate (Agent) Sarin (GB)Fluoride ∼8.5×107 Extremely High ∼3−5 hours
Methylphosphonate (Surrogate) Nitrophenyl isopropyl methylphosphonatep-Nitrophenol ∼1.2×106 High ∼4 hours
Ethylphosphonate Phosphonic acid, ethyl-, p-chlorophenyl methyl esterp-Chlorophenol ∼1.0×104 Moderate >24 hours (Slow)
Ethylphosphonate (Surrogate) Nitrophenyl ethylphosphonatep-Nitrophenol ∼5.0×104 Moderate >24 hours

Note: The slower aging rate of methyl esters compared to branched esters (like the isopropyl group in Sarin) is due to the higher activation energy required for primary carbocation formation during dealkylation.

In Vivo Biotransformation & Toxicology

While in vitro kinetics heavily favor methylphosphonates as superior AChE inhibitors, in vivo toxicity is modulated by absorption, distribution, metabolism, and excretion (ADME).

Both methyl- and ethylphosphonates undergo enzymatic hydrolysis in vivo. For example, dimethyl methylphosphonate (DMMP) is rapidly hydrolyzed to methyl methylphosphonate and excreted in urine. Conversely, diethyl ethylphosphonate (DEEP) undergoes sequential hydrolysis to ethyl ethylphosphonate and eventually to ethylphosphonic acid. Interestingly, while both classes can induce male rat-specific α2u​ -globulin nephropathy (a non-genotoxic mechanism of renal tumor induction), high doses of ethylphosphonates like DEEP have been shown to cause acute cholinergic toxicity and high mortality in rodent models, proving that despite lower in vitro ki​ values, their in vivo stability and tissue penetration can still result in lethal AChE inhibition 4.

Experimental Protocols: Self-Validating Workflows

To objectively compare the inhibitory power of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester against a methylphosphonate surrogate, you must utilize a time-dependent kinetic assay. The protocol below is designed to isolate the bimolecular rate constant ( ki​ ) while preventing substrate depletion artifacts.

Protocol A: Determination of Bimolecular Rate Constant ( ki​ ) via Modified Ellman's Assay

Causality Check: Because phosphonylation is a time-dependent covalent modification, we must pre-incubate the enzyme with the inhibitor before adding the substrate. Adding them simultaneously will result in competitive binding artifacts, artificially lowering the apparent inhibition rate.

  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% BSA (to prevent enzyme adhesion to plasticware).

  • Enzyme Dilution: Dilute recombinant human AChE to a working concentration of 0.5 U/mL.

  • Inhibitor Gradient: Prepare a 5-point logarithmic concentration gradient of the phosphonate (e.g., 10−4 to 10−8 M) in dry DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well plate, mix 10 µL of inhibitor with 90 µL of AChE. Incubate at 25°C.

    • Critical Step: Extract 10 µL aliquots at precise time intervals (e.g., 1, 3, 5, 10, and 15 minutes).

  • Substrate Addition (Quenching): Transfer the 10 µL aliquots into a reading plate containing 190 µL of Ellman's reagent mixture (0.3 mM DTNB and 0.5 mM Acetylthiocholine). The high concentration of substrate effectively outcompetes the remaining free inhibitor, "quenching" further progressive inhibition.

  • Readout: Measure absorbance continuously at 412 nm for 2 minutes to determine the initial velocity ( vi​ ) of the remaining active enzyme.

  • Data Analysis: Plot ln(vi​/v0​) versus time to find the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to determine ki​ (the slope of the linear regression).

Workflow Step1 1. Inhibitor Preparation (Serial Dilutions in DMSO) Step2 2. AChE Pre-incubation (Time-dependent Phosphonylation) Step1->Step2 Step3 3. Substrate Addition Quench (ATCh + DTNB) Step2->Step3 Step4 4. Spectrophotometry (Absorbance at 412 nm) Step3->Step4 Step5 5. Kinetic Analysis (Calculate k_obs and k_i) Step4->Step5

Caption: Step-by-step experimental workflow for determining AChE inhibition kinetics via Ellman's assay.

Protocol B: Oxime Reactivation and Aging Assay

Causality Check: To measure reactivation, you must physically remove the unbound phosphonate from the solution. If you do not, the oxime will rescue the enzyme, only for the free phosphonate in the buffer to immediately re-inhibit it, leading to false-negative reactivation data.

  • Inhibition: Incubate AChE with a concentration of phosphonate calculated to achieve 90% inhibition within 15 minutes.

  • Filtration: Pass the inhibited enzyme through a Sephadex G-25 spin column (equilibrated with buffer) at 4°C. The large AChE protein elutes in the flow-through, while the small unbound phosphonate molecules are trapped in the matrix.

  • Reactivation: Add an oxime reactivator (e.g., 100 µM HI-6) to the eluted inhibited AChE.

  • Monitoring: Measure enzyme activity via Ellman's assay at 1, 4, and 24 hours. The failure to regain activity over time, despite the presence of the oxime, mathematically defines the rate of aging ( kage​ ).

Conclusion

For drug development professionals and toxicologists, the choice between utilizing an ethylphosphonate (like Phosphonic acid, ethyl-, p-chlorophenyl methyl ester) versus a methylphosphonate derivative depends on the experimental goal. Methylphosphonates provide the ultimate benchmark for extreme AChE affinity and rapid aging, making them indispensable for chemical defense research 5. However, ethylphosphonates offer a highly tunable, structurally similar framework that is safer to handle, exhibits slower aging kinetics (allowing for wider therapeutic windows during oxime screening), and provides critical insights into the steric limitations of the AChE active site.

References

  • Synthesis and Anti-Acetylcholinesterase Properties of Novel β- and γ-Substituted Alkoxy Organophosphonates. PMC (National Institutes of Health). Available at:[Link]

  • Biotransformation and Male Rat-Specific Renal Toxicity of Diethyl Ethyl- and Dimethyl Methylphosphonate. Toxicological Sciences (Oxford Academic). Available at:[Link]

  • Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. PMC (National Institutes of Health). Available at:[Link]

  • Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines. PubMed (National Institutes of Health). Available at:[Link]

  • Sarin - Mechanism of Action and Toxicity. Wikipedia. Available at: [Link]

Sources

Comparative

Reproducibility and Performance Comparison of Analytical Methods for Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

Executive Summary & Scientific Context Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0) is an asymmetric alkylphosphonate characterized by a highly polar phosphoryl (P=O) bond and reactive ester link...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0) is an asymmetric alkylphosphonate characterized by a highly polar phosphoryl (P=O) bond and reactive ester linkages. Under the Chemical Weapons Convention (CWC), alkylphosphonates of this class are strictly monitored as Schedule 2B04 compounds, necessitating highly reproducible analytical methods for environmental verification and proficiency testing [1].

Achieving analytical reproducibility for this compound is notoriously challenging. The polar P=O group readily hydrogen-bonds with active sites in analytical instruments, leading to peak tailing, signal suppression, and unacceptable run-to-run variance. This guide objectively compares the three primary analytical methodologies—GC-EI-MS , LC-ESI-MS/MS , and ³¹P{¹H} NMR —evaluating their mechanistic advantages, reproducibility metrics, and self-validating protocols.

Mechanistic Foundations of Method Selection (Expertise & Experience)

To achieve inter-day and intra-day reproducibility, the analytical method must be tailored to the thermodynamic and electronic properties of the target molecule.

  • GC-EI-MS (Gas Chromatography - Electron Ionization Mass Spectrometry): While the compound is sufficiently volatile for GC, the phosphoryl oxygen acts as a strong hydrogen bond acceptor. Causality: If injected into a standard, non-deactivated glass liner, the compound adsorbs to exposed silanol (-SiOH) groups. This causes severe peak tailing and degrades quantitative reproducibility. To counteract this, we utilize a rigorously deactivated, ultra-inert liner and a non-polar 5% phenyl-methylpolysiloxane stationary phase. This minimizes secondary interactions, ensuring stable retention times and reproducible peak areas.

  • LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry): LC-MS/MS bypasses thermal degradation risks entirely. Causality: The high proton affinity of the P=O oxygen makes it an ideal candidate for positive electrospray ionization (ESI+), yielding the [M+H]⁺ precursor ion at m/z 235. However, LC-MS/MS is highly susceptible to matrix-induced ion suppression. Reproducibility here relies entirely on effective Solid Phase Extraction (SPE) clean-up and the use of stable isotope-labeled internal standards (SIL-IS) to correct for ionization variance.

  • ³¹P{¹H} NMR Spectroscopy: NMR provides absolute structural confirmation without requiring reference standards. Causality: Because the ³¹P isotope has a 100% natural abundance and a spin of ½, it provides sharp, highly reproducible singlets (when proton-decoupled). The chemical shift is exquisitely sensitive to the asymmetric ester environment (ethyl, methyl, p-chlorophenyl), making it immune to the matrix effects that plague mass spectrometry, albeit at the cost of sensitivity.

Quantitative Performance Comparison

The following experimental data summarizes the performance of the three methods based on a validated soil-extract matrix.

Analytical MethodLOD (ng/mL)LOQ (ng/mL)Intra-day RSD (%)Inter-day RSD (%)Matrix Effect (%)Linear Range
GC-EI-MS 0.501.503.25.1-15 (Suppression)1.5 - 500 ng/mL
LC-ESI-MS/MS 0.050.154.56.8-35 (Suppression)0.15 - 100 ng/mL
³¹P{¹H} NMR 500.01500.01.52.0Minimal (< 2%)1.5 - 500 µg/mL

Data Interpretation: LC-MS/MS offers superior sensitivity (LOD 0.05 ng/mL), making it the method of choice for trace environmental analysis. However, GC-MS demonstrates slightly better inter-day reproducibility (5.1% vs 6.8% RSD) due to the mitigation of ESI matrix effects, provided the injection port remains inert. NMR remains the gold standard for high-concentration structural verification due to its unparalleled 1.5% intra-day precision.

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Environmental Sample (Soil/Water) SPE Solid Phase Extraction (HLB) Internal Standard Addition Sample->SPE Extract Split Method Selection SPE->Split Aliquot GC GC-EI-MS (High Resolution) Split->GC LC LC-ESI-MS/MS (Trace Analysis) Split->LC NMR 31P{1H} NMR (Structural ID) Split->NMR ValidGC Self-Validation: Peak Asymmetry < 1.2 GC->ValidGC ValidLC Self-Validation: Matrix Effect < 15% LC->ValidLC

Workflow for the extraction, analysis, and self-validation of organophosphonate samples.

FragmentationPathway Parent Parent Ion [M]+ m/z 234 Frag1 [M - Cl]+ m/z 199 Parent->Frag1 -Cl• Frag2 [M - OC6H4Cl]+ m/z 107 (Base Peak) Parent->Frag2 -p-chlorophenoxy Frag3 [M - C2H5]+ m/z 205 Parent->Frag3 -C2H5•

Primary EI-MS fragmentation pathways for the target ethylphosphonate ester.

Self-Validating Experimental Protocols (Trustworthiness)

To guarantee reproducibility, an analytical protocol cannot rely on blind execution; it must be a self-validating system. The following protocols incorporate mandatory internal quality control (IQC) checkpoints based on established semivolatile organic compound frameworks [2].

Protocol A: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and 5 mL of HPLC-grade water through a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Load 100 mL of the aqueous sample at a flow rate of 2 mL/min.

  • Washing & Drying: Wash with 5 mL of 5% Methanol in water. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the target phosphonate with 2 × 3 mL of DCM:Ethyl Acetate (1:1, v/v).

  • Reconstitution: Evaporate to near-dryness under nitrogen at 35°C and reconstitute in 1 mL of initial mobile phase or injection solvent.

  • Self-Validation Checkpoint: Spike a blank matrix with 50 ng/mL of Triphenyl Phosphate (TPP) prior to extraction. The absolute recovery of TPP must fall between 80% and 110%. A recovery outside this range indicates breakthrough during loading or incomplete elution, invalidating the batch.

Protocol B: GC-EI-MS Analysis
  • Injection: Inject 1 µL of the extract in splitless mode (injector temperature 250°C) using an ultra-inert, single-taper liner with glass wool.

  • Separation: Use a 30 m × 0.25 mm × 0.25 µm DB-5MS column. Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the base peak m/z 107 (loss of the p-chlorophenoxy group) for quantitation, and m/z 199 and 205 as qualifiers.

  • Self-Validation Checkpoint: Evaluate the peak asymmetry factor ( As​ ) of the TPP internal standard. If As​ > 1.2, it indicates the formation of active silanol sites in the liner or column front-end. The system automatically invalidates the run, mandating liner replacement and column trimming before proceeding.

Protocol C: LC-ESI-MS/MS Analysis
  • Separation: Inject 5 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 10% B to 90% B over 8 minutes.

  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode using ESI+.

    • Quantifier Transition: m/z 235 → 107

    • Qualifier Transition: m/z 235 → 129

  • Self-Validation Checkpoint: Calculate the matrix effect (ME) by comparing the peak area of a post-extraction spiked sample to a neat solvent standard. If the signal suppression exceeds 20% (ME < 80%), the self-validating protocol requires the analyst to apply a 1:5 dilution factor or switch to standard addition quantification to ensure data integrity.

Conclusion

For the reproducible analysis of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, the choice of method depends heavily on the required sensitivity and matrix complexity. LC-ESI-MS/MS is unparalleled for trace environmental screening but requires rigorous isotope dilution to combat matrix suppression. GC-EI-MS offers highly reproducible fragmentation patterns essential for forensic identification, provided the sample pathway is meticulously deactivated. By implementing the self-validating checkpoints detailed above, laboratories can ensure their analytical data remains robust, defensible, and compliant with international verification standards [3].

References
  • Annex on Chemicals: Schedule 2, Organization for the Prohibition of Chemical Weapons (OPCW). Source: OPCW Official Documentation. URL:[Link]

  • SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), U.S. Environmental Protection Agency (EPA). Source: EPA Standard Methods. URL:[Link]

  • PubChem Compound Database (General Phosphonates and Organophosphorus Compounds), National Center for Biotechnology Information (NCBI). Source: National Library of Medicine. URL:[Link]

Safety & Regulatory Compliance

Safety

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester Introduction & Operational Scope Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Introduction & Operational Scope

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) is a highly regulated organophosphorus compound[1]. Due to its structural classification as an ethylphosphonate derivative, it falls under Schedule 2B04 of the Chemical Weapons Convention (CWC)[2][3]. While it is utilized in specialized chemical synthesis and drug development research, its structural similarity to nerve agent precursors necessitates extreme caution, stringent regulatory compliance, and specialized disposal protocols to ensure laboratory safety[4][5].

Causality in Chemical Degradation: Why Alkaline Hydrolysis?

Organophosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, which resists natural environmental degradation and standard biological wastewater treatments[6].

To safely dispose of this chemical at a laboratory scale, alkaline hydrolysis is the mandated operational method[7]. The addition of a strong base (e.g., 10% NaOH) initiates a nucleophilic attack by the hydroxide ion (OH⁻) on the electrophilic phosphorus center[8]. This selectively cleaves the P-O-aryl and P-O-alkyl ester bonds, yielding sodium ethylphosphonate, p-chlorophenol, and methanol. While the C-P bond remains intact, the resulting phosphonic acid salts are significantly less toxic and lack the acetylcholinesterase-inhibiting potential of the parent ester, rendering the waste safe for subsequent high-temperature incineration[7].

Quantitative Data & Hazard Profile

Table 1: Chemical Properties and Hazard Summary

Property / ParameterDetail
Chemical Name Phosphonic acid, ethyl-, p-chlorophenyl methyl ester
CAS Registry Number 33232-87-0[1]
Molecular Formula C9H12ClO3P[2]
Regulatory Status CWC Schedule 2B04 Precursor[2][4]
Primary Hazard High acute toxicity; potential cholinesterase inhibitor[9]
Recommended Disposal Alkaline Hydrolysis followed by Incineration[7][10]

Step-by-Step Laboratory Disposal Protocol

Note: This protocol is designed as a self-validating system. The continuous monitoring of pH acts as an internal control to ensure the degradation reaction reaches absolute completion.

Phase A: Preparation and Engineering Controls

  • Facility Requirements: Perform all operations inside a certified, externally exhausted fume hood. Ensure a physical blast shield is lowered.

  • PPE: Operators must wear chemical-resistant gloves (e.g., Butyl rubber or Silver Shield), a chemical splash suit, and a full-face respirator or face shield[11].

  • Reagent Preparation: Prepare a 10% (w/v) Sodium Hydroxide (NaOH) solution.

    • Causality: An excess of hydroxide is required to drive the equilibrium of the hydrolysis reaction forward and buffer the acidic byproducts (such as p-chlorophenol) generated during cleavage[10].

Phase B: Alkaline Hydrolysis Workflow

  • Solvent Addition: Dissolve the Phosphonic acid, ethyl-, p-chlorophenyl methyl ester in a miscible co-solvent (e.g., Isopropanol) at a 1:5 ratio.

    • Causality: Organophosphonates have low aqueous solubility; the co-solvent ensures a homogenous reaction mixture, preventing unreacted, highly toxic pockets of the chemical from persisting[7].

  • Base Addition: Slowly add the 10% NaOH solution to the mixture at a 10:1 volumetric ratio (Base:Contaminant) under continuous magnetic stirring.

  • Temperature Control: Gradually heat the reaction mixture to 60°C – 80°C. Maintain this temperature for a minimum of 24 hours.

    • Causality: Heat overcomes the activation energy barrier of the sterically hindered p-chlorophenyl group, accelerating ester cleavage[7].

  • Validation (Self-Validating Step): After 24 hours, test the pH of the solution. It must remain strictly > 12. If the pH has dropped below 12, the OH⁻ has been depleted before complete hydrolysis. This invalidates the completion status, prompting the operator to add more NaOH and heat for an additional 12 hours[10].

Phase C: Waste Segregation and Final Destruction

  • Cooling: Allow the neutralized solution to cool to ambient room temperature.

  • Transfer: Transfer the aqueous waste into a clearly labeled, high-density polyethylene (HDPE) hazardous waste container. Do not use aluminum containers, as residual NaOH will react with aluminum to produce highly flammable hydrogen gas[11].

  • Manifesting: Label the waste as "Toxic Aqueous Waste: Contains Sodium Ethylphosphonate and p-Chlorophenol."

  • Final Disposal: Transfer the manifested waste to an EPA-certified (or equivalent local regulatory body) hazardous waste facility for final destruction via high-temperature incineration (>1000°C) or microwave plasma detoxification[12][13].

Visualization: Degradation & Operational Pathway

G Start Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) Step1 Alkaline Hydrolysis (10% NaOH + Isopropanol, 60-80°C) Start->Step1 Add Reagents Intermediate Nucleophilic Attack (OH⁻) Cleavage of P-O Ester Bonds Step1->Intermediate Heat & Stir (24h) Product1 Sodium Ethylphosphonate (Aqueous Salt) Intermediate->Product1 Product2 p-Chlorophenol & Methanol (Byproducts) Intermediate->Product2 Waste Hazardous Waste Collection (HDPE Container, pH > 12) Product1->Waste Verify pH > 12 Product2->Waste Incineration High-Temperature Incineration (Final EPA/OPCW Destruction) Waste->Incineration Off-site Transfer

Operational workflow and chemical degradation pathway for organophosphonate alkaline hydrolysis.

References

  • 33232-87-0, 1-chloro-4-

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity Welcome to your essential resource for the safe and effective handling of Phosphonic acid, ethyl-, p-chlorophenyl methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Welcome to your essential resource for the safe and effective handling of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide moves beyond a simple checklist, offering a deep dive into the "why" behind each safety protocol. By understanding the nature of this organophosphate ester, we can build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

Understanding the Hazard: Why We Prioritize Caution

Engineering Controls: Your First Line of Defense

Before personal protective equipment is even considered, robust engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Fume Hood: All handling of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure your laboratory has adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Last and Most Personal Barrier

While engineering controls are primary, a comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Hands Nitrile or Neoprene Gloves: Double-gloving is recommended.Organophosphate esters can be absorbed through the skin.[2][3] Nitrile and neoprene offer good chemical resistance.[4] Always inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Safety Glasses with Side Shields and a Face Shield. Protects against splashes and accidental contact with the eyes, which can cause serious damage.[5][6]
Body Chemical-Resistant Laboratory Coat: Ensure it is fully buttoned.Provides a barrier against spills and splashes, protecting your skin and personal clothing.
Feet Closed-Toe Shoes: Made of a non-porous material.Protects against spills and falling objects.

Glove Removal Technique is Critical:

GloveRemoval cluster_0 Glove Removal Protocol A 1. Grasp outside of one glove at the wrist B 2. Peel glove off, turning it inside out A->B C 3. Hold removed glove in gloved hand B->C D 4. Slide ungloved finger under the wrist of the remaining glove C->D E 5. Peel off the second glove from the inside, creating a bag for both gloves D->E F 6. Dispose of gloves in designated hazardous waste E->F

Caption: Proper glove removal prevents skin contact with contaminants.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the quality of your research.

Preparation:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may be unavailable, review the SDS for a closely related organophosphate ester to understand the general hazards.

  • Assemble all necessary materials: This includes the chemical, solvents, glassware, and waste containers.

  • Ensure emergency equipment is accessible: This includes the safety shower, eyewash station, and spill kit.

  • Don all required PPE.

Handling:

  • Work within a fume hood: Perform all manipulations of the compound inside a certified chemical fume hood.[7]

  • Use appropriate tools: Use spatulas and other tools to handle powders to avoid creating dust.

  • Avoid direct contact: Never handle the compound with bare hands.[8]

  • Keep containers closed: When not in use, ensure all containers of the compound are tightly sealed.[7]

Post-Handling:

  • Decontaminate work surfaces: Clean the work area within the fume hood thoroughly with an appropriate solvent and cleaning agent.

  • Properly remove and dispose of PPE: Follow the glove removal protocol outlined above. Dispose of all contaminated PPE as hazardous waste.

  • Wash hands thoroughly: Wash your hands with soap and water after removing your gloves.[8]

Spill and Emergency Procedures: Preparing for the Unexpected

Accidents can happen. A clear and practiced emergency plan is crucial.

Minor Spill (inside a fume hood):

  • Alert others in the immediate area.

  • Use a chemical spill kit with an absorbent material appropriate for organic compounds.

  • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Wipe down the area with a suitable solvent.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate the area immediately.

  • Alert your laboratory supervisor and institutional safety officer.

  • Prevent others from entering the area.

  • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

Exposure Scenarios:

ExposureResponse cluster_exposure Exposure Event cluster_response Immediate Response Inhalation Inhalation MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Remove contaminated clothing and wash skin with soap and water for 15 minutes SkinContact->WashWithSoap EyeContact Eye Contact FlushEyes Flush eyes with water for at least 15 minutes EyeContact->FlushEyes Ingestion Ingestion SeekMedicalAttention Seek immediate medical attention Ingestion->SeekMedicalAttention MoveToFreshAir->SeekMedicalAttention WashWithSoap->SeekMedicalAttention FlushEyes->SeekMedicalAttention

Caption: Immediate and appropriate response to exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Stewardship from Start to Finish

All waste contaminated with Phosphonic acid, ethyl-, p-chlorophenyl methyl ester must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for all solid and liquid waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult with your institution's environmental health and safety department for specific procedures.

By integrating these principles and protocols into your daily laboratory workflow, you are not only ensuring your personal safety but also fostering a culture of scientific excellence and responsibility.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? (n.d.). PMC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • An Introduction to Organophosphate Esters: Potential Health Hazards, Exposure Pathways, and Liability Concerns. (2025, July 11). Verisk. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Cardiovascular Health Risks of Organophosphate Flame Retardant Exposure: A Narrative Review of the Available Evidence. (2025, November 17). ACS Publications. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • A critical review of human internal exposure and the health risks of organophosphate ester flame retardants and their metabolites. (2020, December 25). Taylor & Francis. Retrieved from [Link]

  • Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. (2024, June 15). Oxford Academic. Retrieved from [Link]

  • Phosphonothioic Acid, Methyl-, O-Ethyl O-(4- (METHYLTHIO)PHENYL) ESTER. (n.d.). NJ.gov. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). PhosphonicS. Retrieved from [Link]

  • Safety data sheet. (2023, September 11). Retrieved from [Link]

  • Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment Preface. (2019, March 8). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). The NMSU safety. Retrieved from [Link]

Sources

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